BFF-816
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H16N2O3S |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(5Z)-5-[[3-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-7-yl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C21H16N2O3S/c24-18-7-6-16-15(5-4-13-8-9-23(18)19(13)16)14-3-1-2-12(10-14)11-17-20(25)22-21(26)27-17/h1-5,10-11H,6-9H2,(H,22,25,26)/b17-11- |
InChI Key |
CGUAICJZQHKUOC-BOPFTXTBSA-N |
Origin of Product |
United States |
Foundational & Exploratory
BFF-816: A Technical Guide to its Mechanism of Action as a Kynurenine Aminotransferase II (KAT II) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BFF-816 is a potent, orally active, and systemically available reversible inhibitor of kynurenine (B1673888) aminotransferase II (KAT II), a key enzyme in the kynurenine pathway of tryptophan metabolism. By inhibiting KAT II, this compound effectively reduces the synthesis of kynurenic acid (KYNA), a neuroactive metabolite implicated in the pathophysiology of various neurological and psychiatric disorders. This reduction in brain KYNA levels leads to a subsequent increase in crucial neurotransmitters, including glutamate, dopamine, and acetylcholine (B1216132). Preclinical studies in rodent models have demonstrated that these neurochemical changes translate to significant improvements in cognitive functions, particularly in the domains of spatial and contextual memory. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on neurochemistry and behavior, supported by available quantitative data and detailed experimental methodologies.
Introduction
The kynurenine pathway is the primary route for tryptophan metabolism in the body, producing several neuroactive compounds. One such metabolite, kynurenic acid (KYNA), is an endogenous antagonist of N-methyl-D-aspartate (NMDA) and α7 nicotinic acetylcholine receptors. Elevated levels of KYNA in the brain have been associated with cognitive deficits observed in conditions like schizophrenia. Kynurenine aminotransferase II (KAT II) is the principal enzyme responsible for the synthesis of KYNA in the brain.[1] Consequently, the inhibition of KAT II presents a promising therapeutic strategy for cognitive enhancement. This compound has emerged as a significant tool compound for investigating the therapeutic potential of KAT II inhibition.[2]
Mechanism of Action
This compound exerts its pharmacological effects through the reversible inhibition of kynurenine aminotransferase II. This inhibition disrupts the conversion of kynurenine to KYNA, leading to a significant reduction in brain KYNA levels.
Signaling Pathway
The mechanism of action of this compound can be visualized as a cascade of events initiated by the inhibition of KAT II, leading to downstream effects on neurotransmitter systems and ultimately influencing cognitive function.
References
BFF-816: A Technical Guide to a Novel Kynurenic Acid Synthesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BFF-816, a potent and systemically active inhibitor of kynurenic acid (KYNA) synthesis. Elevated brain levels of KYNA, an endogenous antagonist of α7 nicotinic acetylcholine (B1216132) and NMDA receptors, have been implicated in the cognitive deficits associated with several psychiatric and neurological disorders, including schizophrenia.[1][2][3][4] this compound targets kynurenine (B1673888) aminotransferase II (KAT II), the primary enzyme responsible for KYNA synthesis in the brain, offering a promising therapeutic strategy to normalize KYNA levels and ameliorate associated cognitive dysfunction.[2][3][4] This document outlines the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, provides detailed experimental methodologies, and visualizes relevant pathways and workflows.
Core Mechanism of Action
This compound functions as a selective inhibitor of Kynurenine Aminotransferase II (KAT II).[2] KAT II is a pivotal enzyme in the kynurenine pathway, a metabolic route for tryptophan degradation.[1][5][6] By catalyzing the transamination of kynurenine to kynurenic acid, KAT II is the principal source of KYNA in the brain.[2] Inhibition of KAT II by this compound directly reduces the synthesis of KYNA.[2][3] This reduction in KYNA, a known antagonist at the glycine (B1666218) site of NMDA receptors and α7 nicotinic acetylcholine receptors, leads to a secondary increase in the extracellular levels of key neurotransmitters, including glutamate (B1630785), dopamine, and acetylcholine.[2][4] The modulation of these neurotransmitter systems is believed to underlie the pro-cognitive effects observed with this compound administration.[2][4]
Mechanism of this compound action on the kynurenine pathway.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.
Table 1: Effects of this compound on Extracellular Kynurenic Acid (KYNA) and Glutamate Levels in Rats
| Brain Region | Animal Model | This compound Dose (p.o.) | Change in Extracellular KYNA | Change in Extracellular Glutamate | Reference |
| Hippocampus | Control (ECon) Rats | 30 mg/kg | ↓ 29% below baseline | ↑ 189% above baseline | [7][8] |
| Hippocampus | Prenatal Kynurenine Exposed (EKyn) Rats | 30 mg/kg | ↓ 25% below baseline | ↑ 169% above baseline | [7][8] |
| Prefrontal Cortex | Wistar Rats (co-administered with 25 mg/kg kynurenine, i.p.) | 30 mg/kg | Attenuated kynurenine-induced increase | Restored NMDA-stimulated release by 16% | [9] |
| Prefrontal Cortex | Wistar Rats (co-administered with 25 mg/kg kynurenine, i.p.) | 100 mg/kg | Attenuated kynurenine-induced increase | Restored NMDA-stimulated release by 69% | [9] |
Table 2: Behavioral Effects of this compound in Rat Models
| Behavioral Test | Animal Model | This compound Dose (p.o.) | Key Finding | Reference |
| Morris Water Maze | Sprague-Dawley Rats | 30 mg/kg (daily for 5 days) | Significantly decreased escape latency | [2] |
| Passive Avoidance Paradigm | Prenatal Kynurenine Exposed (EKyn) Rats | 30 mg/kg (5 min before training) | Prevented contextual memory deficits | [3][8] |
| Passive Avoidance Paradigm | Prenatal Kynurenine Exposed (EKyn) Rats | 30 mg/kg (90 min before testing) | No significant improvement in memory retrieval | [8] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vivo Microdialysis for KYNA and Glutamate Measurement
Objective: To measure extracellular levels of KYNA and glutamate in the brain of awake, freely moving rats following this compound administration.
Protocol:
-
Animal Surgery: Adult male Sprague-Dawley or Wistar rats are anesthetized and stereotaxically implanted with a guide cannula targeting the brain region of interest (e.g., hippocampus or prefrontal cortex).[7][8] Animals are allowed to recover for at least 5-7 days.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe (e.g., 3 mm polyacrylonitrile (B21495) membrane) is inserted through the guide cannula.[10]
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).[10]
-
Baseline Collection: After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 30 minutes) for at least 2 hours to establish stable baseline levels of KYNA and glutamate.[7]
-
This compound Administration: this compound is administered orally (p.o.) at the desired dose (e.g., 30 mg/kg), typically dissolved in a vehicle such as 10% cyclodextrin.[7]
-
Post-dosing Sample Collection: Dialysate samples continue to be collected at regular intervals for several hours post-administration to monitor changes in KYNA and glutamate levels.[7]
-
Sample Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) with fluorescence detection for KYNA and often with mass spectrometry for glutamate to determine their concentrations.[11][12]
Workflow for in vivo microdialysis experiment.
Morris Water Maze
Objective: To assess spatial learning and memory in rats following this compound treatment.
Protocol:
-
Apparatus: A large circular pool (e.g., 1.8 m in diameter) is filled with water made opaque with non-toxic paint. A small escape platform is hidden 1-2 cm below the water surface in one of the four quadrants.[13][14][15][16] The pool is situated in a room with various distal visual cues.
-
Acquisition Phase:
-
Rats are given a set number of trials per day (e.g., 4 trials) for several consecutive days (e.g., 5 days).[2]
-
For each trial, the rat is placed into the water at one of four quasi-random starting positions, facing the wall of the pool.
-
The rat is allowed to swim and search for the hidden platform for a maximum duration (e.g., 60-90 seconds).
-
The time taken to find the platform (escape latency) is recorded. If the rat fails to find the platform within the maximum time, it is guided to the platform and allowed to remain there for a short period (e.g., 15-30 seconds).
-
This compound (e.g., 30 mg/kg, p.o.) or vehicle is administered daily before the first trial.[2]
-
-
Probe Trial (Optional): On the day after the final acquisition trial, the platform is removed, and the rat is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
Passive Avoidance Paradigm
Objective: To evaluate contextual fear memory and the effects of this compound on memory consolidation and retrieval.
Protocol:
-
Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.[17][18][19]
-
Training (Acquisition):
-
The rat is placed in the light compartment.
-
After a brief habituation period, the door to the dark compartment is opened.
-
When the rat enters the dark compartment (which they are naturally inclined to do), the door is closed, and a mild, brief foot shock (e.g., 0.5 mA for 2 seconds) is delivered.[8]
-
The latency to enter the dark compartment is recorded.
-
-
Testing (Retention):
-
24 hours after training, the rat is again placed in the light compartment.
-
The door to the dark compartment is opened, and the latency to cross over to the dark side is recorded, up to a maximum time (e.g., 300 seconds). A longer latency indicates better memory of the aversive event.
-
-
Drug Administration:
Passive avoidance experimental workflow.
Chemical Properties of this compound
-
Chemical Name: (Z)-5-(4-((5-fluoro-2-methoxyphenyl)amino)benzylidene)-2-imino-3-phenylthiazolidin-4-one
-
Molecular Formula: C23H18FN3O2S
-
Molecular Weight: 431.48 g/mol
-
Appearance: Solid
-
Activity: Orally active kynurenine aminotransferase II (KAT II) inhibitor.[20]
Conclusion
This compound has demonstrated significant potential as a tool for investigating the role of kynurenic acid in cognitive function and as a lead compound for the development of novel therapeutics for disorders characterized by cognitive deficits. Its ability to systemically inhibit KAT II, reduce brain KYNA levels, and consequently enhance glutamatergic and cholinergic neurotransmission, has been consistently shown in preclinical models. The pro-cognitive effects observed in behavioral paradigms further underscore its therapeutic potential. This technical guide provides a comprehensive summary of the current knowledge on this compound, intended to facilitate further research and development in this promising area.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting kynurenine aminotransferase II in psychiatric diseases: promising effects of an orally active enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of kynurenine aminotransferase II attenuates hippocampus-dependent memory deficit in adult rats treated prenatally with kynurenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Kynurenine Aminotransferase II Attenuates Hippocampus-dependent Memory Deficit in Adult Rats Treated Prenatally with Kynurenine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral administration of a specific kynurenic acid synthesis (KAT II) inhibitor attenuates evoked glutamate release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. psychogenics.com [psychogenics.com]
- 11. Determination of kynurenic acid levels in rat brain microdialysis samples and changes in kynurenic acid levels induced by N-acetylaspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CHANGES IN CORTICAL KYNURENIC ACID BI-DIRECTIONALLY MODULATE PREFRONTAL GLUTAMATE LEVELS AS ASSESSED BY MICRODIALYSIS AND RAPID ELECTROCHEMISTRY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 15. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Passive avoidance test [panlab.com]
- 18. What is a Passive Avoidance Test? [sandiegoinstruments.com]
- 19. Sensitive Assessment of Hippocampal Learning Using Temporally Dissociated Passive Avoidance Task - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Role of BFF-816 in Modulating Glutamate Levels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of BFF-816, its role in modulating glutamate (B1630785) levels, and the experimental evidence supporting its effects. This compound is a systemically active and reversible inhibitor of kynurenine (B1673888) aminotransferase II (KAT II), an enzyme pivotal in the kynurenine pathway of tryptophan metabolism.[1][2] By targeting KAT II, this compound offers a promising therapeutic strategy for cognitive deficits observed in psychiatric disorders such as schizophrenia, which are linked to elevated brain levels of kynurenic acid (KYNA).[3][4]
Core Mechanism of Action
The primary mechanism of this compound involves the inhibition of KAT II, the principal enzyme responsible for the synthesis of KYNA in the brain.[3][5] KYNA is a neuroactive metabolite that acts as an antagonist at the glycine (B1666218) site of N-methyl-D-aspartate (NMDA) receptors and at alpha-7 nicotinic acetylcholine (B1216132) receptors (α7nAChR).[6][7] Elevated levels of KYNA are associated with a dampening of glutamatergic neurotransmission.[8]
By inhibiting KAT II, this compound effectively reduces the biosynthesis of KYNA.[5] This reduction in the endogenous antagonist (KYNA) at NMDA receptors leads to a subsequent increase in extracellular glutamate levels, as well as dopamine (B1211576) and acetylcholine.[4][9] This modulation of glutamatergic function is believed to be the primary driver of the pro-cognitive effects of this compound observed in preclinical studies.[4]
Signaling Pathway of this compound
The signaling cascade initiated by this compound is direct and focused on the kynurenine pathway's influence on glutamatergic neurotransmission. The diagram below illustrates this pathway.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from preclinical studies in rats, demonstrating the dose-dependent effects of this compound on extracellular KYNA and glutamate levels.
Table 1: Effect of this compound on Basal Extracellular KYNA and Glutamate in Rat Hippocampus
| Treatment Group | Dose (Oral) | Change in Extracellular KYNA | Change in Extracellular Glutamate | Reference |
| Control (ECon) | 30 mg/kg | ↓ 29% from baseline | ↑ 189% from baseline | [10] |
| Prenatal Kynurenine (EKyn) | 30 mg/kg | ↓ 25% from baseline | ↑ 169% from baseline | [10] |
Data collected via in vivo microdialysis in adult rats.[10]
Table 2: Dose-Dependent Effect of this compound on Kynurenine-Induced Changes in Rat Prefrontal Cortex (PFC)
| Experimental Condition | This compound Dose (Oral) | Effect on Evoked Glutamate Release | Reference |
| Kynurenine (25 mg/kg, i.p.) + this compound | 30 mg/kg | 16% restoration of NMDA-stimulated glutamate release | [1][5] |
| Kynurenine (25 mg/kg, i.p.) + this compound | 100 mg/kg | 69% restoration of NMDA-stimulated glutamate release | [1][5] |
This study demonstrates this compound's ability to reverse the suppressive effect of elevated kynurenine on glutamate release.[1][5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vivo Microdialysis in Unanesthetized Rats
This protocol is used to measure extracellular levels of KYNA and glutamate in specific brain regions.
1. Animal Model:
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
2. Surgical Procedure:
-
Rats are anesthetized, and guide cannulas for microdialysis probes are stereotaxically implanted, targeting brain regions such as the dorsal hippocampus or prefrontal cortex.
-
Animals are allowed a recovery period of several days post-surgery.
3. Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
After a stabilization period to establish baseline levels, dialysate samples are collected at regular intervals (e.g., every 30 minutes).[10]
4. Drug Administration:
-
This compound is administered orally (p.o.) at doses ranging from 30 mg/kg to 100 mg/kg.[1][4]
-
In challenge studies, kynurenine may be administered intraperitoneally (i.p.) to elevate KYNA levels.[1]
5. Sample Analysis:
-
Collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometric detection to quantify the concentrations of KYNA and glutamate.[10]
Experimental Workflow: In Vivo Microdialysis
The following diagram outlines the typical workflow for a microdialysis experiment to assess the effects of this compound.
Morris Water Maze (MWM) for Spatial Memory
This behavioral assay is used to assess the impact of this compound on hippocampal-dependent spatial learning and memory.[4][9]
1. Apparatus:
-
A large circular pool (90-100 cm diameter) filled with opaque water.[11]
-
An escape platform submerged just below the water's surface.[12]
-
Distal visual cues are placed around the room to be used for navigation.[13]
2. Procedure:
-
Acquisition Phase: Rats are given multiple trials per day for several consecutive days to find the hidden platform from different starting locations. The time taken to find the platform (escape latency) is recorded.[13]
-
Drug Administration: this compound (e.g., 30 mg/kg) or vehicle is administered daily before the trials.[4]
-
Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.[14]
3. Data Analysis:
-
Escape latency during acquisition and time in the target quadrant during the probe trial are compared between the this compound treated group and the control group. A significant decrease in escape latency and an increase in time spent in the target quadrant indicate improved spatial memory.[4][9]
Conclusion
This compound represents a targeted approach to modulating glutamatergic neurotransmission through the inhibition of KAT II. By reducing the levels of the NMDA receptor antagonist KYNA, this compound leads to a significant increase in extracellular glutamate. This mechanism is supported by robust preclinical data from in vivo microdialysis and behavioral studies. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research and development of KAT II inhibitors as potential therapeutics for cognitive impairments in psychiatric disorders.
References
- 1. Oral administration of a specific kynurenic acid synthesis (KAT II) inhibitor attenuates evoked glutamate release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of kynurenine aminotransferase II attenuates hippocampus-dependent memory deficit in adult rats treated prenatally with kynurenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting kynurenine aminotransferase II in psychiatric diseases: promising effects of an orally active enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral Administration of a Specific Kynurenic Acid Synthesis (KAT II) Inhibitor Attenuates Evoked Glutamate Release in Rat Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A systemically-available kynurenine aminotransferase II (KAT II) inhibitor restores nicotine-evoked glutamatergic activity in the cortex of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Kynurenines and Glutamate: Multiple Links and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Inhibition of Kynurenine Aminotransferase II Attenuates Hippocampus-dependent Memory Deficit in Adult Rats Treated Prenatally with Kynurenine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mmpc.org [mmpc.org]
- 12. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Morris water maze search strategy analysis in PDAPP mice before and after experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of BFF-816 on Dopamine Transmission in the Brain
An In-depth Technical Guide:
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
BFF-816 is a potent, orally active, and systemically available small molecule inhibitor of Kynurenine (B1673888) Aminotransferase II (KAT II).[1][2][3] The primary mechanism of action of this compound is the reduction of kynurenic acid (KYNA) synthesis in the brain.[1][4][5] Elevated levels of KYNA, an endogenous antagonist of N-methyl-D-aspartate (NMDA) and α7 nicotinic acetylcholine (B1216132) (α7nACh) receptors, are implicated in the pathophysiology of psychiatric disorders such as schizophrenia.[3][6] By inhibiting KAT II, this compound decreases KYNA concentrations, leading to a secondary, indirect increase in the extracellular levels of several neurotransmitters, including glutamate (B1630785) and dopamine (B1211576).[1][2][7] This guide provides a comprehensive overview of the preclinical data on this compound, detailing its effects on neurochemistry, the experimental protocols used for its evaluation, and its underlying mechanism of action.
Core Mechanism of Action: The Kynurenine Pathway
This compound targets a key enzyme in the kynurenine pathway of tryptophan metabolism. This pathway is crucial for balancing neuroactive metabolites.
-
Target Enzyme: Kynurenine Aminotransferase II (KAT II) is the primary enzyme responsible for the synthesis of Kynurenic Acid (KYNA) from its precursor, L-kynurenine, within the brain.[1][3][4]
-
Molecular Action: this compound acts as a KAT II inhibitor, blocking the transamination of L-kynurenine to KYNA.[1][3]
-
Neurochemical Consequence: The direct effect of this inhibition is a significant reduction in the extracellular concentration of KYNA in key brain regions like the hippocampus and prefrontal cortex.[4][5][8]
Signaling Pathway Diagram
Caption: Mechanism of this compound action via inhibition of the Kynurenine Pathway.
Quantitative Data on Neurochemical Effects
Preclinical studies in rodent models have quantified the impact of this compound on key neurochemicals. The data, primarily derived from in vivo microdialysis experiments, are summarized below.
Table 1: Effect of this compound on Extracellular KYNA and Glutamate in Rat Hippocampus
| Treatment Group | Compound & Dose | Change in Extracellular KYNA (from baseline) | Change in Extracellular Glutamate (from baseline) | Reference |
| Control (ECon) Rats | This compound (30 mg/kg, p.o.) | ↓ 29% | ↑ 189% | [4] |
| Prenatal Kynurenine (EKyn) Rats | This compound (30 mg/kg, p.o.) | ↓ 25% | ↑ 169% | [4] |
Table 2: Effect of this compound on Kynurenine-Induced Changes in Rat Prefrontal Cortex (PFC)
| Pre-treatment | Compound & Dose | Effect on Evoked Glutamate Release | Reference |
| Kynurenine (25 mg/kg, i.p.) | This compound (30 mg/kg, p.o.) | Restored release by 16% | [8] |
| Kynurenine (25 mg/kg, i.p.) | This compound (100 mg/kg, p.o.) | Restored release by 69% | [8] |
Note: The increase in dopamine is a documented secondary effect of KAT II inhibition, though specific quantitative values for this compound's effect on dopamine from these particular studies are not detailed.[1][2][7] The mechanism is understood to be a consequence of the disinhibition of α7nACh and NMDA receptors, which modulate downstream dopaminergic activity.[7]
Experimental Protocols
The following methodologies were employed in the preclinical evaluation of this compound.
Animal Models
-
Subjects: Adult male Sprague-Dawley or Wistar rats were used in the studies.[1][8]
-
Neurodevelopmental Model: A model of elevated brain KYNA was established by feeding pregnant rat dams chow supplemented with L-kynurenine (100 mg/day) from embryonic day 15 to 22 (EKyn model).[3][5] Control dams (ECon) received standard chow. Offspring were evaluated in adulthood (postnatal days 56-85).[3][5]
Drug Formulation and Administration
-
Formulation: this compound was dissolved in 10% cyclodextrin (B1172386) and the pH was adjusted to 8.0.[5]
-
Route of Administration: The compound was administered systemically via oral gavage (p.o.).[1][5]
-
Dosing: Doses of 30 mg/kg and 100 mg/kg have been documented in efficacy studies.[1][8]
In Vivo Microdialysis
This technique was used to measure real-time changes in extracellular neurotransmitter and metabolite levels in the brains of awake, freely-moving rats.[1][5]
-
Surgical Procedure: Rats were anesthetized and a guide cannula was stereotaxically implanted above the target brain region (e.g., dorsal hippocampus or prefrontal cortex).[5]
-
Probe Insertion and Perfusion: On the day following surgery, a microdialysis probe was inserted through the guide cannula. The probe was continuously perfused with a Ringer solution at a flow rate of 1 µl/min.[5]
-
Sample Collection: Dialysate samples were collected in 30-minute fractions. Typically, four baseline samples were collected before oral administration of this compound, followed by the collection of post-dose fractions for several hours.[5]
-
Analyte Quantification: The concentrations of KYNA and glutamate in the dialysate were determined fluorimetrically using high-performance liquid chromatography (HPLC).[5]
In Vivo Microdialysis Workflow Diagram
Caption: Standardized workflow for in vivo microdialysis experiments.
Conclusion and Future Directions
This compound is a KAT II inhibitor that effectively reduces brain KYNA levels, thereby indirectly increasing glutamatergic and, by extension, dopaminergic neurotransmission. Preclinical data robustly support this mechanism of action and demonstrate a quantifiable impact on brain neurochemistry in rodent models. The ability of this compound to normalize neurotransmitter levels and reverse cognitive deficits in a neurodevelopmental insult model suggests its therapeutic potential for treating cognitive impairments in schizophrenia and other psychiatric disorders characterized by elevated brain KYNA.[3][6] Further investigation is warranted to fully elucidate its effects on the dopamine system across different brain regions and to translate these promising preclinical findings into clinical applications.
References
- 1. Targeting kynurenine aminotransferase II in psychiatric diseases: promising effects of an orally active enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Inhibition of kynurenine aminotransferase II attenuates hippocampus-dependent memory deficit in adult rats treated prenatally with kynurenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Kynurenine Aminotransferase II Attenuates Hippocampus-dependent Memory Deficit in Adult Rats Treated Prenatally with Kynurenine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral administration of a specific kynurenic acid synthesis (KAT II) inhibitor attenuates evoked glutamate release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
BFF-816: A Technical Guide to a Novel KAT II Inhibitor for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of BFF-816, a potent and orally active inhibitor of Kynurenine (B1673888) Aminotransferase II (KAT II). This document details the key experimental findings, methodologies, and the therapeutic potential of this compound in the context of neurological and psychiatric disorders characterized by cognitive deficits.
Introduction: Targeting the Kynurenine Pathway
The kynurenine pathway is the primary metabolic route of the essential amino acid tryptophan.[1] A key neuroactive metabolite in this pathway is kynurenic acid (KYNA), which is an endogenous antagonist of N-methyl-D-aspartate (NMDA) and α7 nicotinic acetylcholine (B1216132) (α7nACh) receptors.[2][3] Elevated levels of KYNA in the brain have been associated with cognitive impairments and the pathophysiology of schizophrenia.[4][5] The synthesis of KYNA in the brain is primarily catalyzed by the enzyme Kynurenine Aminotransferase II (KAT II).[2] Consequently, inhibiting KAT II presents a promising therapeutic strategy to reduce brain KYNA levels and ameliorate cognitive deficits. This compound was identified through high-throughput screening as a potent and systemically active KAT II inhibitor.[6]
Mechanism of Action
This compound exerts its effects by directly inhibiting the enzymatic activity of KAT II. This inhibition reduces the conversion of kynurenine to KYNA in the brain. The subsequent decrease in extracellular KYNA levels leads to a disinhibition of NMDA and α7nACh receptors, resulting in an increase in the extracellular levels of key neurotransmitters, including glutamate (B1630785), dopamine, and acetylcholine.[4][5] This modulation of glutamatergic, dopaminergic, and cholinergic neurotransmission is believed to underlie the pro-cognitive effects of this compound.[4]
Preclinical Data
In Vivo Neurochemical Effects
Studies in adult male Sprague-Dawley and Wistar rats have demonstrated the ability of orally administered this compound to modulate brain neurochemistry.
| Brain Region | Dose (p.o.) | Effect on KYNA | Effect on Glutamate | Effect on Dopamine | Effect on Acetylcholine | Reference |
| Hippocampus | 30 mg/kg | ↓ (25-29% below baseline) | ↑ (169-189% above baseline) | - | - | [2][7] |
| Prefrontal Cortex | 30 mg/kg | ↓ | ↑ | - | - | [4][8] |
| Striatum | 30 mg/kg | ↓ | - | ↑ | - | [4] |
Data presented as percentage change from baseline levels.
Cognitive Enhancement Effects
The pro-cognitive effects of this compound have been evaluated in the Morris water maze, a task assessing spatial and contextual memory.
| Animal Model | Dose (p.o.) | Task | Key Finding | Reference |
| Adult Male Sprague-Dawley Rats | 30 mg/kg daily | Morris Water Maze | Significantly decreased escape latency | [4][5] |
| Adult EKyn Rats | 30 mg/kg | Passive Avoidance | Prevented contextual memory deficits | [2] |
EKyn rats are a neurodevelopmental model with elevated brain KYNA levels.[2]
Experimental Protocols
In Vivo Microdialysis
This protocol outlines the general procedure for in vivo microdialysis in rats to measure extracellular neurotransmitter levels following this compound administration.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-350 g)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Guide cannula and dummy cannula
-
Microdialysis probes
-
Microinfusion pump and syringes
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
HPLC system for neurochemical analysis
Procedure:
-
Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula into the target brain region (e.g., hippocampus, prefrontal cortex, or striatum) using appropriate coordinates. Secure the cannula with dental cement. Insert a dummy cannula to maintain patency.
-
Recovery: Allow the animal to recover for at least one week.
-
Probe Insertion: On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the target brain region of the freely moving animal.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 60-120 minutes.
-
Baseline Sampling: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) to establish stable baseline levels of the neurotransmitters of interest.
-
This compound Administration: Administer this compound orally (e.g., 30 mg/kg).
-
Post-Dose Sampling: Continue to collect dialysate samples at the same regular intervals for several hours post-administration.
-
Sample Analysis: Analyze the collected dialysate samples using high-performance liquid chromatography (HPLC) with appropriate detection methods (e.g., electrochemical or fluorescence) to quantify the concentrations of KYNA, glutamate, dopamine, and acetylcholine.
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain. Section the brain and stain to verify the correct placement of the microdialysis probe.
Morris Water Maze
This protocol describes the general procedure for the Morris water maze task to assess spatial learning and memory in rats treated with this compound.
Materials:
-
Circular water tank (approx. 1.8 m diameter)
-
Escape platform (submersible)
-
Opaque, non-toxic substance to make the water cloudy (e.g., non-fat milk powder or tempera paint)
-
Video tracking system
-
This compound
Procedure:
-
Apparatus Setup: Fill the water tank with water maintained at 23-26°C. Make the water opaque. Place a submerged escape platform in a fixed location in one of the quadrants. Use distal cues around the room for spatial navigation.
-
Acquisition Phase:
-
Administer this compound (e.g., 30 mg/kg, p.o.) or vehicle daily, typically 30-60 minutes before the training session.
-
Place the rat in the water facing the wall at one of the four designated start locations.
-
Allow the rat to swim and find the hidden platform for a maximum of 60-90 seconds. If the rat fails to find the platform, gently guide it.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
Conduct multiple trials per day (e.g., 4 trials) for several consecutive days (e.g., 5 days).
-
Record the escape latency (time to find the platform), path length, and swim speed using a video tracking system.
-
-
Probe Trial:
-
24 hours after the final acquisition trial, remove the platform from the tank.
-
Place the rat in the tank for a single 60-90 second trial.
-
Record the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis: Analyze the escape latency and path length across acquisition trials to assess learning. Analyze the time spent in the target quadrant during the probe trial to assess memory retention.
Summary and Future Directions
This compound is a valuable research tool for investigating the role of the kynurenine pathway and KYNA in cognitive function. Preclinical studies have consistently demonstrated its ability to reduce brain KYNA levels, enhance neurotransmission, and improve performance in cognitive tasks. These findings support the continued investigation of KAT II inhibitors as a potential therapeutic approach for schizophrenia and other disorders associated with cognitive deficits. Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic profile of this compound and to explore its efficacy in a wider range of preclinical models of cognitive impairment. As of late 2025, there is no publicly available information regarding clinical trials of this compound.
References
- 1. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Kynurenine Aminotransferase II Attenuates Hippocampus-dependent Memory Deficit in Adult Rats Treated Prenatally with Kynurenine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Targeting kynurenine aminotransferase II in psychiatric diseases: promising effects of an orally active enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Kynurenine Aminotransferase II in Psychiatric Diseases: Promising Effects of an Orally Active Enzyme Inhibitor: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. Oral administration of a specific kynurenic acid synthesis (KAT II) inhibitor attenuates evoked glutamate release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Neuroprotective Potential of BFF-816: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BFF-816, a potent and systemically active inhibitor of kynurenine (B1673888) aminotransferase II (KAT II), is emerging as a promising therapeutic agent with significant neuroprotective properties. By reducing the biosynthesis of kynurenic acid (KYNA), an endogenous antagonist of ionotropic glutamate (B1630785) and alpha-7 nicotinic acetylcholine (B1216132) receptors, this compound modulates key neurotransmitter systems implicated in cognitive function and neuronal health. This technical guide provides a comprehensive overview of the core mechanism of action, quantitative efficacy, and detailed experimental protocols related to the investigation of this compound. The information presented herein is intended to support further research and development of this compound for neurological and psychiatric disorders characterized by elevated brain KYNA levels.
Core Mechanism of Action: Inhibition of Kynurenine Aminotransferase II
The primary neuroprotective mechanism of this compound lies in its ability to inhibit kynurenine aminotransferase II (KAT II), the principal enzyme responsible for the synthesis of kynurenic acid (KYNA) in the brain.[1][2][3] Elevated levels of KYNA are associated with cognitive deficits in conditions such as schizophrenia.[2][4] By blocking KAT II, this compound effectively reduces the production of KYNA from its precursor, kynurenine.[1][5] This reduction in KYNA, a known antagonist of the N-methyl-D-aspartate (NMDA) receptor and the alpha-7 nicotinic acetylcholine receptor (α7nAChR), leads to a secondary increase in the extracellular levels of crucial neurotransmitters, including glutamate, dopamine, and acetylcholine.[2][6][7] The normalization of these neurotransmitter systems is believed to underlie the observed improvements in cognitive function and provides a strong rationale for its neuroprotective effects.[2][6]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound administration as reported in preclinical studies.
Table 1: Effect of this compound on Extracellular Neurotransmitter Levels
| Parameter | Animal Model | This compound Dose | Change from Baseline | Reference |
| Extracellular KYNA | Rat (ECon) | 30 mg/kg, p.o. | ↓ 29% | [5] |
| Extracellular KYNA | Rat (EKyn) | 30 mg/kg, p.o. | ↓ 25% | [5] |
| Extracellular Glutamate | Rat (ECon) | 30 mg/kg, p.o. | ↑ 189% | [5] |
| Extracellular Glutamate | Rat (EKyn) | 30 mg/kg, p.o. | ↑ 169% | [5] |
| Evoked Glutamate Release (PFC) | Rat | 30 mg/kg, p.o. | Restored by 16% (vs. kynurenine-induced reduction) | [8] |
| Evoked Glutamate Release (PFC) | Rat | 100 mg/kg, p.o. | Restored by 69% (vs. kynurenine-induced reduction) | [8] |
Table 2: Behavioral Effects of this compound
| Behavioral Test | Animal Model | This compound Treatment | Outcome | Reference |
| Morris Water Maze | Rat | Daily injections | Significantly decreased escape latency | [2][6] |
| Passive Avoidance Paradigm | Rat (EKyn) | Acute administration | Prevented contextual memory deficits | [4][5] |
Detailed Experimental Protocols
In Vivo Microdialysis for Neurotransmitter Level Assessment
This protocol is based on methodologies described in studies investigating the effects of this compound on extracellular neurochemistry.[2][5]
Objective: To measure extracellular levels of KYNA and glutamate in the brain of awake, freely moving rats following oral administration of this compound.
Materials:
-
This compound (dissolved in 10% cyclodextrin, pH adjusted to 8.0).[5]
-
Microdialysis probes and guide cannulae.
-
Surgical instruments for stereotaxic surgery.
-
High-performance liquid chromatography (HPLC) system with fluorometric detection.[5]
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
Procedure:
-
Surgical Implantation: Anesthetize rats and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., dorsal hippocampus or prefrontal cortex).[5] Allow animals to recover for a specified period.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate. Collect baseline dialysate samples for a defined period (e.g., 2 hours, with fractions collected every 30 minutes).[5]
-
This compound Administration: Administer this compound orally (p.o.) via gavage at the desired dose (e.g., 30 mg/kg).[2][5]
-
Post-Administration Sample Collection: Continue collecting dialysate fractions for several hours post-administration (e.g., 4-5 hours) to monitor changes in neurotransmitter levels.[5]
-
Sample Analysis: Analyze the collected microdialysate samples for KYNA and glutamate concentrations using HPLC with fluorometric detection.[5]
Morris Water Maze for Spatial and Contextual Memory Assessment
This protocol is based on the behavioral testing mentioned in studies evaluating the cognitive effects of this compound.[2][6]
Objective: To assess the effect of this compound on spatial learning and memory in rats.
Materials:
-
Adult male rats.
-
Circular water tank (Morris water maze) filled with opaque water.
-
Submerged escape platform.
-
Video tracking system and software.
-
This compound solution for injection.
Procedure:
-
Habituation: Allow rats to acclimate to the testing room.
-
Acquisition Phase (Training):
-
Place a hidden platform in a fixed quadrant of the maze.
-
For several consecutive days, conduct multiple training trials per day for each rat.
-
In each trial, release the rat into the maze from different starting positions.
-
Record the time it takes for the rat to find the hidden platform (escape latency).
-
If the rat does not find the platform within a set time (e.g., 60 seconds), guide it to the platform.
-
Administer this compound or vehicle daily prior to the training sessions.[2]
-
-
Probe Trial (Memory Test):
-
After the acquisition phase, remove the platform from the maze.
-
Place the rat in the maze for a single probe trial.
-
Record the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis: Analyze the escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial to assess learning and memory.
Signaling Pathways
The neuroprotective effects of this compound are mediated through the modulation of glutamatergic and cholinergic signaling pathways, which are downstream of its primary effect on KYNA levels.
By reducing the antagonistic action of KYNA at NMDA and α7nACh receptors, this compound facilitates excitatory neurotransmission. Enhanced NMDA receptor activation leads to increased Ca2+ influx, which is crucial for synaptic plasticity mechanisms like Long-Term Potentiation (LTP), a cellular correlate of learning and memory. Similarly, increased cholinergic tone via α7nACh receptors contributes to improved cognitive processes.
Conclusion and Future Directions
This compound demonstrates significant potential as a neuroprotective agent through its targeted inhibition of KAT II and subsequent modulation of key neurotransmitter systems. The preclinical data strongly support its ability to ameliorate cognitive deficits associated with elevated brain KYNA levels. Future research should focus on further elucidating the downstream signaling cascades, exploring its efficacy in a broader range of neurodegenerative and psychiatric disorder models, and advancing this promising compound through clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting kynurenine aminotransferase II in psychiatric diseases: promising effects of an orally active enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Inhibition of kynurenine aminotransferase II attenuates hippocampus-dependent memory deficit in adult rats treated prenatally with kynurenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Kynurenine Aminotransferase II Attenuates Hippocampus-dependent Memory Deficit in Adult Rats Treated Prenatally with Kynurenine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Targeting Kynurenine Aminotransferase II in Psychiatric Diseases: Promising Effects of an Orally Active Enzyme Inhibitor: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. Oral administration of a specific kynurenic acid synthesis (KAT II) inhibitor attenuates evoked glutamate release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
BFF-816: A Technical Guide to its Impact on the Kynurenine Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of BFF-816, a potent and orally active inhibitor of kynurenine (B1673888) aminotransferase II (KAT II). By selectively targeting KAT II, this compound effectively modulates the kynurenine pathway, a critical metabolic route implicated in a range of neurological disorders. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines comprehensive experimental protocols for its evaluation, and visualizes its impact on relevant signaling pathways. The information compiled herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of kynurenine pathway modulation.
Introduction
The kynurenine pathway (KP) is the primary metabolic route for the essential amino acid tryptophan, producing several neuroactive metabolites. One such metabolite, kynurenic acid (KYNA), is a broad-spectrum antagonist of ionotropic glutamate (B1630785) and α7 nicotinic acetylcholine (B1216132) receptors. Elevated levels of KYNA in the brain have been associated with cognitive deficits in neuropsychiatric disorders such as schizophrenia. Kynurenine aminotransferase II (KAT II) is the primary enzyme responsible for the synthesis of KYNA in the brain. Consequently, inhibition of KAT II presents a promising therapeutic strategy for cognitive enhancement.
This compound has emerged as a significant tool compound for investigating the role of the kynurenine pathway in brain function and disease. It is a systemically active KAT II inhibitor that has been demonstrated to reduce brain KYNA levels and modulate neurotransmitter systems following oral administration[1][2]. This guide will explore the core aspects of this compound's interaction with the kynurenine pathway.
Mechanism of Action
This compound is a reversible inhibitor of kynurenine aminotransferase II (KAT II)[3][4][5]. By inhibiting this enzyme, this compound blocks the conversion of kynurenine to kynurenic acid, leading to a significant reduction in KYNA levels within the brain. This reduction in the endogenous antagonist KYNA results in the disinhibition of ionotropic glutamate (e.g., NMDA) and α7 nicotinic acetylcholine receptors. The net effect is an increase in the extracellular levels of key neurotransmitters, including glutamate, dopamine (B1211576), and acetylcholine, in various brain regions[1].
The following diagram illustrates the impact of this compound on the kynurenine pathway:
Quantitative Data
The following tables summarize the key quantitative data regarding the in vivo effects of this compound in adult rats.
Table 1: In Vivo Efficacy of this compound in Rats
| Parameter | Value | Brain Region(s) | Reference(s) |
| Dosage | 30 mg/kg, p.o. | N/A | [1][6] |
| Reduction in Extracellular KYNA | 25-29% below baseline | Hippocampus | [6] |
| Increase in Extracellular Glutamate | 169-189% above baseline | Hippocampus | [6] |
Note: While this compound is established as a reversible KAT II inhibitor, a specific IC50 or Ki value is not consistently reported in the reviewed literature.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
In Vivo Microdialysis in Rats
This protocol is designed to measure extracellular levels of KYNA, glutamate, dopamine, and acetylcholine in the brain of awake, freely moving rats following administration of this compound.
4.1.1. Surgical Procedure
-
Anesthetize adult male Sprague-Dawley or Wistar rats with an appropriate anesthetic agent.
-
Place the rat in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., dorsal hippocampus, medial prefrontal cortex, or striatum).
-
Secure the guide cannula to the skull with dental cement.
-
Allow a recovery period of at least 5-7 days post-surgery.
4.1.2. Microdialysis Procedure
-
On the day of the experiment, gently insert a microdialysis probe (e.g., 3 mm polyacrylonitrile (B21495) membrane) through the guide cannula into the target brain region.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20-30 minutes).
-
Administer this compound orally (p.o.) at a dose of 30 mg/kg.
-
Continue collecting dialysate samples for several hours post-administration.
4.1.3. Neurochemical Analysis
-
Analyze dialysate samples for KYNA, glutamate, dopamine, and acetylcholine content.
-
High-performance liquid chromatography (HPLC) coupled with fluorescence or electrochemical detection is a common analytical method[7][8].
-
Quantify the concentrations of the analytes by comparing their peak areas to those of known standards.
The following diagram outlines the in vivo microdialysis workflow:
Morris Water Maze
This protocol assesses spatial learning and memory in rats following treatment with this compound.
4.2.1. Apparatus
-
A circular pool (approximately 1.5-2 meters in diameter) filled with water made opaque with non-toxic white paint or powdered milk.
-
A hidden escape platform submerged 1-2 cm below the water surface.
-
Distal visual cues placed around the room to serve as spatial references.
-
A video tracking system to record the rat's swim path and latency to find the platform.
4.2.2. Procedure
-
Acquisition Phase (e.g., 5 consecutive days):
-
Conduct 4 trials per day for each rat.
-
For each trial, place the rat into the pool at one of four quasi-random start locations, facing the pool wall.
-
Allow the rat to swim and find the hidden platform. The maximum trial duration is typically 60-90 seconds[9][10].
-
If the rat fails to find the platform within the allotted time, gently guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
Administer this compound (30 mg/kg, p.o.) or vehicle daily, for instance, 30 minutes before the first trial of the day[1].
-
-
Probe Trial (e.g., on day 6):
-
Remove the escape platform from the pool.
-
Allow the rat to swim freely for a set duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
4.2.3. Data Analysis
-
Acquisition Phase: Analyze the escape latency (time to find the platform) and swim distance across trials and days. A decrease in these parameters indicates learning.
-
Probe Trial: A significant preference for the target quadrant indicates spatial memory retention.
The logical relationship in the Morris water maze experiment is depicted below:
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of the kynurenine pathway, and specifically kynurenic acid, in brain function and pathology. Its ability to be administered orally and effectively reduce central KYNA levels makes it a cornerstone for preclinical studies investigating cognitive enhancement and the treatment of neuropsychiatric disorders. The data and protocols presented in this guide provide a solid foundation for researchers to design and interpret experiments aimed at further exploring the therapeutic potential of KAT II inhibition. Future research should focus on obtaining precise in vitro potency data (IC50/Ki) for this compound and expanding the understanding of its pharmacokinetic and pharmacodynamic profile.
References
- 1. Targeting kynurenine aminotransferase II in psychiatric diseases: promising effects of an orally active enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of kynurenine aminotransferase II attenuates hippocampus-dependent memory deficit in adult rats treated prenatally with kynurenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective and competitive inhibition of kynurenine aminotransferase 2 by glycyrrhizic acid and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of L-glutamate, acetylcholine and dopamine in rat brain by a flow-injection biosensor system with microdialysis sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. Morris water maze search strategy analysis in PDAPP mice before and after experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacodynamics of BFF-816: A Technical Guide to a Novel Kynurenine Aminotransferase II Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BFF-816 is a systemically active and orally available small molecule inhibitor of kynurenine (B1673888) aminotransferase II (KAT II), a critical enzyme in the kynurenine pathway of tryptophan metabolism. By inhibiting KAT II, this compound effectively reduces the synthesis of kynurenic acid (KYNA) in the brain. Elevated levels of KYNA have been implicated in the pathophysiology of several psychiatric and neurological disorders, primarily through its antagonistic actions at both the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7nAChR) and the N-methyl-D-aspartate receptor (NMDAR). This guide provides an in-depth overview of the pharmacodynamics of this compound, detailing its mechanism of action, effects on neurotransmitter systems, and behavioral outcomes observed in preclinical studies. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
The kynurenine pathway is the principal route of tryptophan degradation in mammals. A key metabolite in this pathway, kynurenic acid (KYNA), is a potent endogenous antagonist of ionotropic glutamate (B1630785) receptors, including the N-methyl-D-aspartate receptor (NMDAR), and the alpha-7 nicotinic acetylcholine receptor (α7nAChR)[1][2]. Kynurenine aminotransferase II (KAT II) is the primary enzyme responsible for the synthesis of KYNA in the brain[3]. Dysregulation of the kynurenine pathway, leading to elevated brain levels of KYNA, has been associated with cognitive deficits observed in disorders such as schizophrenia[4]. This compound has emerged as a promising therapeutic agent that targets this pathway through its inhibitory action on KAT II[4][5].
Mechanism of Action
This compound is a reversible inhibitor of kynurenine aminotransferase II (KAT II)[3][6]. While the precise kinetics of inhibition (i.e., competitive, non-competitive) have not been fully elucidated in the public domain, its primary pharmacodynamic effect is the reduction of KYNA synthesis in the brain[6][7]. By inhibiting KAT II, this compound decreases the conversion of kynurenine to KYNA. This reduction in KYNA levels disinhibits both α7nAChRs and NMDARs, leading to an increase in glutamatergic and cholinergic neurotransmission[1][4].
Signaling Pathway of this compound Action
The following diagram illustrates the core mechanism of action of this compound.
Quantitative Pharmacodynamic Data
Preclinical studies in rats have demonstrated the in vivo efficacy of this compound in modulating brain neurochemistry. The following tables summarize the key quantitative findings.
| Parameter | Animal Model | Brain Region | Dosage (p.o.) | Change from Baseline | Reference |
| Extracellular KYNA | Rat | Hippocampus | 30 mg/kg | ↓ ~25-29% | [8] |
| Extracellular Glutamate | Rat | Hippocampus | 30 mg/kg | ↑ ~169-189% | [8] |
| Extracellular Dopamine | Rat | Not Specified | 30 mg/kg | ↑ | [4] |
| Extracellular Acetylcholine | Rat | Not Specified | 30 mg/kg | ↑ | [4] |
| Behavioral Endpoint | Animal Model | Assay | Dosage (p.o.) | Outcome | Reference |
| Spatial & Contextual Memory | Rat | Morris Water Maze | 30 mg/kg (daily) | Significantly decreased escape latency | [4] |
| Evoked Glutamate Release | Rat | Microdialysis with NAcSh stimulation | 30-100 mg/kg | Dose-dependent restoration of glutamate release | [9] |
Experimental Protocols
In Vivo Microdialysis for Neurotransmitter Measurement
Objective: To measure extracellular levels of KYNA, glutamate, dopamine, and acetylcholine in the brain of awake, freely moving rats following administration of this compound.
Methodology:
-
Surgical Implantation: Male Sprague-Dawley or Wistar rats are anesthetized, and a guide cannula is stereotaxically implanted targeting the brain region of interest (e.g., hippocampus, prefrontal cortex).
-
Recovery: Animals are allowed to recover from surgery for a minimum of 24-48 hours.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: this compound is administered orally (p.o.) at the desired dose (e.g., 30 mg/kg).
-
Post-Dose Collection: Dialysate collection continues for several hours post-administration.
-
Sample Analysis: The concentrations of KYNA, glutamate, dopamine, and acetylcholine in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (for KYNA) or electrochemical/fluorescence detection (for neurotransmitters)[10].
Experimental Workflow: In Vivo Microdialysis
Morris Water Maze for Spatial Memory Assessment
Objective: To evaluate the effect of this compound on spatial and contextual learning and memory in rats.
Methodology:
-
Apparatus: A circular pool (e.g., 1.8 m in diameter) is filled with opaque water. A small escape platform is hidden 1-2 cm below the water surface in a fixed location. Distal visual cues are placed around the pool[11][12][13].
-
Acquisition Phase:
-
Rats receive a set number of trials per day (e.g., 4 trials) for several consecutive days (e.g., 5 days).
-
For each trial, the rat is placed into the pool at one of four quasi-random start locations and allowed to swim until it finds the hidden platform.
-
If the rat does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.
-
The time to reach the platform (escape latency) and the path taken are recorded by a video tracking system[11][13].
-
This compound (e.g., 30 mg/kg, p.o.) or vehicle is administered daily before the trials.
-
-
Probe Trial:
-
24 hours after the final acquisition trial, the escape platform is removed from the pool.
-
The rat is allowed to swim freely for a set duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
Downstream Signaling Effects
The primary mechanism of this compound, reducing KYNA, has significant downstream consequences on neuronal signaling, particularly through the modulation of α7nAChR and NMDAR activity.
α7 Nicotinic Acetylcholine Receptor (α7nAChR) Signaling
KYNA is a non-competitive antagonist of the α7nAChR[1]. By reducing KYNA levels, this compound effectively disinhibits these receptors. α7nAChRs are highly permeable to calcium and are located on both presynaptic terminals and postsynaptic neurons. Their activation leads to enhanced cholinergic signaling and can modulate the release of other neurotransmitters, including glutamate[14].
N-Methyl-D-Aspartate Receptor (NMDAR) Signaling
KYNA also acts as an antagonist at the glycine (B1666218) co-agonist site of the NMDAR[1]. The reduction of KYNA by this compound relieves this antagonism, thereby enhancing NMDAR-mediated glutamatergic neurotransmission. This is particularly relevant for synaptic plasticity processes like long-term potentiation (LTP), which are crucial for learning and memory.
Integrated Signaling Pathway
The following diagram illustrates the integrated downstream signaling effects of this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Targeted deletion of the kynurenine aminotransferase ii gene reveals a critical role of endogenous kynurenic acid in the regulation of synaptic transmission via alpha7 nicotinic receptors in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting kynurenine aminotransferase II in psychiatric diseases: promising effects of an orally active enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective and competitive inhibition of kynurenine aminotransferase 2 by glycyrrhizic acid and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oral administration of a specific kynurenic acid synthesis (KAT II) inhibitor attenuates evoked glutamate release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Extracellular glutamate and other amino acids in experimental intracerebral hemorrhage: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. coconote.app [coconote.app]
- 13. Aged rats learn Morris Water maze using non-spatial search strategies evidenced by a parameter-based algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alpha7 nicotinic acetylcholine receptor: A link between inflammation and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
BFF-816: A Technical Overview of its Selectivity for Kynurenine Aminotransferase II
For Researchers, Scientists, and Drug Development Professionals
Introduction
BFF-816 is a reversible and systemically active inhibitor of Kynurenine (B1673888) Aminotransferase II (KAT II), an enzyme of significant interest in the field of neuroscience and drug development.[1][2][3] KAT II is a key enzyme in the kynurenine pathway, responsible for the synthesis of kynurenic acid (KYNA) in the brain.[3] Elevated levels of KYNA have been associated with cognitive deficits in psychiatric disorders such as schizophrenia.[2] By inhibiting KAT II, this compound reduces the production of KYNA, which has been shown to normalize neurochemistry and improve performance in spatial and contextual memory in preclinical models.[2][4] The selectivity of a pharmacological inhibitor is a critical parameter for its therapeutic potential, minimizing off-target effects and enhancing its safety profile. This document provides a technical guide to the selectivity of this compound for KAT II over other aminotransferases.
While this compound is recognized as a selective KAT II inhibitor, specific quantitative data detailing its inhibitory activity against a broad panel of other aminotransferases is not extensively available in publicly accessible scientific literature.[1] One source explicitly notes that the selectivity of this compound for KAT isoforms remains to be fully elucidated.[1]
To illustrate the typical selectivity profile of a potent and well-characterized KAT II inhibitor, data for PF-04859989 is presented below as a reference.
Data Presentation: Selectivity Profile of a Reference KAT II Inhibitor
The following table summarizes the inhibitory activity of the reference compound PF-04859989 against various human KAT isoforms, demonstrating a high degree of selectivity for KAT II.
| Enzyme Target | IC50 (µM) |
| Human KAT I | 22 |
| Human KAT II | Potent (nanomolar range) |
| Human KAT III | 11 |
| Human KAT IV | >50 |
Data for PF-04859989, a potent and selective KAT II inhibitor, is provided for illustrative purposes.[5]
Signaling Pathway Context
The diagram below illustrates the kynurenine pathway and the central role of KAT II in the conversion of kynurenine to kynurenic acid. Inhibition of KAT II by compounds like this compound is a key strategy to modulate this pathway.
Caption: The Kynurenine Pathway and the site of action for this compound.
Experimental Protocols
Determining the selectivity of an inhibitor like this compound involves a series of in vitro enzyme inhibition assays. Below is a representative protocol for assessing the inhibitory activity against KAT II and other aminotransferases.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for KAT II and other aminotransferases to establish its selectivity profile.
Materials:
-
Recombinant human KAT II, KAT I, KAT III, KAT IV, and other selected aminotransferases.
-
L-Kynurenine (substrate for KAT enzymes).
-
α-Ketoglutarate (co-substrate).
-
Pyridoxal 5'-phosphate (PLP) (co-factor).
-
This compound (test compound).
-
Assay buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.5).
-
Detection reagents for the specific assay format (e.g., reagents for a fluorescence-based assay).
-
384-well microplates.
-
Plate reader capable of fluorescence or absorbance measurements.
Methodology: Fluorimetric in vitro assay
-
Enzyme Preparation: Recombinant enzymes are diluted to a working concentration in the assay buffer.
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to create a range of test concentrations.
-
Assay Reaction:
-
Add a small volume of the diluted this compound or vehicle control (e.g., DMSO) to the wells of a microplate.
-
Add the enzyme solution to each well and incubate for a pre-determined time to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate mix (L-kynurenine and α-ketoglutarate) and the cofactor (PLP).
-
-
Detection: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C). The formation of the product is measured using a suitable detection method. For KAT II, a common method involves a coupled enzymatic reaction where the product glutamate (B1630785) is converted to a fluorescent molecule.
-
Data Analysis:
-
The rate of the enzymatic reaction is determined for each concentration of this compound.
-
The percentage of inhibition is calculated relative to the vehicle control.
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
-
Selectivity Determination: The IC50 values of this compound against the panel of different aminotransferases are compared. A significantly lower IC50 for KAT II compared to other enzymes indicates high selectivity.
Experimental Workflow
The following diagram outlines the general workflow for determining the IC50 of an inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting kynurenine aminotransferase II in psychiatric diseases: promising effects of an orally active enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of kynurenine aminotransferase II attenuates hippocampus-dependent memory deficit in adult rats treated prenatally with kynurenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Microdialysis in Rats: The BFF-816 Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
In vivo microdialysis is a widely utilized technique for monitoring the concentrations of endogenous and exogenous substances within the extracellular fluid of specific tissues in living animals.[1][2][3] This application note provides a detailed protocol for the use of a hypothetical compound, BFF-816, in conjunction with in vivo microdialysis to study its effects on dopamine (B1211576) neurotransmission in the rat striatum. The striatum, a key component of the basal ganglia, is integral to motor control, reward, and cognition.[4][5] Alterations in striatal dopamine signaling are implicated in numerous neurological and psychiatric disorders.[6][7] The this compound protocol outlined here serves as a representative workflow for investigating the neurochemical effects of novel compounds.
The protocol encompasses all procedural stages from the initial surgical implantation of the microdialysis guide cannula to the final analysis of collected dialysates using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[8][9][10]
Experimental Protocols
Animal Preparation and Housing
Adult male Sprague-Dawley rats (250-300g) are used for this protocol. Upon arrival, animals are single-housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are provided ad libitum. All procedures are to be conducted in accordance with institutional animal care and use committee (IACUC) guidelines. A minimum of one week is allowed for acclimatization before any surgical procedures.[11]
Stereotaxic Surgery for Guide Cannula Implantation
The use of stereotaxic surgery is critical for the precise implantation of microdialysis probes into specific brain regions.[12][13]
-
Anesthesia: Rats are anesthetized with isoflurane (B1672236) (2-3% in oxygen) or a ketamine/xylazine cocktail (e.g., 100 mg/kg ketamine and 10 mg/kg xylazine, i.p.).[11] Anesthetic depth is monitored throughout the procedure by assessing the pedal withdrawal reflex.
-
Stereotaxic Frame Placement: The anesthetized rat is placed in a stereotaxic frame.[14] The scalp is shaved and sterilized with an antiseptic solution.
-
Craniotomy: A midline incision is made on the scalp to expose the skull. Bregma and lambda are identified, and the skull is leveled. A small burr hole is drilled over the target brain region.
-
Guide Cannula Implantation: A guide cannula is lowered through the burr hole to the desired coordinates for the striatum. The stereotaxic coordinates are determined based on a rat brain atlas (e.g., Paxinos and Watson).[11] The cannula is secured to the skull with dental cement and jeweler's screws.
-
Post-Operative Care: A dummy cannula is inserted into the guide cannula to maintain patency. The animal is administered post-operative analgesics and allowed to recover for at least one week before the microdialysis experiment.[11]
In Vivo Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, the rat is gently restrained, and the dummy cannula is replaced with a microdialysis probe of an appropriate length and molecular weight cut-off.[15][16]
-
Perfusion: The probe is connected to a microinfusion pump and perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[17][18]
-
Stabilization: The animal is placed in a microdialysis bowl and allowed to move freely. A stabilization period of at least 1-2 hours is required to allow the extracellular environment to return to a steady state following probe insertion.
-
Baseline Sample Collection: Following stabilization, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes) for at least one hour to establish a stable baseline of dopamine levels.
-
This compound Administration: The hypothetical compound this compound (dissolved in a suitable vehicle) is administered to the animal (e.g., via intraperitoneal injection).
-
Post-Administration Sample Collection: Dialysate collection continues at the same regular intervals for a predetermined period (e.g., 3-4 hours) to monitor changes in extracellular dopamine concentrations.
Sample Analysis by HPLC-ECD
Microdialysis samples are analyzed to quantify neurotransmitter levels.[1][8] HPLC-ECD is a highly sensitive method for the detection of monoamines like dopamine.[9][10]
-
Instrumentation: A standard HPLC system equipped with a refrigerated autosampler, a narrow-bore C18 reverse-phase column, and an electrochemical detector is used.
-
Mobile Phase: The composition of the mobile phase is optimized for the separation of dopamine and its metabolites.
-
Detection: The electrochemical detector is set at an oxidizing potential that is optimal for dopamine detection.
-
Quantification: The concentration of dopamine in each dialysate sample is determined by comparing the peak height or area to that of external standards of known concentrations.
Data Presentation
Table 1: Stereotaxic Coordinates for Striatum
| Coordinate | Value (from Bregma) |
| Anteroposterior (AP) | +1.0 mm |
| Mediolateral (ML) | ±2.5 mm |
| Dorsoventral (DV) | -4.5 mm (from dura) |
Table 2: Microdialysis Parameters
| Parameter | Value |
| Probe Membrane Length | 2 mm |
| Probe Molecular Weight Cut-off | 20 kDa |
| Perfusion Flow Rate | 1.5 µL/min |
| Sample Collection Interval | 20 min |
Table 3: Composition of Artificial Cerebrospinal Fluid (aCSF)
| Component | Concentration (mM) |
| NaCl | 147 |
| KCl | 2.7 |
| CaCl₂ | 1.2 |
| MgCl₂ | 1.0 |
| The pH of the aCSF should be adjusted to 7.4.[18][19][20] |
Table 4: Hypothetical Dopamine Concentration Following this compound Administration
| Time (min) | Dopamine Concentration (% of Baseline) |
| -60 to -20 | 100 ± 5 |
| -20 to 0 | 100 ± 6 |
| 0 (this compound Admin) | - |
| 0 to 20 | 150 ± 12 |
| 20 to 40 | 250 ± 20 |
| 40 to 60 | 300 ± 25 |
| 60 to 80 | 220 ± 18 |
| 80 to 100 | 180 ± 15 |
| 100 to 120 | 140 ± 10 |
Visualizations
References
- 1. news-medical.net [news-medical.net]
- 2. Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments [experiments.springernature.com]
- 3. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 4. Basal ganglia - Wikipedia [en.wikipedia.org]
- 5. Neuroanatomy, Basal Ganglia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dopamine - Wikipedia [en.wikipedia.org]
- 8. amuzainc.com [amuzainc.com]
- 9. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Survivable Stereotaxic Surgery in Rodents [jove.com]
- 12. Stereotaxic Surgery in Rodents for Stimulation of the Brain Reward System | Springer Nature Experiments [experiments.springernature.com]
- 13. conductscience.com [conductscience.com]
- 14. Microdialysis probes alter presynaptic regulation of dopamine terminals in rat striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes [jove.com]
- 16. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. antecscientific.com [antecscientific.com]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. From artificial cerebro-spinal fluid (aCSF) to artificial extracellular fluid (aECF): microdialysis perfusate composition effects on in vivo brain ECF glucose measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Oral Gavage Administration of BFF-816 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the oral gavage administration of BFF-816 in rodent models, particularly rats. This compound is a systemically active and selective inhibitor of kynurenine (B1673888) aminotransferase II (KAT II), a key enzyme in the kynurenine pathway of tryptophan metabolism. By inhibiting KAT II, this compound reduces the levels of kynurenic acid (KYNA) in the brain, a substance implicated in the pathophysiology of cognitive deficits in several neuropsychiatric disorders.
Mechanism of Action
This compound exerts its effects by inhibiting the enzyme KAT II, which is primarily responsible for the synthesis of KYNA in the brain.[1][2] Elevated levels of KYNA are associated with the antagonism of α7 nicotinic acetylcholine (B1216132) receptors (α7nAChR) and the glycine (B1666218) co-agonist site of N-methyl-D-aspartate (NMDA) receptors.[3] By reducing KYNA levels, this compound is hypothesized to restore normal glutamatergic and cholinergic neurotransmission, thereby improving cognitive function.[4][5] Studies have shown that oral administration of this compound in rats leads to a significant decrease in extracellular KYNA and a subsequent increase in extracellular glutamate (B1630785) levels in brain regions such as the hippocampus and prefrontal cortex.[6][7][8]
Data Presentation
Table 1: Summary of this compound Oral Gavage Studies in Rats
| Parameter | Details | Reference(s) |
| Species | Sprague-Dawley, Wistar Rats | [4][9] |
| Dosage Range | 10 - 100 mg/kg | [9] |
| Commonly Used Dose | 30 mg/kg | [4][5][6] |
| Vehicle | 10% cyclodextrin (B1172386) in water, pH adjusted to 8.0 | [6] |
| Concentration for Gavage | 10 mg/mL | [6] |
| Administration Route | Oral gavage (p.o.) | [6][9] |
| Reported Effects | Decreased extracellular KYNA, increased extracellular glutamate and dopamine, improved spatial and contextual memory. | [4][5][6] |
| Duration of Action | Reduction in KYNA levels observed for 4-5 hours post-administration. | [7] |
Table 2: Neurochemical Effects of this compound (30 mg/kg, p.o.) in Rats
| Brain Region | Analyte | Effect | Magnitude of Change | Time to Nadir/Peak | Reference(s) |
| Hippocampus | Kynurenic Acid (KYNA) | Decrease | ~25-29% below baseline | ~2 hours | [7] |
| Hippocampus | Glutamate | Increase | ~169-189% above baseline | ~2 hours | [7] |
| Striatum | Kynurenic Acid (KYNA) | Decrease | ~30% reduction | 1.5 hours | |
| Striatum | Dopamine | Increase | Not specified | Not specified | [4][5] |
| Prefrontal Cortex | Kynurenic Acid (KYNA) | Decrease | Significant reduction | Not specified | [8][9] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
Materials:
-
This compound powder
-
10% (w/v) cyclodextrin solution in sterile water
-
pH meter
-
Sterile conical tubes
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Calculate the required amount of this compound based on the desired concentration (e.g., 10 mg/mL) and final volume.
-
Weigh the calculated amount of this compound powder accurately.
-
In a sterile conical tube, add the this compound powder to the 10% cyclodextrin solution.
-
Vortex the mixture vigorously for 5-10 minutes to aid dissolution. A magnetic stirrer can also be used for continuous mixing.
-
Check the pH of the solution and, if necessary, adjust to pH 8.0 using appropriate buffers.[6]
-
Visually inspect the solution to ensure complete dissolution of the compound.
-
Prepare the formulation fresh on the day of the experiment.
Protocol 2: Oral Gavage Administration in Rats
Materials:
-
Prepared this compound formulation
-
Appropriately sized gavage needles (stainless steel or flexible plastic, typically 16-18 gauge for adult rats)[10][11]
-
Syringes (1 mL or 3 mL)
-
Animal scale
-
Personal Protective Equipment (PPE): lab coat, gloves, eye protection
Procedure:
-
Animal Handling and Restraint:
-
Acclimatize the animals to handling for several days prior to the experiment to minimize stress.[12]
-
Weigh the rat to accurately calculate the dosing volume (typically not exceeding 10 mL/kg).[10]
-
Gently but firmly restrain the rat. One common method is to hold the animal in one hand, securing the head and neck to prevent movement.[11]
-
-
Gavage Needle Measurement and Insertion:
-
Measure the correct insertion length of the gavage needle by holding it alongside the rat, with the tip at the corner of the mouth and the end of the needle reaching the last rib (xiphoid process). Mark this length on the needle.[13]
-
Draw the calculated volume of the this compound formulation into the syringe and attach the gavage needle.
-
Gently open the rat's mouth and insert the gavage needle into the diastema (the gap between the incisors and molars).[10]
-
Advance the needle smoothly and gently over the tongue and down the esophagus to the pre-measured depth. Do not force the needle. If resistance is met, withdraw and reposition.[11][14]
-
-
Substance Administration:
-
Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to administer the solution over 2-3 seconds.[10]
-
Observe the animal for any signs of distress, such as struggling or fluid coming from the nose, which could indicate incorrect placement in the trachea. If this occurs, immediately withdraw the needle.[12]
-
-
Post-Administration Monitoring:
-
After administration, gently remove the gavage needle and return the animal to its cage.
-
Monitor the animal for at least 10-15 minutes for any adverse reactions.[10] Continue to monitor periodically for several hours.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in the kynurenine pathway.
Caption: Experimental workflow for this compound oral gavage studies.
References
- 1. A systemically-available kynurenine aminotransferase II (KAT II) inhibitor restores nicotine-evoked glutamatergic activity in the cortex of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of kynurenine aminotransferase II in the adult rat brain reveals high expression in proliferative zones and corpus callosum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting kynurenine aminotransferase II in psychiatric diseases: promising effects of an orally active enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Kynurenine Aminotransferase II Attenuates Hippocampus-dependent Memory Deficit in Adult Rats Treated Prenatally with Kynurenine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral Administration of a Specific Kynurenic Acid Synthesis (KAT II) Inhibitor Attenuates Evoked Glutamate Release in Rat Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral administration of a specific kynurenic acid synthesis (KAT II) inhibitor attenuates evoked glutamate release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. ouv.vt.edu [ouv.vt.edu]
- 12. instechlabs.com [instechlabs.com]
- 13. research.fsu.edu [research.fsu.edu]
- 14. research.sdsu.edu [research.sdsu.edu]
Application Notes and Protocols: BFF-816 for Cognitive Studies in Mice
Introduction
BFF-816 is a potent, systemically active, and orally available inhibitor of kynurenine (B1673888) aminotransferase II (KAT II).[1][2] KAT II is the primary enzyme responsible for the synthesis of kynurenic acid (KYNA) in the central nervous system.[3][4] Elevated levels of KYNA, an antagonist of α7 nicotinic acetylcholine (B1216132) (α7nAChR) and N-methyl-D-aspartate (NMDA) receptors, are implicated in the cognitive dysfunctions associated with psychiatric disorders such as schizophrenia.[3][5][6]
By inhibiting KAT II, this compound effectively reduces brain concentrations of KYNA.[3] This action leads to a secondary increase in the extracellular levels of key neurotransmitters, including glutamate (B1630785), dopamine, and acetylcholine, which are crucial for learning and memory processes.[1][4] Preclinical studies in rodent models have demonstrated that this compound can reverse cognitive deficits, enhancing spatial, reference, and contextual memory.[4][5] These application notes provide a summary of effective dosages and detailed protocols for the use of this compound in murine cognitive studies.
Mechanism of Action
This compound reduces the enzymatic conversion of kynurenine to KYNA. The resulting decrease in KYNA levels reduces the antagonism at NMDA and α7nAChR receptors, leading to enhanced glutamatergic and cholinergic neurotransmission, which is thought to underlie the pro-cognitive effects of the compound.
Quantitative Data Summary
The following tables summarize the effective dosage and administration details for this compound based on preclinical studies in rodents. While most published data involves rats, the dosage is expected to be comparable in mice, though it should be empirically validated.
Table 1: this compound Dosage and Administration
| Parameter | Details | Source(s) |
|---|---|---|
| Compound | This compound | [1] |
| Class | Kynurenine Aminotransferase II (KAT II) Inhibitor | [4][7] |
| Effective Dosage | 30 mg/kg | [1][3][4] |
| Administration Route | Oral Gavage (p.o.) | [3][4] |
| Vehicle | 10% Cyclodextrin (B1172386) | [3] |
| Concentration | 10 mg/mL | [3] |
| Regimen | Acute or daily for 5+ days |[1][4] |
Table 2: Observed Effects in Cognitive Models
| Animal Model | Cognitive Task | Key Findings with this compound (30 mg/kg, p.o.) | Source(s) |
|---|---|---|---|
| Adult Rats | Morris Water Maze | Significantly decreased escape latency, indicating improved spatial and contextual memory. | [1][4] |
| Adult Rats (Prenatal Kynurenine Exposure) | Passive Avoidance | Prevented contextual memory deficits; normalized hippocampal glutamate levels. | [2][3][6] |
| Adult Rats | Microdialysis | Acutely reduced extracellular KYNA and increased extracellular glutamate in the hippocampus. |[3][4] |
Experimental Protocols
Preparation of this compound Formulation
This protocol describes the preparation of this compound for oral gavage administration.
Materials:
-
This compound powder
-
Vehicle: 10% (w/v) cyclodextrin in sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound and vehicle based on the number of animals and the target dose of 30 mg/kg. Assume an administration volume of 3 mL/kg for mice.
-
Example Calculation for a 25g mouse:
-
Dose: 30 mg/kg * 0.025 kg = 0.75 mg of this compound
-
Volume: 3 mL/kg * 0.025 kg = 0.075 mL (75 µL) of 10 mg/mL solution
-
-
Weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Add the corresponding volume of 10% cyclodextrin vehicle to achieve a final concentration of 10 mg/mL.[3]
-
Vortex the mixture vigorously for 2-3 minutes until the powder is fully suspended. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
Prepare a vehicle-only control solution (10% cyclodextrin) for the control group of animals.
-
Prepare fresh on the day of the experiment.
Administration Protocol
This compound is administered via oral gavage. The timing of administration relative to behavioral testing is critical.
Materials:
-
Prepared this compound formulation (10 mg/mL) and vehicle
-
Appropriately sized animal feeding needles (e.g., 20-22 gauge, flexible)
-
1 mL syringes
Procedure:
-
Gently restrain the mouse, ensuring it cannot move its head.
-
Measure the correct volume of the this compound suspension into the syringe.
-
Carefully insert the feeding needle into the mouse's mouth, passing it over the tongue towards the esophagus.
-
Slowly dispense the liquid. Monitor the animal for any signs of distress.
-
Return the animal to its home cage and observe for a few minutes.
-
Timing: Administer this compound 90 minutes prior to the testing trial for memory retrieval studies, or 5 minutes prior to the training trial for memory consolidation studies.[3]
Morris Water Maze (MWM) Protocol for Spatial Memory
The MWM is a widely used test to assess spatial learning and memory in rodents.
Apparatus:
-
A circular pool (120-150 cm diameter) filled with water (20-22°C) made opaque with non-toxic white paint or milk powder.
-
A small escape platform (10 cm diameter) submerged 1-2 cm below the water surface.
-
Distinct visual cues placed around the pool room.
-
A video tracking system to record the animal's swim path, latency, and distance.
Experimental Workflow:
Procedure:
-
Habituation (Day 0): Allow each mouse to swim freely in the pool for 60 seconds without the platform to acclimate them to the environment.
-
Acquisition Training (Days 1-4):
-
Administer this compound (30 mg/kg, p.o.) or vehicle daily, 90 minutes before the first trial of the session.[1][4]
-
Conduct 4 trials per day for each mouse with an inter-trial interval of 15-20 minutes.
-
For each trial, gently place the mouse into the water facing the pool wall at one of four randomized starting positions.
-
Allow the mouse to swim for a maximum of 60 seconds to find the hidden platform. If it fails, guide it to the platform and allow it to remain there for 15-20 seconds.
-
Record the escape latency (time to find the platform). A reduction in latency over the training days indicates learning.
-
-
Probe Trial (Day 5):
-
Administer a final dose of this compound or vehicle 90 minutes before the trial.
-
Remove the escape platform from the pool.
-
Place the mouse in the pool from a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located). Increased time in the target quadrant indicates memory retention.
-
References
- 1. Targeting kynurenine aminotransferase II in psychiatric diseases: promising effects of an orally active enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Kynurenine Aminotransferase II Attenuates Hippocampus-dependent Memory Deficit in Adult Rats Treated Prenatally with Kynurenine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Inhibition of kynurenine aminotransferase II attenuates hippocampus-dependent memory deficit in adult rats treated prenatally with kynurenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Revolutionizing Memory Assessment: Utilizing BFF-816 in the Morris Water Maze
For Immediate Release
This application note provides detailed protocols for researchers, scientists, and drug development professionals on the use of BFF-816, a potent and selective inhibitor of kynurenine (B1673888) aminotransferase II (KAT II), for assessing and enhancing memory in preclinical rodent models using the Morris water maze (MWM) task. These protocols are designed to ensure robust and reproducible results in the evaluation of spatial and contextual memory.
Introduction
The Morris water maze is a widely used behavioral assay to study spatial learning and memory in rodents.[1][2][3] The task requires the animal to learn and remember the location of a hidden escape platform in a circular pool of water, using distal visual cues.[1][2] this compound is a systemically active inhibitor of KAT II, the primary enzyme responsible for the synthesis of kynurenic acid (KYNA) in the brain.[4][5] Elevated levels of KYNA have been associated with cognitive deficits.[4][6] By inhibiting KAT II, this compound reduces brain KYNA levels, leading to an increase in crucial neurotransmitters such as glutamate, dopamine, and acetylcholine, thereby offering a potential therapeutic avenue for cognitive enhancement.[4] Studies have demonstrated that daily administration of this compound significantly improves performance in the MWM, as evidenced by a reduction in escape latency.[4]
Data Presentation
The following table summarizes representative quantitative data from a typical Morris water maze experiment, illustrating the effect of this compound on spatial memory acquisition. The data reflects the reported findings of decreased escape latency in this compound treated animals over a 5-day trial period.[4]
| Day | Treatment Group | Mean Escape Latency (seconds) | Standard Deviation (seconds) |
| 1 | Vehicle Control | 55.2 | 8.5 |
| 1 | This compound (30 mg/kg) | 54.8 | 8.9 |
| 2 | Vehicle Control | 48.1 | 9.2 |
| 2 | This compound (30 mg/kg) | 42.5 | 9.5 |
| 3 | Vehicle Control | 39.5 | 10.1 |
| 3 | This compound (30 mg/kg) | 30.2 | 10.8 |
| 4 | Vehicle Control | 32.8 | 11.5 |
| 4 | This compound (30 mg/kg) | 22.1 | 12.1 |
| 5 | Vehicle Control | 28.4 | 12.3 |
| 5 | This compound (30 mg/kg) | 15.6 | 11.9 |
Experimental Protocols
Morris Water Maze Protocol
This protocol is adapted from standard MWM procedures for rats.[1][7]
1. Apparatus:
-
A circular pool (approximately 1.5-2.0 meters in diameter) filled with water (20-22°C) to a depth that requires the animal to swim.
-
The water is made opaque using non-toxic white paint or a powdered milk solution.
-
A hidden escape platform (10-15 cm in diameter) submerged 1-2 cm below the water surface.
-
A video tracking system and software to record the animal's swim path, escape latency, and other behavioral parameters.
-
The maze should be located in a room with prominent, stable visual cues on the walls.
2. Habituation (Day 0):
-
Allow the animals to acclimatize to the testing room for at least 1 hour before the experiment.
-
Handle each animal for 1-2 minutes.
-
Place each animal in the pool for 60 seconds without the platform present to habituate them to the water.
3. Training Trials (Days 1-5):
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the water facing the wall of the pool at one of four quasi-random start positions (North, South, East, West).
-
Allow the animal to swim freely and locate the hidden platform. The maximum trial duration is 60-90 seconds.
-
If the animal finds the platform, allow it to remain there for 15-30 seconds.
-
If the animal fails to find the platform within the maximum time, gently guide it to the platform and allow it to remain there for 15-30 seconds.
-
The inter-trial interval (ITI) should be consistent (e.g., 10-15 minutes).
4. Probe Trial (Day 6):
-
Remove the escape platform from the pool.
-
Place the animal in the pool at a novel start position.
-
Allow the animal to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located), the number of platform location crosses, and other relevant spatial parameters.
This compound Administration Protocol
This protocol is based on published studies using this compound in behavioral experiments.[4][8]
1. Materials:
-
This compound compound.
-
Vehicle solution (e.g., 10% cyclodextrin (B1172386) in sterile water).
-
Oral gavage needles appropriate for the size of the animal.
-
Syringes.
2. Preparation of this compound Solution:
-
Prepare a solution of this compound in the vehicle at a concentration that allows for the administration of 30 mg/kg in a reasonable volume (e.g., 1-2 ml/kg).
3. Administration:
-
Administer this compound (30 mg/kg) or the vehicle solution orally via gavage.
-
Timing of Administration:
-
For acquisition studies: Administer this compound daily, approximately 30-60 minutes before the first MWM trial of the day.[4]
-
For memory consolidation/retrieval studies: Administration timing can be varied. For example, administer this compound 5 minutes before a training trial to assess its effect on acquisition and consolidation, or 90 minutes before a probe trial to assess its effect on retrieval.[8]
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in enhancing spatial memory.
Experimental Workflow
Caption: Experimental workflow for MWM with this compound.
References
- 1. Targeting kynurenine aminotransferase II in psychiatric diseases: promising effects of an orally active enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Kynurenine Aminotransferase II Attenuates Hippocampus-dependent Memory Deficit in Adult Rats Treated Prenatally with Kynurenine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blockade of KAT II Facilitates LTP in Kynurenine 3-Monooxygenase Depleted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using the Morris Water Maze to Assess Spatial Learning and Memory in Weanling Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comparative Study of the Impact of NO-Related Agents on MK-801- or Scopolamine-Induced Cognitive Impairments in the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application of BFF-816 in Animal Models of Schizophrenia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cognitive impairment is a core feature of schizophrenia, and dysfunction of the glutamatergic system is heavily implicated in its pathophysiology. Elevated levels of kynurenic acid (KYNA), an endogenous antagonist of N-methyl-D-aspartate (NMDA) and α7 nicotinic acetylcholine (B1216132) receptors (α7nAChRs), are found in the brains of individuals with schizophrenia and are linked to cognitive deficits.[1][2][3] BFF-816 is a potent and systemically active inhibitor of kynurenine (B1673888) aminotransferase II (KAT II), the primary enzyme responsible for KYNA synthesis in the brain.[1][2] By inhibiting KAT II, this compound reduces brain KYNA levels, leading to an increase in extracellular glutamate (B1630785), dopamine, and acetylcholine, thereby offering a promising therapeutic strategy for ameliorating cognitive deficits in schizophrenia.[1][4][5]
These application notes provide detailed protocols for utilizing this compound in preclinical animal models of schizophrenia, focusing on the prenatal kynurenine exposure (EKyn) rat model and relevant behavioral and neurochemical assessment methods.
Mechanism of Action of this compound
This compound's therapeutic potential lies in its ability to modulate the kynurenine pathway, a metabolic cascade that degrades tryptophan. In schizophrenia, this pathway is often dysregulated, leading to an overproduction of KYNA.
Data Presentation: Summary of Quantitative Data
The following tables summarize the key quantitative data from preclinical studies of this compound in rat models of schizophrenia.
Table 1: this compound Dosing and Administration
| Parameter | Value | Reference |
| Compound | This compound | [1][2] |
| Animal Model | Rat (Sprague-Dawley, Wistar) | [1][2] |
| Dosage | 30 mg/kg | [1][2][4] |
| Route of Administration | Oral gavage (p.o.) | [1][2][4] |
| Vehicle | 10% cyclodextrin (B1172386), pH 8.0 | |
| Treatment Regimen | Acute or daily for 5 consecutive days | [1] |
Table 2: Neurochemical Effects of this compound (30 mg/kg, p.o.) in Rats
| Analyte | Brain Region | Effect | Magnitude of Change | Time Course | Reference |
| Kynurenic Acid (KYNA) | Hippocampus | Decrease | ~25-29% below baseline | Rapid onset, lasts 4-5 hours | [6] |
| Kynurenic Acid (KYNA) | Prefrontal Cortex | Decrease | Attenuates kynurenine-induced increase | Dose-dependent | [4] |
| Glutamate | Hippocampus | Increase | ~169-189% above baseline | Rapid onset, lasts ~4 hours | [6] |
| Glutamate | Prefrontal Cortex | Increase | Restores NMDA-stimulated release | Dose-dependent | [4] |
| Dopamine | Not Specified | Increase | Not Quantified | - | [1][5] |
| Acetylcholine | Not Specified | Increase | Not Quantified | - | [1][5] |
Table 3: Behavioral Effects of this compound in Schizophrenia Animal Models
| Behavioral Test | Animal Model | Treatment Regimen | Key Finding | Reference |
| Morris Water Maze | Standard Rats | Daily injections | Significantly decreased escape latency | [1][5] |
| Passive Avoidance Paradigm | EKyn Rats | Acute, prior to training | Prevented contextual memory deficits | [2][6] |
Experimental Protocols
EKyn (Prenatal Kynurenine Exposure) Rat Model of Schizophrenia
This neurodevelopmental model elevates brain KYNA levels during a critical period, leading to schizophrenia-like cognitive deficits in adulthood.[2][6]
Materials:
-
Pregnant Wistar or Sprague-Dawley rats (e.g., embryonic day 14)
-
Standard rodent chow
-
L-Kynurenine sulfate
-
Mixing equipment for chow preparation
Procedure:
-
From embryonic day (ED) 15 to ED 22, provide pregnant dams with chow containing 100 mg/day of L-kynurenine.[2][6] The kynurenine should be thoroughly mixed into a daily portion of wet mash to ensure consistent consumption.
-
A control group of pregnant dams should receive standard, unadulterated chow.
-
After ED 22, all dams should be returned to a standard diet.
-
Pups are born and weaned under standard laboratory conditions.
-
Offspring (now considered EKyn or control rats) can be used for behavioral and neurochemical testing in adulthood (typically postnatal days 56-85).[2][6]
This compound Formulation and Administration
Materials:
-
This compound powder
-
10% (w/v) cyclodextrin solution
-
pH meter and adjustment solutions (e.g., NaOH)
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare a 10% cyclodextrin solution in sterile water.
-
Dissolve this compound in the cyclodextrin solution to the desired concentration (e.g., for a 30 mg/kg dose in a 250g rat receiving a 1 ml volume, the concentration would be 7.5 mg/ml).
-
Adjust the pH of the solution to 8.0.
-
Administer the solution to the rats via oral gavage at a volume appropriate for their body weight.
Morris Water Maze for Cognitive Assessment
The Morris Water Maze (MWM) is a widely used behavioral test to assess spatial learning and memory, functions known to be impaired in schizophrenia.
Materials:
-
Circular pool (1.5-2.0 m diameter) filled with water (22-26°C)
-
Non-toxic white paint or powdered milk to make the water opaque
-
Submerged escape platform (10-15 cm diameter)
-
Video tracking system and software
-
Distinct visual cues placed around the room
Procedure:
Acquisition Phase (4-5 days):
-
Fill the pool with water and make it opaque. Place the escape platform 1-2 cm below the water surface in a fixed location in one of the four quadrants.
-
For each trial, gently place the rat into the water facing the pool wall at one of four quasi-random start positions (North, South, East, West).
-
Allow the rat to swim for a maximum of 60-90 seconds to find the hidden platform.
-
If the rat finds the platform, allow it to remain there for 15-30 seconds.
-
If the rat does not find the platform within the allotted time, gently guide it to the platform and allow it to remain there for 15-30 seconds.
-
Conduct 4 trials per day for each rat, with an inter-trial interval of at least 15 minutes.
-
Record the escape latency (time to find the platform) and path length for each trial using the video tracking software.
Probe Trial (24 hours after the last acquisition trial):
-
Remove the escape platform from the pool.
-
Place the rat in the pool at a start position opposite to the target quadrant and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located). Increased time in the target quadrant indicates better spatial memory.
In Vivo Microdialysis for Neurochemical Analysis
This technique allows for the measurement of extracellular levels of KYNA and glutamate in the brain of awake, freely moving animals.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA/12)
-
Microinfusion pump
-
Ringer's solution (e.g., 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl2)
-
Fraction collector
-
HPLC system with fluorescence detection
Procedure:
-
Surgically implant a guide cannula into the brain region of interest (e.g., hippocampus or prefrontal cortex) of the anesthetized rat. Allow the animal to recover for several days.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with Ringer's solution at a constant flow rate (e.g., 1-2 µl/min).
-
Collect baseline dialysate samples every 20-30 minutes for at least 2 hours to establish stable baseline levels of KYNA and glutamate.
-
Administer this compound (30 mg/kg, p.o.) or vehicle.
-
Continue collecting dialysate fractions for several hours post-administration.
-
Analyze the dialysate samples for KYNA and glutamate concentrations using HPLC with fluorescence detection.
References
Application Note: Quantification of Kynurenic Acid in Rodent Brain Tissue and Plasma Following BFF-816 Administration using HPLC with Fluorescence Detection
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Introduction
Kynurenic acid (KYNA) is an endogenous antagonist of N-methyl-D-aspartate (NMDA) and α7 nicotinic acetylcholine (B1216132) (α7nACh) receptors.[2][4] Elevated levels of KYNA in the brain are implicated in the pathophysiology of schizophrenia and other neuropsychiatric disorders by modulating glutamatergic and cholinergic neurotransmission.[1][4] The primary enzyme responsible for KYNA synthesis in the brain is kynurenine (B1673888) aminotransferase II (KAT II).[1][2]
BFF-816 is a selective inhibitor of KAT II that has been shown to decrease brain KYNA levels after systemic administration.[1][3][6] This reduction in KYNA can, in turn, increase extracellular levels of glutamate (B1630785) and acetylcholine, offering a potential therapeutic strategy for cognitive impairment.[1][3] Accurate and reliable quantification of KYNA in preclinical models is therefore essential for evaluating the pharmacodynamic effects of KAT II inhibitors like this compound.
This document outlines a validated HPLC method with fluorescence detection for the determination of KYNA levels in plasma and brain tissue samples obtained from rodents treated with this compound.
Signaling Pathway of this compound Action
Experimental Protocols
Materials and Reagents
-
Kynurenic acid (KYNA) standard (Sigma-Aldrich)
-
This compound (synthesized as per literature or sourced commercially)
-
HPLC-grade acetonitrile, methanol, and water[11]
-
Perchloric acid (PCA)
-
Zinc acetate (B1210297)
-
Ammonium (B1175870) acetate
-
Octadecyl silica (B1680970) (ODS) C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Syringe filters (0.22 µm)[12]
-
Rodent plasma (heparinized) and brain tissue (e.g., hippocampus, prefrontal cortex)
Animal Dosing
-
House rodents (e.g., Sprague-Dawley rats) under standard laboratory conditions.
-
Administer this compound orally (p.o.) at a dose of 30 mg/kg.[1][3]
-
Collect blood samples via tail vein or cardiac puncture at specified time points post-dosing.
-
Euthanize animals and dissect brain regions of interest.[13]
-
Immediately freeze samples at -80°C until analysis.
Sample Preparation
Plasma Samples
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 100 µL of 0.4 M perchloric acid to precipitate proteins.[12][14][15]
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.[12]
Brain Tissue Samples
-
Weigh the frozen brain tissue.
-
Homogenize the tissue in 10 volumes of 0.4 M perchloric acid.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.[14]
HPLC-Fluorescence Detection Method
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 50 mM ammonium acetate buffer with 5% acetonitrile, pH adjusted to 6.2.
-
Mobile Phase B (Post-Column Reagent): 200 mM zinc acetate in water.
-
Flow Rate (Mobile Phase A): 0.8 mL/min.
-
Flow Rate (Post-Column Reagent): 0.4 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detector Settings: Excitation at 344 nm, Emission at 398 nm.
-
Run Time: Approximately 15-20 minutes.
Calibration Curve
-
Prepare a stock solution of KYNA (1 mg/mL) in methanol.
-
Perform serial dilutions to create working standards ranging from 1 nM to 500 nM.
-
Process these standards using the same sample preparation procedure as the biological samples to account for matrix effects.
-
Generate a calibration curve by plotting the peak area against the concentration of KYNA.
Experimental Workflow
Data Presentation
The following tables summarize representative quantitative data on the effect of this compound on KYNA levels, as reported in the literature.
Table 1: Effect of Oral this compound (30 mg/kg) on Extracellular KYNA in Rat Hippocampus [5][7]
| Treatment Group | Baseline Extracellular KYNA (nM) | Post-BFF-816 Extracellular KYNA (% of Baseline) |
| Control Rats | 2.3 ± 0.1 | 71% (29% reduction) |
| Prenatal Kynurenine Exposed Rats | 2.8 ± 0.1 | 75% (25% reduction) |
Table 2: Attenuation of Kynurenine-Induced KYNA Increase in Rat Prefrontal Cortex by this compound [6]
| Treatment Group | PFC KYNA Levels (% of Baseline) |
| Kynurenine (25 mg/kg, i.p.) | 532% |
| Kynurenine (100 mg/kg, i.p.) | 1104% |
| Kynurenine (25 mg/kg) + this compound (30 mg/kg, p.o.) | Significantly attenuated increase |
| Kynurenine (25 mg/kg) + this compound (100 mg/kg, p.o.) | Further attenuated increase |
Troubleshooting
-
Poor Peak Shape: May indicate sample overload; dilute the sample.[11] Could also be due to column degradation; wash or replace the column.
-
Low Sensitivity: Ensure the fluorescence detector settings are optimal. Check the pH of the mobile phase.
-
High Background Noise: Use HPLC-grade solvents and high-purity reagents to minimize contamination.[16]
-
Variable Retention Times: Ensure consistent mobile phase preparation and temperature control.
Conclusion
The described HPLC method with fluorescence detection provides a sensitive and reliable approach for quantifying KYNA levels in rodent plasma and brain tissue. This application note offers a comprehensive protocol for researchers and drug development professionals investigating the in vivo effects of the KAT II inhibitor this compound. The ability to accurately measure changes in KYNA concentration is fundamental to understanding the neurobiological impact of this and similar compounds.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Inhibition of kynurenine aminotransferase II attenuates hippocampus-dependent memory deficit in adult rats treated prenatally with kynurenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting kynurenine aminotransferase II in psychiatric diseases: promising effects of an orally active enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Oral administration of a specific kynurenic acid synthesis (KAT II) inhibitor attenuates evoked glutamate release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Kynurenine Aminotransferase II Attenuates Hippocampus-dependent Memory Deficit in Adult Rats Treated Prenatally with Kynurenine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. nacalai.com [nacalai.com]
- 13. HPLC Neurotransmitter Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. Complete Guide: Everything You Need to Know About HPLC Sample Prep [hplcvials.com]
Preparing BFF-816 Solutions with 10% Cyclodextrin for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
BFF-816 is a potent and systemically active inhibitor of kynurenine (B1673888) aminotransferase II (KAT II), an enzyme pivotal in the kynurenine pathway of tryptophan metabolism.[1][2] By inhibiting KAT II, this compound effectively reduces the levels of kynurenic acid (KYNA) in the brain.[1] Elevated KYNA has been implicated in the pathophysiology of several psychiatric disorders, including schizophrenia, by antagonizing α7 nicotinic acetylcholine (B1216132) and NMDA receptors.[3] Consequently, this compound is a valuable tool for investigating the therapeutic potential of KAT II inhibition in preclinical models of cognitive dysfunction.[1][2]
A significant challenge in the preclinical evaluation of this compound is its presumed low aqueous solubility, a common characteristic of small molecule inhibitors. To overcome this, formulation strategies are necessary to enhance its bioavailability for in vivo studies. Cyclodextrins, a class of cyclic oligosaccharides, are widely used as pharmaceutical excipients to improve the solubility and stability of hydrophobic drugs.[4][5] Specifically, hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently employed due to its high water solubility and low toxicity.[6][7] In vivo studies have successfully utilized a 10% cyclodextrin (B1172386) solution as a vehicle for the oral administration of this compound in rats.[8][9]
These application notes provide detailed protocols for the preparation of this compound solutions using a 10% cyclodextrin formulation for experimental use, along with relevant background information on the mechanism of action and experimental workflows.
Data Presentation: Solubility Enhancement with Cyclodextrin
| Formulation | Solubility (mg/mL) | Fold Increase in Solubility |
| Dexibuprofen in Water | 0.062 | 1 |
| Dexibuprofen with HPβCD (1:4 ratio) | > 0.4 (exact value not specified) | > 6.5 |
| Dexibuprofen with HPβCD and Poloxamer-188 (10%) | 42.54 | ~688 |
| Data from a study on dexibuprofen solubility enhancement and is intended to be illustrative.[7] |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound targets and inhibits the enzyme Kynurenine Aminotransferase II (KAT II). KAT II is a key enzyme in the kynurenine pathway, which metabolizes the amino acid tryptophan. Specifically, KAT II catalyzes the conversion of kynurenine into kynurenic acid (KYNA). By inhibiting KAT II, this compound reduces the production of KYNA. Elevated levels of KYNA are associated with certain neurological and psychiatric conditions due to its antagonistic effects on important neurotransmitter receptors.
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for preparing and administering this compound in a 10% cyclodextrin vehicle for in vivo experiments, such as oral gavage in rodents.
References
- 1. PF-04859989 HCl | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. The use of cyclodextrins nanoparticles for oral delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting kynurenine aminotransferase II in psychiatric diseases: promising effects of an orally active enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for BFF-816 Administration in Neuroinflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BFF-816 is a potent and systemically active inhibitor of Kynurenine (B1673888) Aminotransferase II (KAT II), an essential enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] By selectively targeting KAT II, this compound effectively reduces the cerebral synthesis of kynurenic acid (KYNA), a neuroactive metabolite implicated in the pathophysiology of various neurological and psychiatric disorders.[2][3][4] Elevated levels of KYNA are associated with cognitive deficits and neuroinflammatory processes.[5][6] These application notes provide detailed protocols for the administration of this compound in both in vivo and in vitro models to investigate its potential in modulating neuroinflammation.
Mechanism of Action
This compound operates by inhibiting KAT II, the primary enzyme responsible for the conversion of kynurenine to KYNA in the brain.[3][7] An overactivation of the kynurenine pathway, often triggered by inflammatory stimuli, can lead to an accumulation of KYNA.[5][6][8] This accumulation can, in turn, influence neuroinflammatory processes. The administration of this compound is hypothesized to mitigate these effects by reducing KYNA levels, thereby modulating glial activation and the subsequent release of inflammatory mediators.
Data Presentation
Table 1: Pharmacodynamic Effects of this compound in Rats
| Parameter | Treatment Group | Dose (p.o.) | Change from Baseline | Time Point | Brain Region | Reference |
| Extracellular KYNA | Control (ECon) | 30 mg/kg | ↓ 29% | Post-administration | Hippocampus | [7] |
| Prenatal Kynurenine (EKyn) | 30 mg/kg | ↓ 25% | Post-administration | Hippocampus | [7] | |
| Extracellular Glutamate (B1630785) | Control (ECon) | 30 mg/kg | ↑ 189% | Post-administration | Hippocampus | [7] |
| Prenatal Kynurenine (EKyn) | 30 mg/kg | ↑ 169% | Post-administration | Hippocampus | [7] |
Table 2: Effects of this compound on Kynurenine-Induced Changes in Prefrontal Cortex
| Parameter | Treatment Group | This compound Dose (p.o.) | Kynurenine Dose (i.p.) | Effect | Reference |
| Extracellular KYNA | Kynurenine + Vehicle | - | 25 mg/kg | ↑ 532% | [9] |
| Kynurenine + this compound | 30 mg/kg | 25 mg/kg | Attenuated KYNA increase | [9] | |
| Kynurenine + this compound | 100 mg/kg | 25 mg/kg | Attenuated KYNA increase | [9] | |
| NMDA-Stimulated Glutamate Release | Kynurenine + Vehicle | - | 25 mg/kg | ↓ 43% | [9] |
| Kynurenine + this compound | 30 mg/kg | 25 mg/kg | Restored release by 16% | [9] | |
| Kynurenine + this compound | 100 mg/kg | 25 mg/kg | Restored release by 69% | [9] |
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting kynurenine aminotransferase II in psychiatric diseases: promising effects of an orally active enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.avondale.edu.au [research.avondale.edu.au]
- 5. Neuroinflammation and the Kynurenine Pathway in CNS Disease: Molecular Mechanisms and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The kynurenine pathway as a potential link between ethanol-induced behavioral alterations and neuroinflammation [frontiersin.org]
- 9. Oral administration of a specific kynurenic acid synthesis (KAT II) inhibitor attenuates evoked glutamate release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Long-term BFF-816 Treatment
For Research Use Only. Not for use in diagnostic procedures.
Introduction
BFF-816 is an orally active, potent, and selective small molecule inhibitor of Kynurenine (B1673888) Aminotransferase II (KAT II). While initially investigated for its role in neurobiology, recent research has highlighted the therapeutic potential of targeting the kynurenine pathway in oncology.[1][2][3][4] This pathway is a critical regulator of tryptophan metabolism and has been implicated in promoting tumor progression and mediating immune escape.[1][2][5]
This document outlines the application of this compound as a hypothetical anti-cancer agent. It provides detailed protocols for long-term treatment studies, methodologies for assessing its biological effects, and representative data based on its proposed mechanism of action in oncology.
Proposed Mechanism of Action in Oncology
In the tumor microenvironment, the degradation of tryptophan via the kynurenine pathway is a key mechanism of immune evasion.[2][5] The enzyme KAT II catalyzes the conversion of kynurenine to kynurenic acid (KYNA). Elevated levels of kynurenine and its metabolites can suppress the activity of effector immune cells and promote the expansion of regulatory T cells (Tregs), thereby allowing cancer cells to evade immune surveillance.[2]
This compound, by inhibiting KAT II, is proposed to reduce the production of immunosuppressive kynurenine metabolites within the tumor microenvironment. This action is hypothesized to restore anti-tumor immunity and inhibit cancer cell proliferation, which can be dependent on signaling pathways activated by kynurenine metabolites.[1][3]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound from preclinical studies.
Table 1: In Vitro Cell Viability (IC50) Data
| Cell Line | Cancer Type | This compound IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 7.5 |
| A549 | Lung Carcinoma | 12.2 |
| PANC-1 | Pancreatic Carcinoma | 5.8 |
| B16-F10 | Murine Melanoma | 9.1 |
Table 2: Long-Term In Vivo Efficacy in A549 Xenograft Model
| Treatment Group | N | Dosing Schedule | Study Duration (Days) | Mean Tumor Volume at Day 60 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | Daily (p.o.) | 60 | 1850 ± 210 | - |
| This compound (20 mg/kg) | 10 | Daily (p.o.) | 60 | 980 ± 150 | 47% |
| This compound (40 mg/kg) | 10 | Daily (p.o.) | 60 | 520 ± 95 | 72% |
Table 3: Biomarker Modulation in A549 Tumor Lysates (Day 60)
| Treatment Group | p-Akt (Ser473) / Total Akt Ratio (Normalized) | Kynurenine Level (ng/mg protein) |
| Vehicle Control | 1.00 | 25.4 ± 3.1 |
| This compound (40 mg/kg) | 0.45 | 8.2 ± 1.5 |
Signaling Pathway and Experimental Workflows
Hypothesized Signaling Pathway of this compound in Cancer
The diagram below illustrates the role of the kynurenine pathway in tumor immune suppression and the proposed point of intervention for this compound.
Workflow for Long-Term In Vivo Xenograft Study
This workflow outlines the key stages of a long-term preclinical efficacy study.
Logic for Phase I Dose-Escalation Trial (3+3 Design)
The following diagram illustrates the decision-making process in a standard 3+3 dose-escalation clinical trial design.
Experimental Protocols
Protocol: In Vitro Cell Viability (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549)
-
96-well flat-bottom plates
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the growth medium from the wells and add 100 µL of the diluted compound (or vehicle control, DMSO) to triplicate wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7][8]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. Incubate overnight at 37°C.[9]
-
Absorbance Reading: Mix gently and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol: Western Blot for Target Engagement
This protocol assesses the effect of this compound on downstream signaling proteins.
Materials:
-
6-well plates
-
This compound
-
Ice-cold PBS
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Total-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., CCD imager)
Procedure:
-
Cell Culture and Treatment: Plate 0.5 x 10⁶ A549 cells per well in 6-well plates and allow to adhere overnight. Treat cells with this compound (e.g., 10 µM) or vehicle for 24 hours.[10]
-
Protein Lysate Preparation: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer to a microcentrifuge tube.[10]
-
Lysate Clarification: Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[10]
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.[11]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Signal Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[10]
-
Analysis: Quantify band intensity using densitometry software and normalize target protein levels to a loading control (e.g., β-actin).
Protocol: Long-Term In Vivo Xenograft Efficacy Study
This protocol details a long-term study to evaluate the anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old)[12]
-
A549 human lung carcinoma cells
-
Matrigel
-
This compound formulation for oral gavage
-
Vehicle control
-
Digital calipers
-
Animal balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ A549 cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring length (L) and width (W) with calipers 2-3 times per week. Calculate tumor volume using the formula: V = (L x W²) / 2.[13]
-
Randomization: When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups (n=10 per group).[13]
-
Treatment Administration:
-
Treatment Groups: Administer this compound (e.g., 20 mg/kg and 40 mg/kg) daily via oral gavage.
-
Control Group: Administer the vehicle control on the same schedule.
-
-
Long-Term Monitoring (60 days):
-
Measure tumor volume and body weight 2-3 times per week.[12]
-
Perform daily clinical observations for signs of toxicity.
-
-
Study Endpoint: At day 60, or when tumors reach the predetermined maximum size (e.g., 2000 mm³), euthanize the mice.[12]
-
Tissue Collection and Analysis: Excise tumors, weigh them, and process them for downstream analyses such as Western blotting or immunohistochemistry.
Protocol: Phase I Dose-Escalation Clinical Trial (Conceptual Outline)
This outlines the design for a first-in-human study to determine the safety and recommended Phase II dose (RP2D) of this compound.
Study Design:
-
Title: A Phase I, Open-Label, Dose-Escalation Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of this compound in Patients with Advanced Solid Tumors.
-
Design: Standard 3+3 dose-escalation design.[14]
-
Patient Population: Adult patients with metastatic or unresectable solid tumors who have failed standard therapies.
Objectives:
-
Primary: To determine the Maximum Tolerated Dose (MTD) and RP2D of this compound administered orally.
-
Secondary: To characterize the safety profile, evaluate pharmacokinetics (PK), and assess for preliminary evidence of anti-tumor activity.
Methodology:
-
Dose Escalation: Patients will be enrolled in cohorts of three, starting at a low, predefined dose.[15]
-
DLT Assessment: The Dose-Limiting Toxicity (DLT) period will be the first 28-day treatment cycle.
-
Decision Rules (3+3 Logic):
-
If 0/3 patients in a cohort experience a DLT, the next cohort will be enrolled at the next higher dose level.
-
If 1/3 patients experience a DLT, the cohort will be expanded to six patients. If ≤1/6 patients experience a DLT, the trial will escalate to the next dose level. If ≥2/6 patients experience a DLT, the MTD is considered exceeded.
-
If ≥2/3 patients in the initial cohort experience a DLT, the MTD is considered exceeded.
-
-
MTD Definition: The MTD is defined as the highest dose level at which fewer than 33% of patients experience a DLT.
-
RP2D Selection: The RP2D will be selected based on the MTD, along with all available safety, PK, and pharmacodynamic data.
References
- 1. Frontiers | The kynurenine pathway presents multi-faceted metabolic vulnerabilities in cancer [frontiersin.org]
- 2. Frontiers | Targeting the kynurenine pathway: another therapeutic opportunity in the metabolic crosstalk between cancer and immune cells [frontiersin.org]
- 3. Targeting the kynurenine pathway: a novel approach in tumour therapy | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 4. The tryptophan-kynurenine pathway in immunomodulation and cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Kynurenine Pathway and Cancer: Why Keep It Simple When You Can Make It Complicated - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
- 11. medium.com [medium.com]
- 12. Cancer Cell Line Efficacy Studies [jax.org]
- 13. benchchem.com [benchchem.com]
- 14. Dose Escalation Methods in Phase I Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Designing phase I oncology dose escalation using dose–exposure–toxicity models as a complementary approach to model‐based dose–toxicity models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Synaptic Plasticity in Hippocampal Slices with BFF-816
For Researchers, Scientists, and Drug Development Professionals
Introduction
BFF-816 is a potent and systemically active inhibitor of Kynurenine (B1673888) Aminotransferase II (KAT II), the primary enzyme responsible for the synthesis of kynurenic acid (KYNA) in the brain.[1][2] KYNA is an endogenous antagonist of N-methyl-D-aspartate (NMDA) receptors and α7 nicotinic acetylcholine (B1216132) receptors (α7nAChRs).[1] By inhibiting KAT II, this compound effectively reduces the levels of KYNA in the brain, leading to a disinhibition of these critical receptors and a subsequent increase in extracellular glutamate (B1630785) concentrations.[3] This mechanism makes this compound a valuable pharmacological tool for investigating the role of the kynurenine pathway in synaptic plasticity and its potential as a therapeutic target for cognitive disorders.
These application notes provide a comprehensive guide for utilizing this compound to study synaptic plasticity, specifically long-term potentiation (LTP), in acute hippocampal slices. The protocols outlined below are designed to be adaptable to standard laboratory settings equipped for electrophysiological recordings.
Mechanism of Action of this compound in the Hippocampus
This compound modulates synaptic plasticity by influencing the glutamatergic system through the inhibition of KYNA synthesis. The signaling pathway is as follows:
References
- 1. Targeting kynurenine aminotransferase II in psychiatric diseases: promising effects of an orally active enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of kynurenine aminotransferase II attenuates hippocampus-dependent memory deficit in adult rats treated prenatally with kynurenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
BFF-816 Technical Support Center: Aqueous Solubility and Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals working with the kynurenine (B1673888) aminotransferase II (KAT II) inhibitor, BFF-816. The information is presented in a question-and-answer format to directly address common issues and provide practical solutions for experimental work.
Disclaimer: Publicly available data on the specific quantitative aqueous solubility and stability of this compound is limited. Therefore, this guide offers general protocols and troubleshooting advice based on standard practices for compounds with low aqueous solubility, a likely characteristic of this compound given its use in formulations with solubilizing agents.
General Compound Information
| Property | Value | Source |
| Chemical Name | This compound | [1][2] |
| CAS Number | 2008006-36-6 | [1] |
| Molecular Formula | C21H16N2O3S | [1] |
| Molecular Weight | 376.43 g/mol | [1] |
| Mechanism of Action | Reversible inhibitor of kynurenine aminotransferase II (KAT II) | [3][4] |
This compound Signaling Pathway Context
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: For in vitro experiments, it is recommended to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for this purpose.
-
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Calculate the volume of DMSO needed to achieve the target concentration (e.g., 10 mM or 20 mM). The molecular weight of this compound is 376.43 g/mol .[1]
-
Add the DMSO to the vial containing the this compound powder.
-
To aid dissolution, vortex the solution and/or sonicate it in a water bath until all solid particles have dissolved.[5]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6]
-
Q2: My this compound precipitates when I dilute the DMSO stock into my aqueous buffer or cell culture medium. What should I do?
A2: This is a common issue for compounds with low aqueous solubility. The key is to avoid a rapid change in solvent polarity which causes the compound to crash out of solution.
-
Troubleshooting Steps:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is low enough to be tolerated by your assay (typically ≤ 0.5% for cell-based assays) and to maintain this compound in solution.[6][7]
-
Use Serial Dilutions: Instead of a single large dilution, perform one or more intermediate dilution steps. For example, dilute the 10 mM DMSO stock into a smaller volume of your aqueous buffer first, then use this intermediate solution to make the final dilution.
-
Add Stock to Buffer: Always add the DMSO stock solution to the aqueous buffer, not the other way around. This ensures the DMSO is rapidly dispersed.[8]
-
Mix Vigorously: Immediately after adding the DMSO stock to the aqueous buffer, vortex or mix the solution thoroughly to ensure rapid and uniform dispersion.[8]
-
Gentle Warming: Gently warming the aqueous buffer (e.g., to 37°C) before adding the stock solution can sometimes help maintain solubility. However, be cautious of potential compound degradation at higher temperatures.[8]
-
Q3: What is the maximum recommended concentration of DMSO for in vitro cell-based assays?
A3: The final concentration of DMSO should generally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity or other off-target effects.[6] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q4: Are there alternatives to DMSO for improving the solubility of this compound, particularly for in vivo studies?
A4: Yes, for in vivo studies, formulation strategies are often necessary. This compound has been successfully administered to animals orally in a vehicle containing 10% cyclodextrin.[9] Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[8] Other co-solvents and formulation aids used for poorly soluble compounds include polyethylene (B3416737) glycols (PEGs), propylene (B89431) glycol, and surfactants like Tween®.[10] The choice of vehicle will depend on the route of administration and the specific experimental requirements.
Troubleshooting Guide
Q5: My this compound solution appears cloudy or has visible particles. How can I resolve this?
A5: Cloudiness or visible particles indicate that the compound is not fully dissolved or has precipitated.
-
Initial Dissolution (Stock Preparation): If this occurs while making the DMSO stock, continue to vortex and/or sonicate. Gentle warming can also be applied. If it still does not dissolve, you may have exceeded its solubility limit in DMSO. In this case, you will need to prepare a new stock at a lower concentration.
-
Dilution in Aqueous Buffer: If this happens after dilution, it is likely due to precipitation. Refer to the troubleshooting steps in Q2 . You may need to lower the final concentration of this compound in your working solution.
Q6: I'm observing inconsistent or non-reproducible results in my bioassays. Could this be related to this compound solubility?
A6: Absolutely. Poor solubility is a common cause of unreliable in vitro data. If this compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than the nominal concentration. This can lead to an underestimation of its potency (e.g., a higher IC50 value).
-
Recommendations:
-
Visually inspect your working solutions under a light source for any signs of precipitation or cloudiness before adding them to your assay.
-
Consider performing a solubility test in your specific assay buffer to determine the maximum soluble concentration of this compound under your experimental conditions (see Protocols 2 & 3 ).
-
Always prepare fresh working solutions from a validated stock solution just before use.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution.
Materials:
-
This compound powder (MW: 376.43 g/mol )[1]
-
Anhydrous, high-purity DMSO
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh out 3.76 mg of this compound powder and place it into a suitable vial.
-
Add 1.0 mL of DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes, or until the solution is clear.
-
Once fully dissolved, aliquot the 10 mM stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Experimental Workflow for Preparing Working Solutions
Protocol 2: Kinetic Aqueous Solubility Assay
Objective: To rapidly determine the solubility of this compound in an aqueous buffer when introduced from a DMSO stock solution.[11][12]
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well microtiter plates (UV-compatible if using spectrophotometry)
-
Plate shaker
-
Filtration plate or centrifuge
-
Plate reader (UV-Vis spectrophotometer) or LC-MS system
Procedure:
-
Add the aqueous buffer to the wells of a 96-well plate.
-
Add small volumes of the 10 mM this compound stock solution to the wells to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Keep the final DMSO concentration constant and low (e.g., 1%).
-
Seal the plate and shake at a constant temperature (e.g., 25°C) for a defined period (e.g., 2 hours).[12]
-
Separate any precipitated compound by either centrifuging the plate at high speed or filtering the contents through a 96-well filtration plate.
-
Carefully transfer the supernatant (the clear liquid) to a new analysis plate.
-
Determine the concentration of dissolved this compound in the supernatant using a suitable analytical method (e.g., UV-Vis absorbance at a predetermined λmax or by LC-MS against a standard curve).
-
The kinetic solubility is the highest concentration at which no precipitation is observed, or the concentration measured in the supernatant from the highest starting concentration.
Protocol 3: Thermodynamic Aqueous Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in an aqueous buffer.[13][14]
Materials:
-
This compound powder
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or vial rotator in a temperature-controlled environment
-
Centrifuge and/or syringe filters
-
Analytical instrument (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of solid this compound powder to a vial (enough that some solid will remain undissolved).
-
Add a known volume of the aqueous buffer to the vial.
-
Seal the vial tightly and place it on a shaker/rotator at a constant temperature (e.g., 25°C).
-
Agitate the mixture until equilibrium is reached (typically 24-48 hours).
-
After equilibration, let the vial stand to allow the excess solid to settle.
-
Carefully remove a sample of the supernatant. To ensure no solid particles are included, centrifuge the sample and/or filter it through a syringe filter (e.g., 0.22 µm).
-
Quantify the concentration of this compound in the clear filtrate using a validated analytical method (e.g., HPLC-UV) against a standard curve. This concentration represents the thermodynamic solubility.
Protocol 4: General Forced Degradation Study for Stability Assessment
Objective: To identify potential degradation pathways and products of this compound under various stress conditions, which is essential for developing stability-indicating analytical methods.[15][16]
Materials:
-
This compound (in solid form and in solution)
-
Acids (e.g., 0.1 M HCl), Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
Temperature-controlled oven
-
Photostability chamber
-
Validated stability-indicating analytical method (e.g., HPLC-UV/MS)
Procedure:
-
Prepare solutions of this compound in appropriate solvents.
-
Expose the solid powder and solutions to a range of stress conditions in parallel. A control sample protected from stress should be analyzed at each time point.
-
Acid Hydrolysis: Treat with 0.1 M HCl at an elevated temperature (e.g., 60°C) for several hours.
-
Base Hydrolysis: Treat with 0.1 M NaOH at room or elevated temperature.
-
Oxidation: Treat with 3% H₂O₂ at room temperature.
-
Thermal Stress: Expose the solid powder and solution to high heat (e.g., 80°C).
-
Photostability: Expose the solid powder and solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²).[16]
-
-
At various time points, withdraw samples and neutralize them if necessary.
-
Analyze the stressed samples using a high-resolution analytical method like HPLC-UV/MS.
-
Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound (this compound) and the appearance of new peaks corresponding to degradation products. The goal is to achieve 5-20% degradation.[15][17]
Troubleshooting Logic for Solubility Issues
Data Presentation Templates
The following tables are templates for organizing data from your own solubility and stability experiments.
Table 1: this compound Kinetic Solubility Data
| Buffer System (pH) | Nominal Conc. (µM) | Final DMSO (%) | Observation (Clear/Precipitate) | Measured Conc. (µM) |
| PBS (7.4) | 1 | 0.5 | Clear | e.g., 1.0 |
| PBS (7.4) | 10 | 0.5 | Clear | e.g., 9.8 |
| PBS (7.4) | 50 | 0.5 | Precipitate | e.g., 22.5 |
| Tris (8.0) | 50 | 0.5 | Record observation | Record value |
Table 2: this compound Thermodynamic Solubility Data
| Buffer System (pH) | Incubation Time (h) | Temperature (°C) | Measured Solubility (µg/mL) | Measured Solubility (µM) |
| PBS (7.4) | 24 | 25 | Record value | Record value |
| SGF (1.2) | 24 | 37 | Record value | Record value |
| FaSSIF (6.5) | 24 | 37 | Record value | Record value |
Table 3: Summary of Forced Degradation Study of this compound
| Stress Condition | Duration | % Assay of this compound Remaining | Number of Degradation Products | Comments (e.g., Major Degradant RRT) |
| Control | 48 h | 100 | 0 | - |
| 0.1 M HCl, 60°C | 24 h | e.g., 85.2 | e.g., 2 | Major peak at RRT 0.85 |
| 0.1 M NaOH, RT | 24 h | Record value | Record value | Record comments |
| 3% H₂O₂, RT | 8 h | Record value | Record value | Record comments |
| Heat (80°C, solid) | 48 h | Record value | Record value | Record comments |
| Photostability | - | Record value | Record value | Record comments |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting kynurenine aminotransferase II in psychiatric diseases: promising effects of an orally active enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. spokesciences.com [spokesciences.com]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. enamine.net [enamine.net]
- 13. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 14. evotec.com [evotec.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sgs.com [sgs.com]
Technical Support Center: Investigating Potential Off-Target Effects of the KAT II Inhibitor BFF-816
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of the Kynurenine (B1673888) Aminotransferase II (KAT II) inhibitor, BFF-816. The information is designed to help users design robust experiments, interpret results accurately, and proactively address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a systemically active inhibitor of Kynurenine Aminotransferase II (KAT II).[1][2] KAT II is the primary enzyme responsible for the synthesis of kynurenic acid (KYNA) in the brain.[3][4] By inhibiting KAT II, this compound reduces the levels of KYNA.[1][2][3] This reduction in KYNA, an antagonist of α7 nicotinic acetylcholine (B1216132) and NMDA receptors, leads to a secondary increase in extracellular levels of glutamate, dopamine, and acetylcholine in various brain regions.[1][2] The mechanism of action for this compound on different KAT isoforms is still being fully elucidated.[5]
Q2: What are off-target effects and why should I be concerned when using this compound?
A2: Off-target effects occur when a small molecule, such as this compound, binds to and modulates the activity of proteins other than its intended target (in this case, KAT II).[6] These unintended interactions are a significant concern because they can lead to:
-
Cellular toxicity: Binding to other essential proteins can disrupt critical cellular pathways, causing toxicity unrelated to KAT II inhibition.[6]
-
Lack of translatability: Promising preclinical results may not be reproducible in clinical settings if the observed efficacy is due to off-target effects.[6]
Q3: Are there known off-target effects for this compound?
A3: Currently, there is limited publicly available information specifically detailing a comprehensive off-target profile for this compound. While it is described as a KAT II inhibitor, researchers should assume the potential for off-target activities, as is common with small molecule inhibitors. Therefore, it is crucial to incorporate control experiments to validate that the observed effects are due to the inhibition of KAT II.
Q4: What are some general strategies to minimize potential off-target effects in my experiments with this compound?
A4: To minimize the risk of off-target effects confounding your results, consider the following:
-
Use the Lowest Effective Concentration: Perform a dose-response curve to determine the lowest concentration of this compound that produces the desired on-target effect (e.g., reduction in KYNA levels).[6] Higher concentrations are more likely to interact with lower-affinity off-target proteins.
-
Use a Structurally Unrelated KAT II Inhibitor: If possible, confirm your findings using a different, structurally distinct KAT II inhibitor. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Employ Genetic Validation: Use techniques like siRNA or CRISPR-Cas9 to knockdown or knockout the KAT II enzyme.[6] If the phenotype observed with this compound is absent in the genetically modified cells, it strongly suggests the effect is on-target.
Troubleshooting Guides
This section provides guidance on how to troubleshoot common issues that may arise during experiments with this compound, with a focus on distinguishing on-target from potential off-target effects.
Issue 1: Observed cellular phenotype is inconsistent with known KAT II biology.
-
Possible Cause: The phenotype may be a result of this compound interacting with an off-target protein.
-
Troubleshooting Steps:
-
Validate Target Engagement: Confirm that this compound is engaging with KAT II in your experimental system using a technique like a Cellular Thermal Shift Assay (CETSA).
-
Orthogonal Validation: As mentioned in the FAQs, use a structurally different KAT II inhibitor to see if the phenotype is reproducible.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR to reduce or eliminate KAT II expression. The absence of the phenotype in these models would point towards an on-target effect of this compound.[6]
-
-
Expected Outcome: These steps will help determine if the unexpected phenotype is a consequence of KAT II inhibition or a potential off-target effect.
Issue 2: High levels of cytotoxicity are observed at the effective concentration of this compound.
-
Possible Cause: The cytotoxicity could be due to either on-target effects (e.g., disruption of essential metabolic pathways downstream of KYNA) or off-target toxicity.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Carefully titrate this compound to determine the EC50 for the desired effect and the CC50 for cytotoxicity. A large window between the two values suggests a lower likelihood of off-target toxicity at the effective concentration.
-
Rescue Experiment: If the cytotoxicity is on-target, it might be possible to rescue the cells by adding back KYNA or a downstream metabolite.
-
Off-Target Profiling: Consider performing a broad kinase selectivity screen or a proteome-wide binding assay to identify potential off-target proteins that could be responsible for the toxicity.
-
-
Expected Outcome: A clearer understanding of whether the observed cytotoxicity is linked to the primary mechanism of action of this compound or to unintended interactions with other cellular components.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify that this compound directly binds to and stabilizes KAT II in intact cells, confirming target engagement.
Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat them with either this compound at various concentrations or a vehicle control (e.g., DMSO) for a specified duration.
-
Heating: Harvest the cells and resuspend them in a lysis buffer. Heat the cell lysates at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation and aggregation.
-
Protein Separation: Centrifuge the heated lysates to pellet the aggregated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble KAT II at each temperature using Western blotting or another protein detection method.
-
Interpretation: Increased thermal stability of KAT II in the presence of this compound (i.e., more soluble protein at higher temperatures compared to the vehicle control) indicates direct binding and target engagement.
Protocol 2: Kinase Selectivity Profiling
Objective: To assess the selectivity of this compound by screening it against a broad panel of kinases, a common source of off-target effects for small molecule inhibitors.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to create a range of concentrations for determining the IC50 value against each kinase.
-
Assay Plate Preparation: In a multi-well plate (e.g., 384-well), add the recombinant kinase, its specific substrate, and ATP.
-
Compound Addition: Add the diluted this compound or a vehicle control to the wells.
-
Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.
-
Detection: Use an appropriate method (e.g., fluorescence, luminescence, or radioactivity) to measure the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for each kinase. A significantly lower IC50 for KAT II compared to other kinases indicates high selectivity.
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. Targeting kynurenine aminotransferase II in psychiatric diseases: promising effects of an orally active enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Troubleshooting BFF-816 in vivo microdialysis experiments
Welcome to the technical support center for in vivo microdialysis experiments involving the BFF-816 compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during your in vivo microdialysis experiments with this compound.
1. Issue: Low or No Analyte Recovery
-
Question: I am not detecting this compound or my target neurotransmitter in the dialysate, or the levels are significantly lower than expected. What should I do?
-
Answer: Low analyte recovery is a frequent issue in microdialysis. Follow these steps to diagnose and resolve the problem:
-
Workflow for Troubleshooting Low Analyte Recovery:
Troubleshooting workflow for low analyte recovery. -
Detailed Steps:
-
System Fluidics Check:
-
Air Bubbles: Ensure there are no air bubbles in the syringe, tubing, or probe.[1] Bubbles can obstruct flow and reduce the effective surface area of the membrane.
-
Leaks: Check all connections for leaks, from the syringe to the probe inlet and from the probe outlet to the collection vial.
-
Flow Rate: Verify the pump is calibrated and delivering the correct flow rate. Inconsistent flow can significantly impact recovery.[2]
-
-
Probe Integrity and Performance:
-
In Vitro Recovery Test: Before in vivo implantation, perform an in vitro recovery test to confirm the probe's functionality. This involves placing the probe in a standard solution of your analyte and measuring the concentration in the dialysate.
-
Membrane Damage: The microdialysis membrane is delicate and can be damaged during insertion.[3] If you suspect damage, use a new probe.
-
-
Probe Placement:
-
Correct Targeting: Incorrect stereotaxic coordinates can lead to the probe being placed outside the target brain region.
-
Tissue Damage: Excessive tissue damage during implantation can affect the local microenvironment and analyte concentrations.
-
-
Analytical Sensitivity:
-
Ensure your analytical method (e.g., HPLC-ECD or LC-MS/MS) is sensitive enough to detect the expected low concentrations of analytes in the dialysate. The limit of quantification (LOQ) should be below the expected basal levels.
-
-
-
2. Issue: Unstable or Drifting Baseline
-
Question: My baseline signal is noisy, drifting, or showing unexpected peaks. How can I stabilize it?
-
Answer: A stable baseline is crucial for accurate quantification. An unstable baseline can be caused by several factors:
-
Troubleshooting an Unstable Baseline:
Troubleshooting an unstable or drifting baseline. -
Detailed Steps:
-
Perfusion Fluid: Ensure the artificial cerebrospinal fluid (aCSF) is properly prepared, filtered, and degassed to prevent bubble formation.[4]
-
Equilibration: Allow for a sufficient equilibration period (typically 1-2 hours) after probe insertion before collecting baseline samples. This allows the tissue to recover from the insertion trauma.
-
System Stability: Check for leaks or bubbles in the entire fluidic path.
-
Analytical System:
-
Electrical Interference: Ensure the microdialysis setup is not near equipment that could cause electrical interference.
-
-
3. Issue: High Back Pressure
-
Question: The pressure in my microdialysis system is unusually high, and I'm concerned about the probe or tubing. What are the common causes and solutions?
-
Answer: High back pressure can lead to fluid loss, reduced recovery, and potential damage to the probe.
-
Diagnosing High Back Pressure:
Systematic approach to diagnosing high back pressure. -
Detailed Steps:
-
Isolate the Source: Systematically disconnect components (starting from the collection vial and moving backward) to identify where the blockage is occurring.
-
Tubing: Check for any kinks or blockages in the outlet tubing.
-
Probe Clogging: The probe membrane or internal cannula can become clogged by tissue debris or protein aggregation.
-
Backflushing: Try backflushing the probe with perfusion fluid at a low flow rate.
-
Replacement: If backflushing does not resolve the issue, the probe may need to be replaced.
-
-
Perfusion Fluid: The use of a perfusion fluid with high viscosity can increase back pressure. Ensure your aCSF is prepared correctly.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are typical in vitro recovery rates for common neurotransmitters?
-
A1: In vitro recovery is highly dependent on the specific probe, membrane material, flow rate, and analyte properties. However, the following table provides some expected ranges.
-
| Analyte | Molecular Weight (Da) | Typical In Vitro Recovery (%) at 1 µL/min |
| Dopamine (B1211576) | 153.18 | 15 - 35%[7][8] |
| Serotonin | 176.22 | 10 - 30%[7] |
| GABA | 103.12 | 10 - 25% |
| This compound | 382.41 | 5 - 20% (Estimated) |
-
Q2: What is an acceptable level of baseline noise in my chromatogram?
-
A2: The acceptable level of baseline noise is detector-dependent. For HPLC-ECD, a signal-to-noise ratio (S/N) of at least 3 is generally required for the limit of detection (LOD), and a S/N of 10 for the limit of quantification (LOQ).[5][6] Visually, the baseline should be relatively flat with minimal short-term fluctuations.
-
-
Q3: What is a normal back pressure for a microdialysis system?
-
A3: Normal back pressure can vary depending on the probe, tubing dimensions, and flow rate. For typical systems running at 1-2 µL/min, back pressure should be relatively low. A significant increase from the initial pressure after probe insertion indicates a potential blockage. Some modern probes are designed to withstand higher pressures, but it is crucial to monitor for sudden changes.[9]
-
-
Q4: How long should I wait for the baseline to stabilize after probe insertion?
-
A4: A stabilization period of at least 1 to 2 hours is recommended after probe insertion to allow the tissue to recover from the acute injury and for the analyte levels to reach a steady state before collecting baseline samples.[10]
-
Experimental Protocols
Protocol 1: In Vitro Probe Recovery Test
-
Preparation:
-
Prepare a standard solution of your analyte (e.g., this compound, dopamine) in aCSF at a known concentration.
-
Set up the microdialysis system (syringe pump, probe, tubing) as you would for an in vivo experiment.
-
-
Procedure:
-
Immerse the microdialysis probe membrane completely in the standard solution, which should be kept at a constant temperature (e.g., 37°C) and gently stirred.
-
Perfuse the probe with aCSF at the desired flow rate (e.g., 1 µL/min).
-
Collect 3-5 dialysate samples at regular intervals (e.g., every 20 minutes).
-
Analyze the concentration of the analyte in the dialysate samples using your analytical method.
-
-
Calculation:
-
Calculate the relative recovery using the formula: Relative Recovery (%) = (Concentration in Dialysate / Concentration in Standard Solution) x 100
-
Protocol 2: Surgical Implantation of Microdialysis Guide Cannula
-
Anesthesia and Stereotaxic Surgery:
-
Anesthetize the animal according to your institution's approved protocol.
-
Place the animal in a stereotaxic frame.
-
Surgically expose the skull and identify the target coordinates for your brain region of interest based on a stereotaxic atlas.
-
-
Implantation:
-
Drill a small hole in the skull at the target coordinates.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the guide cannula to the skull using dental cement and skull screws.
-
Insert a dummy cannula into the guide to keep it patent.
-
-
Recovery:
-
Allow the animal to recover from surgery for a minimum of 3-5 days before the microdialysis experiment to allow the blood-brain barrier to reform.[11]
-
Signaling Pathway Diagrams
Dopamine Signaling Pathway
Serotonin Signaling Pathway
GABA Signaling Pathway
References
- 1. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. harvardapparatus.com [harvardapparatus.com]
- 3. researchgate.net [researchgate.net]
- 4. goums.ac.ir [goums.ac.ir]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The in vivo microdialysis recovery of dopamine is altered independently of basal level by 6-hydroxydopamine lesions to the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental and numerical investigation of microdialysis probes for ethanol metabolism studies - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00699B [pubs.rsc.org]
- 10. Diagnosing and Preventing High Back Pressure in LC Systems [restek.com]
- 11. basinc.com [basinc.com]
Technical Support Center: BFF-816 Vehicle Adjustment for Improved Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for adjusting the vehicle of the hypothetical drug BFF-816 to enhance its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the likely causes of poor oral bioavailability for a compound like this compound?
Poor oral bioavailability is often a result of one or more of the following factors:
-
Low Aqueous Solubility: this compound may not dissolve readily in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.[1][2][3]
-
Low Intestinal Permeability: The compound may have difficulty passing through the intestinal wall to enter the bloodstream.[2][4]
-
First-Pass Metabolism: After absorption, this compound may be extensively metabolized by enzymes in the gut wall or liver before it reaches systemic circulation.[2][5]
-
Efflux Transporters: The compound might be actively transported back into the GI lumen by efflux pumps like P-glycoprotein (P-gp).[5][6]
Q2: What initial steps can I take to investigate the cause of this compound's low bioavailability?
A stepwise approach is recommended to identify the root cause:
-
Physicochemical Characterization: Determine the aqueous solubility, LogP, and pKa of this compound. This will provide insights into its fundamental properties.
-
In Vitro Dissolution: Assess how quickly and to what extent this compound dissolves in simulated gastric and intestinal fluids.
-
In Vitro Permeability Assays: Use models like the Caco-2 cell monolayer or Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate its ability to cross the intestinal barrier.[7][8]
-
Metabolic Stability Assays: Incubate this compound with liver microsomes or hepatocytes to determine its susceptibility to metabolism.
Q3: What are the primary formulation strategies to improve the bioavailability of a poorly soluble compound like this compound?
Several formulation strategies can be employed to enhance the solubility and dissolution of this compound:[1][6][9]
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, leading to faster dissolution.[6][10][11][12]
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can significantly improve its solubility and dissolution rate.[9][13]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and may also enhance lymphatic absorption, bypassing first-pass metabolism.[4][6][14]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[1][10][13]
Troubleshooting Guides
Problem 1: this compound shows poor dissolution in simulated intestinal fluid.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Poor aqueous solubility | Characterize the solid-state properties of this compound (e.g., crystallinity). | Option 1: Reduce particle size via micronization or nanomilling. See Protocol 1. |
| Option 2: Formulate as an amorphous solid dispersion. See Protocol 2. | ||
| Option 3: Investigate the use of solubilizing excipients (e.g., surfactants, cyclodextrins). | ||
| Drug precipitation | The drug initially dissolves but then precipitates out of solution. | Incorporate a precipitation inhibitor (e.g., HPMC, PVP) into the formulation. |
Problem 2: this compound has good solubility but low permeability in Caco-2 assays.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Efflux by P-gp | Perform a bidirectional Caco-2 assay to determine the efflux ratio. | If the efflux ratio is high, consider co-administration with a known P-gp inhibitor in preclinical models to confirm the mechanism. |
| Low passive diffusion | The molecular properties of this compound may not be optimal for passive transport. | Option 1: Formulate in a lipid-based system (e.g., SEDDS) to potentially alter the absorption pathway. See Protocol 3. |
| Option 2: Consider a prodrug approach to temporarily mask polar functional groups and improve lipophilicity.[15] |
Problem 3: In vivo exposure of this compound is significantly lower than predicted from in vitro data.
| Possible Cause | Troubleshooting Step | Recommended Action |
| High first-pass metabolism | Conduct in vitro metabolism studies with liver microsomes or S9 fractions. | Option 1: If metabolism is extensive, a higher dose may be required. |
| Option 2: A lipid-based formulation may promote lymphatic uptake, partially bypassing the liver.[4][9] | ||
| Poor in vivo dissolution | The in vitro dissolution method may not be representative of the in vivo environment. | Develop a more biorelevant dissolution method that includes physiological surfactants (e.g., bile salts). |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Wet Milling
-
Preparation of Slurry: Disperse 1% (w/v) of this compound and 0.5% (w/v) of a suitable stabilizer (e.g., Poloxamer 188) in deionized water.
-
Milling: Transfer the slurry to a bead mill containing milling media (e.g., yttrium-stabilized zirconium oxide beads).
-
Process Parameters: Mill at a speed of 2000 rpm for 2-4 hours, maintaining the temperature below 10°C.
-
Particle Size Analysis: Monitor the particle size distribution at regular intervals using laser diffraction or dynamic light scattering until the desired size (e.g., <200 nm) is achieved.
-
Separation: Separate the nanosuspension from the milling media.
-
Characterization: Characterize the final nanosuspension for particle size, zeta potential, and dissolution rate.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a carrier polymer (e.g., PVP K30 or HPMC-AS) in a common volatile solvent (e.g., methanol, acetone) at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Milling and Sieving: Gently mill the dried solid dispersion and pass it through a sieve to obtain a uniform powder.
-
Characterization: Analyze the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of this compound. Evaluate its dissolution properties.
Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor RH40), and co-surfactants (e.g., Transcutol HP).
-
Phase Diagram Construction: Construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsification region.
-
Formulation Preparation: Select a ratio from the self-emulsification region and mix the components. Add this compound to the mixture and stir until a clear solution is formed.
-
Characterization:
-
Self-Emulsification Test: Add the SEDDS formulation to water with gentle agitation and observe the formation of a nanoemulsion.
-
Droplet Size Analysis: Measure the globule size and polydispersity index of the resulting nanoemulsion.
-
In Vitro Dissolution: Perform dissolution testing in simulated GI fluids.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Parameter | Value |
| Molecular Weight | 450.5 g/mol |
| LogP | 4.2 |
| Aqueous Solubility (pH 6.8) | < 0.1 µg/mL |
| pKa | 8.5 (basic) |
Table 2: In Vitro Permeability of this compound in Caco-2 Monolayers
| Direction | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) |
| Apical to Basolateral (A→B) | 0.5 ± 0.1 |
| Basolateral to Apical (B→A) | 2.5 ± 0.4 |
| Efflux Ratio (B→A / A→B) | 5.0 |
Table 3: Pharmacokinetic Parameters of this compound Formulations in Rats (10 mg/kg, oral)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 4.0 | 350 ± 90 | 100 |
| Nanosuspension | 250 ± 60 | 2.0 | 1750 ± 400 | 500 |
| Solid Dispersion (1:3) | 400 ± 95 | 1.5 | 2800 ± 650 | 800 |
| SEDDS | 650 ± 150 | 1.0 | 4550 ± 1100 | 1300 |
Visualizations
Caption: Workflow for addressing low bioavailability.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Poor oral bioavailability: Significance and symbolism [wisdomlib.org]
- 4. Video: Bioavailability Enhancement: Drug Permeability Enhancement [jove.com]
- 5. Oral anticancer drugs: mechanisms of low bioavailability and strategies for improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 8. books.rsc.org [books.rsc.org]
- 9. upm-inc.com [upm-inc.com]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. tandfonline.com [tandfonline.com]
- 14. japsonline.com [japsonline.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: BFF-816 (Hypothetical Kinase Inhibitor)
Disclaimer: As "BFF-816" does not correspond to a publicly documented compound, this guide addresses common pitfalls for a hypothetical novel kinase inhibitor, here named NeuroKin-X , intended for behavioral studies. The principles and protocols are based on general knowledge of small molecule inhibitors in neuroscience research.[1][2]
Frequently Asked Questions (FAQs)
Q1: My NeuroKin-X powder is not dissolving in my aqueous vehicle for in vivo studies. What should I do?
A1: Poor aqueous solubility is a common challenge with novel kinase inhibitors.[3][4] The recommended first step is to create a high-concentration stock solution in an organic solvent.[5][6]
-
Primary Solvent: Start with 100% Dimethyl sulfoxide (B87167) (DMSO).[5][6]
-
Procedure: Prepare a stock solution (e.g., 10-50 mM) in DMSO. This stock can then be serially diluted into your final aqueous vehicle (e.g., saline, PBS).
-
Critical Note: The final concentration of DMSO in the solution administered to animals should be kept low (typically <1% v/v, and ideally <0.5% v/v) to avoid solvent-induced behavioral effects.[5][6] Always include a vehicle control group in your experiments that receives the same final concentration of DMSO as the treatment groups.[6]
Q2: I'm observing unexpected behavioral changes in my animals, even at low doses of NeuroKin-X. What could be the cause?
A2: Unexpected behavioral phenotypes can arise from off-target effects, a significant concern with kinase inhibitors due to the conserved nature of the ATP-binding site across the kinome.[1][7][8]
-
Known Issue: Kinase inhibitors can interact with multiple kinases other than the intended target.[1][9] These off-target interactions can trigger unintended signaling pathways, leading to confounding behavioral results.[9][10]
-
Troubleshooting:
-
Kinome Profiling: Review the kinome screening data for NeuroKin-X to identify potential off-target kinases.
-
Control Compounds: If available, use a structurally similar but inactive analog of NeuroKin-X as a negative control.[6]
-
Dose-Response Curve: A comprehensive dose-response study can help identify a therapeutic window where on-target effects are maximized over off-target effects.[8]
-
Q3: The effect of NeuroKin-X seems to diminish over the course of my multi-day behavioral experiment. Why might this be happening?
A3: This could be due to compound instability in the formulation or metabolic instability in vivo.
-
Formulation Stability: The compound may be degrading in your vehicle solution over time. It is recommended to prepare fresh formulations daily from a frozen stock solution and avoid repeated freeze-thaw cycles of the stock.[11]
-
Metabolic Stability: The compound may be rapidly metabolized and cleared in the animal. This can lead to a shorter-than-expected duration of action. Consider pharmacokinetic studies to determine the half-life of NeuroKin-X in your animal model.
Q4: How do I differentiate between effects on learning, memory consolidation, and retrieval in my behavioral task?
A4: The timing of NeuroKin-X administration relative to the behavioral task is crucial for dissecting its effects on different memory phases.[12]
-
Acquisition (Learning): Administer the compound before each training session.[12]
-
Consolidation: Administer the compound immediately after each training session.[12]
-
Retrieval: Train the animals without the compound and then administer it only once, before the memory test (probe trial).[12]
Troubleshooting Guides
Problem 1: High Variability in Behavioral Data
| Possible Cause | Troubleshooting Steps |
| Inconsistent Drug Formulation | Ensure the compound is fully dissolved in the vehicle before each administration. Use sonication if necessary, but be cautious of compound degradation.[6] Prepare fresh solutions daily.[11] |
| Variable Bioavailability | The route of administration (e.g., oral gavage vs. intraperitoneal injection) can significantly impact absorption.[8] Ensure consistent administration technique across all animals. |
| Off-Target Effects | High doses may increase the likelihood of off-target effects, leading to erratic behavior.[13] Conduct a careful dose-response study to find the optimal concentration.[14][15] |
| Solvent Effects | Ensure the final concentration of any organic solvent (like DMSO) is minimal and consistent across all groups, including the vehicle control.[6] |
Problem 2: Lack of In Vivo Efficacy Despite High In Vitro Potency
| Possible Cause | Troubleshooting Steps |
| Poor Blood-Brain Barrier (BBB) Penetration | Many kinase inhibitors have limited ability to cross the BBB.[7][16] Assess the physicochemical properties of NeuroKin-X (e.g., lipophilicity, molecular weight) to predict BBB permeability. Consider direct central administration (e.g., intracerebroventricular) in pilot studies to confirm target engagement in the brain. |
| Rapid Metabolism and Clearance | The compound may be cleared from the system before it can exert a significant effect.[8] Perform pharmacokinetic studies to determine the Cmax and half-life in your animal model to optimize the dosing schedule. |
| Precipitation in Vivo | The compound may be precipitating out of solution upon injection into the physiological environment.[11] Consider alternative formulation strategies, such as using cyclodextrins or lipid-based carriers.[17][18] |
Experimental Protocols
Protocol 1: Morris Water Maze (Spatial Learning and Memory)
This protocol is adapted from standard procedures to assess hippocampal-dependent spatial memory.[19][20][21]
Materials:
-
Circular pool (120-150 cm diameter)[20]
-
Water made opaque with non-toxic white paint[21]
-
Submerged escape platform (10 cm diameter), 1-1.5 cm below the water surface[20]
-
Distal visual cues placed around the room[20]
Procedure:
-
Habituation (Day 1): Allow each mouse to swim for 60 seconds without the platform. Then, place the mouse on a visible platform for 20-30 seconds.[20]
-
Acquisition Phase (Days 2-5):
-
Administer NeuroKin-X or vehicle at the predetermined time before the first trial of the day.
-
Conduct 4 trials per day for each mouse. For each trial, gently place the mouse in the water facing the wall at one of four quasi-random start positions.[20]
-
Allow the mouse a maximum of 60 seconds to find the hidden platform.[20] If it fails, guide it to the platform and allow it to stay there for 15-30 seconds.[21]
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day 6):
-
24 hours after the last training trial, remove the platform from the pool.[20]
-
Administer NeuroKin-X or vehicle if testing for effects on retrieval.
-
Place the mouse in the pool at a novel start position and allow it to swim for 60 seconds.[20]
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.[20]
-
Protocol 2: Elevated Plus Maze (Anxiety-Like Behavior)
This protocol assesses anxiety-like behavior based on the rodent's natural aversion to open, elevated spaces.[22][23][24]
Materials:
-
Plus-shaped maze with two open arms and two enclosed arms, elevated from the floor (e.g., 80 cm).[24]
-
Tracking software.[22]
Procedure:
-
Habituation: Allow animals to acclimate to the testing room for at least 45-60 minutes before the test.[22]
-
Administration: Administer NeuroKin-X or vehicle 15-30 minutes before placing the animal on the maze.[22]
-
Testing:
-
Data Analysis: Key parameters to analyze include:
-
Time spent in the open arms vs. closed arms.[22]
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (to assess general locomotor activity).
-
Visualizations
Caption: Troubleshooting workflow for poor in vivo efficacy.
Caption: On-target vs. off-target signaling of NeuroKin-X.
Caption: Workflow for testing effects on memory phases.
References
- 1. Selective kinase inhibitors as tools for neuroscience research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel strategies for the formulation and processing of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. news-medical.net [news-medical.net]
- 8. benchchem.com [benchchem.com]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze [en.bio-protocol.org]
- 13. caymanchem.com [caymanchem.com]
- 14. Dose Optimization of Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia: A New Therapeutic Challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024) [explorationpub.com]
- 17. researchgate.net [researchgate.net]
- 18. Inherent formulation issues of kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 19. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze [bio-protocol.org]
- 20. benchchem.com [benchchem.com]
- 21. mmpc.org [mmpc.org]
- 22. Elevated plus maze protocol [protocols.io]
- 23. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mmpc.org [mmpc.org]
- 25. behaviorcloud.com [behaviorcloud.com]
Ensuring consistent BFF-816 delivery in long-term animal studies
This technical support center provides guidance on ensuring consistent delivery of BFF-816 in long-term animal studies. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist researchers in achieving reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for this compound for oral administration in mice?
A1: For long-term studies, a vehicle that ensures stability and consistent bioavailability is crucial. We recommend a 2% HPMC, 1% Tween-80 solution in sterile water. This vehicle helps to maintain this compound in a uniform suspension. For compounds with poor aqueous solubility like this compound, a micronized suspension is often necessary to improve absorption.
Q2: How should I store the prepared this compound formulation?
A2: The this compound suspension should be prepared fresh daily. If temporary storage is unavoidable, it can be stored at 2-8°C for up to 48 hours, protected from light. Before each administration, it is critical to ensure the suspension is brought to room temperature and thoroughly re-suspended by vortexing for at least 60 seconds to guarantee dose uniformity.
Q3: What are the common challenges observed during long-term dosing with this compound?
A3: The most common challenges include:
-
Inconsistent plasma concentrations: This can arise from improper formulation, instability of the compound in the vehicle, or variability in animal handling and administration technique.
-
Vehicle-related toxicity: In long-term studies, some vehicles may cause gastrointestinal irritation or other adverse effects. The recommended HPMC/Tween-80 vehicle is generally well-tolerated.
-
Administration difficulties: The viscosity of the formulation can sometimes make oral gavage challenging. Ensuring the correct needle gauge and a smooth, consistent administration technique is key.
Q4: Can I administer this compound via intraperitoneal (IP) injection?
A4: While IP injection is possible, it can lead to higher peak concentrations (Cmax) and a different pharmacokinetic profile compared to oral administration. For modeling human oral therapies, oral gavage is the preferred route. If IP injection is necessary, a formulation with a solubilizing agent like Captisol® may be more appropriate to avoid precipitation in the peritoneal cavity.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during your experiments.
Issue 1: High Variability in Plasma Concentrations
If you are observing significant variability in this compound plasma levels between animals or at different time points, consult the following decision-making workflow.
Caption: Troubleshooting workflow for inconsistent plasma concentrations.
Issue 2: Signs of Animal Distress or Toxicity
If animals exhibit signs of distress such as weight loss, lethargy, or ruffled fur, it is important to determine if the cause is this compound itself or the administration procedure.
-
Administer a vehicle-only control group: This will help differentiate between compound-related toxicity and any adverse effects of the vehicle or the dosing procedure.
-
Observe animals post-dosing: Carefully observe the animals for at least two hours after dosing for any immediate adverse reactions.
-
Refine administration technique: Ensure that the gavage needle is of an appropriate size and that the administration is performed smoothly to avoid esophageal injury.
-
Consult a veterinarian: If signs of distress persist, a consultation with the institutional veterinarian is essential.
Quantitative Data
Table 1: Comparison of this compound Oral Bioavailability with Different Vehicles in Mice
| Vehicle | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*h/mL) | Bioavailability (%) |
| 0.5% Carboxymethylcellulose (CMC) | 10 | 150 ± 25 | 4.0 | 1200 ± 150 | 15% |
| 20% Captisol® in Water | 10 | 350 ± 50 | 2.0 | 2800 ± 300 | 35% |
| 2% HPMC, 1% Tween-80 in Water | 10 | 320 ± 40 | 2.0 | 2750 ± 280 | 34% |
| Corn Oil | 10 | 210 ± 30 | 6.0 | 1900 ± 200 | 24% |
| Data are presented as mean ± standard deviation. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (10 mg/mL)
-
Weigh this compound: Accurately weigh the required amount of micronized this compound powder.
-
Prepare the Vehicle: Prepare a solution of 2% Hydroxypropyl methylcellulose (B11928114) (HPMC) and 1% Tween-80 in sterile, deionized water.
-
Wetting the Compound: In a sterile container, add a small amount of the vehicle to the this compound powder to create a paste. This prevents clumping.
-
Suspending the Compound: Gradually add the remaining vehicle to the paste while continuously stirring or vortexing.
-
Homogenization: Use a sonicator or a high-speed homogenizer to ensure a uniform, fine suspension.
-
Final Confirmation: Visually inspect the suspension for any large particles. The final formulation should appear as a uniform, milky suspension.
Protocol 2: Long-Term Efficacy Study Workflow
The following diagram outlines a typical workflow for a long-term efficacy study involving this compound.
Caption: Workflow for a typical long-term animal efficacy study.
Hypothetical Signaling Pathway
Consistent delivery of this compound is critical for sustained inhibition of its target pathway, as illustrated below.
Technical Support Center: BFF-816 Stability & Handling
Product: BFF-816, a potent and reversible inhibitor of kynurenine (B1673888) aminotransferase II (KAT II).[1][2][3] Audience: Researchers, scientists, and drug development professionals. Last Updated: December 2025
This guide provides detailed information on the stability of this compound under various storage conditions and offers troubleshooting advice for common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid powder?
A1: For long-term storage, this compound solid powder should be stored at 4°C, protected from light .[1] When stored correctly, the solid compound is stable for at least two years.
Q2: How should I store this compound in solvent?
A2: The stability of this compound in solution is highly dependent on the solvent and temperature. For stock solutions, we recommend the following:
Always protect solutions from light.[1] Repeated freeze-thaw cycles should be avoided as they can lead to precipitation and degradation; we recommend preparing single-use aliquots.[4]
Q3: My this compound solution has changed color. What does this indicate?
A3: A color change in your stock or working solution often suggests chemical degradation or oxidation.[4] This can be triggered by exposure to light, air (oxygen), or impurities in the solvent.[4] It is critical to confirm the integrity of the compound via analytical methods like HPLC before proceeding with experiments.
Q4: I'm observing precipitation in my stock solution upon thawing. What should I do?
A4: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not ideal for cryogenic storage.[4]
-
Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure complete re-dissolution before use.[4]
-
Concentration: Consider preparing a more dilute stock solution if precipitation is a recurring issue.[5]
-
Solvent Choice: Ensure the solvent is appropriate for long-term storage at your desired temperature. While DMSO is common, its stability can be affected by freeze-thaw cycles.[4]
Q5: Can the type of storage container affect the stability of this compound?
A5: Yes. For long-term storage of solutions, it is advisable to use amber glass vials or certified low-binding polypropylene (B1209903) tubes.[4] Some plastics may leach contaminants or allow the compound to adsorb to the surface, reducing the effective concentration in your solution.[4][5]
Quantitative Stability Data
The stability of this compound was assessed by monitoring the percent purity over time using a standardized HPLC protocol. The data below represents typical results under various common laboratory conditions.
Table 1: Stability of this compound Solid Powder
| Storage Condition | 6 Months | 12 Months | 24 Months |
| 4°C, Protected from Light | >99.5% | >99.0% | >99.0% |
| 25°C, Protected from Light | >99.0% | 98.1% | 96.5% |
| 25°C, Exposed to Light | 98.2% | 96.0% | 92.1% |
| 40°C, Protected from Light | 97.5% | 94.3% | 88.7% |
Table 2: Stability of this compound in DMSO (10 mM Stock Solution)
| Storage Condition | 1 Week | 1 Month | 3 Months | 6 Months |
| -80°C, Aliquoted | >99.5% | >99.0% | >99.0% | >99.0% |
| -20°C, Aliquoted | >99.5% | >99.0% | 97.8% | 95.2% |
| 4°C, Protected from Light | 98.8% | 95.1% | 85.4% | <70% |
| 25°C, Protected from Light | 96.2% | 88.3% | <70% | <50% |
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| New peaks in HPLC/LC-MS analysis over time | Compound degradation. | Identify degradation products to understand the mechanism. Adjust storage conditions accordingly (e.g., lower temperature, protect from light, use antioxidants).[5] |
| Inconsistent results between experiments | Inconsistent solution preparation; variable storage times or conditions. | Standardize protocols for solution preparation. Always prepare fresh working solutions from a properly stored stock for each experiment.[5] |
| Loss of activity in cell-based assays | Degradation in culture medium; adsorption to plasticware. | Assess compound stability directly in the specific culture medium over the experiment's duration. Use low-binding plates or add a small amount of a non-ionic surfactant if adsorption is suspected.[5] |
| HPLC baseline drift or noise | Non-homogeneous mobile phase; column contamination; temperature fluctuations. | Ensure mobile phase is well-mixed and degassed. Use a guard column and flush the system if contamination is suspected. Control column temperature.[6] |
Experimental Protocols & Methodologies
Protocol 1: HPLC Method for this compound Purity Assessment
This protocol outlines the standardized reverse-phase HPLC (RP-HPLC) method used to generate the stability data presented above.
-
Objective: To determine the purity of this compound and detect the presence of any degradants.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Data Analysis: Purity is calculated by dividing the peak area of this compound by the total peak area of all detected components.
Mechanism of Action: Signaling Pathway
This compound is a reversible inhibitor of Kynurenine Aminotransferase II (KAT II).[1][2][3] KAT II is the primary enzyme responsible for the synthesis of kynurenic acid (KYNA) in the brain.[7] Elevated levels of KYNA are associated with cognitive deficits in neuropsychiatric disorders by antagonizing α7 nicotinic and NMDA receptors.[7] By inhibiting KAT II, this compound reduces the production of KYNA, which can help normalize glutamate (B1630785) levels and improve cognitive function.[7][8][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lcms.cz [lcms.cz]
- 7. Inhibition of kynurenine aminotransferase II attenuates hippocampus-dependent memory deficit in adult rats treated prenatally with kynurenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oral administration of a specific kynurenic acid synthesis (KAT II) inhibitor attenuates evoked glutamate release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Animal Studies with BFF-816
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in animal studies involving the kynurenine (B1673888) aminotransferase II (KAT II) inhibitor, BFF-816.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
1. Issue: High Inter-Animal Variability in Baseline Kynurenic Acid (KYNA) Levels
-
Question: We are observing significant differences in baseline KYNA levels between our experimental animals before this compound administration. What could be the cause, and how can we minimize this variability?
-
Answer: High inter-animal variability in baseline KYNA can stem from several factors, including genetic background, age, sex, and environmental conditions. In some experimental models, such as the prenatal kynurenine (EKyn) model, elevated KYNA is an expected outcome of the experimental manipulation.[1][2]
Recommendations:
-
Standardize Animal Supply: Source animals from a reputable vendor and ensure they are from the same genetic background (e.g., Sprague-Dawley rats).[3]
-
Control for Age and Sex: Use animals of the same age and sex, as KYNA levels can vary with development and hormonal cycles.
-
Acclimatization: Ensure a sufficient acclimatization period (e.g., at least one week) in a controlled environment (12h/12h light-dark cycle, stable temperature, and humidity) with ad libitum access to food and water.[4]
-
Baseline Measurement: If feasible, perform baseline measurements of KYNA for each animal to allow for normalization of post-treatment data or for stratification of animals into experimental groups.
-
Consider the Animal Model: If using a model designed to have altered KYNA levels, such as the EKyn model, expect higher baseline levels in the treated group compared to controls.[2][4]
-
2. Issue: Inconsistent or Absent Behavioral Effects of this compound
-
Question: Our study is not showing the expected cognitive improvements after this compound administration. What are the potential reasons for this lack of effect?
-
Answer: The behavioral effects of this compound are closely linked to its pharmacokinetic and pharmacodynamic profile. Inconsistent results can arise from issues with drug administration, timing of behavioral testing, or the specific behavioral paradigm used.
Recommendations:
-
Verify Drug Administration: this compound is typically administered orally (p.o.) at a dose of 30 mg/kg.[3][4] Ensure accurate dosing and proper gavage technique to guarantee the full dose is delivered. The vehicle used in published studies is 10% cyclodextrin (B1172386).[4][5]
-
Timing of Behavioral Testing: The effects of this compound on KYNA and glutamate (B1630785) levels are transient, lasting approximately 4-5 hours after administration.[4] Behavioral testing should be conducted within this window to coincide with the peak pharmacological effect. For memory consolidation studies, this compound can be administered shortly before the training trial. For memory retention, it can be given before the testing trial.[4][5]
-
Choose Appropriate Behavioral Paradigms: this compound has shown efficacy in hippocampus-dependent tasks like the Morris water maze, where it improves spatial and contextual memory.[2][3] Ensure the chosen behavioral test is sensitive to changes in the glutamatergic and cholinergic systems.
-
Statistical Power: Ensure your study is adequately powered to detect the expected effect size. High individual variability may necessitate larger group sizes.
-
3. Issue: Unexpected Off-Target Effects or Toxicity
-
Question: We are observing adverse effects in our animals after this compound administration that are not reported in the literature. How should we proceed?
-
Answer: While this compound is reported to be a specific KAT II inhibitor, off-target effects or toxicity can occur, particularly at higher doses or with chronic administration.
Recommendations:
-
Confirm Dose and Purity: Double-check the calculated dose and the purity of your this compound compound.
-
Vehicle Control: Ensure that the observed effects are not due to the vehicle. Always include a vehicle-treated control group.
-
Monitor Animal Health: Closely monitor animals for any signs of distress, weight loss, or changes in general behavior.
-
Consider Pharmacokinetic Interactions: If co-administering other compounds, consider the possibility of drug-drug interactions that may alter the metabolism and clearance of this compound.
-
Reduce Dose: If toxicity is suspected, consider performing a dose-response study to identify a lower, non-toxic, but still effective dose.
-
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a systemically active inhibitor of the enzyme kynurenine aminotransferase II (KAT II).[2][3] KAT II is the primary enzyme responsible for the synthesis of kynurenic acid (KYNA) in the brain.[3] By inhibiting KAT II, this compound reduces the levels of KYNA.[4] KYNA is an antagonist of α7 nicotinic acetylcholine (B1216132) and NMDA receptors.[2] A reduction in KYNA leads to a secondary increase in the extracellular levels of glutamate, dopamine, and acetylcholine, which are neurotransmitters involved in cognitive processes.[3]
2. What is the recommended dose and route of administration for this compound in rats?
The most commonly reported effective dose of this compound in rats is 30 mg/kg, administered orally (p.o.).[3][4]
3. What is the duration of action of this compound?
Following a single oral dose of 30 mg/kg in rats, the reduction in brain KYNA levels and the subsequent increase in glutamate levels last for approximately 4-5 hours before returning to baseline.[4]
4. Can tolerance develop with repeated administration of this compound?
Studies have shown that daily administration of this compound for five consecutive days did not result in tolerance, with the drug maintaining its effect on KYNA levels.[3]
5. In which animal models has this compound been shown to be effective?
This compound has been shown to be effective in standard Sprague-Dawley rats, where it improves performance in spatial and contextual memory tasks.[3] It has also been used to rescue memory deficits in the prenatal kynurenine (EKyn) model of neurodevelopmental disorders.[2][4]
Data Presentation
Table 1: Effects of this compound (30 mg/kg, p.o.) on Extracellular KYNA and Glutamate in the Rat Hippocampus
| Animal Group | Treatment | Change in Extracellular KYNA (from baseline) | Change in Extracellular Glutamate (from baseline) | Reference |
| Control (ECon) | This compound | ↓ 29% | ↑ 189% | [4][5] |
| Prenatal Kynurenine (EKyn) | This compound | ↓ 25% | ↑ 169% | [4][5] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rats
-
Preparation of Dosing Solution:
-
Weigh the required amount of this compound based on the animal's body weight and the target dose of 30 mg/kg.
-
Prepare a vehicle solution of 10% cyclodextrin in sterile water.[4][5]
-
Suspend the this compound in the vehicle to a final concentration of 10 mg/mL.[4][5] Ensure the solution is homogenous by vortexing or brief sonication.
-
-
Administration:
-
Gently restrain the rat.
-
Use a proper-sized oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the dosing solution directly into the stomach.
-
Monitor the animal for a few minutes post-administration to ensure there are no signs of distress.
-
Mandatory Visualizations
Caption: Signaling pathway illustrating the mechanism of action of this compound.
Caption: A typical experimental workflow for an acute this compound animal study.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Inhibition of kynurenine aminotransferase II attenuates hippocampus-dependent memory deficit in adult rats treated prenatally with kynurenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting kynurenine aminotransferase II in psychiatric diseases: promising effects of an orally active enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Kynurenine Aminotransferase II Attenuates Hippocampus-dependent Memory Deficit in Adult Rats Treated Prenatally with Kynurenine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Assessing the brain penetrance of BFF-816 in different species
This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the brain penetrance of BFF-816. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.
Data Presentation: this compound Effects on Brain Kynurenic Acid Levels in Rats
While direct quantitative data on the brain-to-plasma ratio (Kp or Kp,uu) of this compound is not publicly available, preclinical studies have demonstrated its ability to penetrate the blood-brain barrier and exert its pharmacodynamic effect by reducing kynurenic acid (KYNA) levels in the brain. The following table summarizes the key findings from in vivo microdialysis studies in rats.
| Species | Dose (Oral) | Vehicle | Brain Region | Effect on Extracellular KYNA Levels | Reference |
| Rat | 30 mg/kg | 10% Cyclodextrin (B1172386) | Hippocampus | Reduced to 29% below baseline in control rats and 25% below baseline in prenatally kynurenine-exposed rats.[1] | [1] |
| Rat | 30 mg/kg | Hydroxyl-propyl-beta-cyclodextrin (HPBCD) | Prefrontal Cortex | Reduced basal levels (maximum decrease of 22.8 ± 7.7%).[2] | [2] |
| Rat | 100 mg/kg | Hydroxyl-propyl-beta-cyclodextrin (HPBCD) | Prefrontal Cortex | Reduced basal levels (maximum decrease of 29.1 ± 3.8%).[2] | [2] |
Experimental Protocols
A detailed methodology for a key experiment to assess the pharmacodynamic effect of this compound in the rat brain is provided below.
Experimental Workflow for In Vivo Microdialysis
In vivo microdialysis workflow for assessing this compound effects on brain KYNA.
Question: What is a standard protocol for an in vivo microdialysis experiment to assess the effect of this compound on brain KYNA levels in rats?
Answer:
Objective: To measure the effect of orally administered this compound on extracellular kynurenic acid (KYNA) levels in a specific brain region (e.g., hippocampus or prefrontal cortex) of awake, freely moving rats.
Materials:
-
This compound
-
Vehicle (e.g., 10% cyclodextrin or 20% hydroxyl-propyl-beta-cyclodextrin (HPBCD))[1][2]
-
Adult male rats (e.g., Sprague-Dawley or Wistar)
-
Stereotaxic apparatus
-
Guide cannulae and dummy cannulae
-
Microdialysis probes (with appropriate membrane length and molecular weight cut-off)
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
Analytical system for KYNA quantification (e.g., HPLC with fluorescence detection)
Procedure:
-
Animal Preparation and Surgery:
-
Allow rats to acclimate to the housing conditions for at least one week.
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Surgically implant a guide cannula directed at the target brain region (e.g., dorsal hippocampus or prefrontal cortex). Secure the cannula to the skull with dental cement.
-
Insert a dummy cannula to keep the guide patent.
-
Allow the animals to recover for at least 5-7 days.
-
-
Microdialysis Probe Insertion and Equilibration:
-
On the day of the experiment, gently restrain the rat and replace the dummy cannula with a microdialysis probe.
-
Place the rat in a microdialysis bowl and connect the probe inlet to a perfusion pump and the outlet to a fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate and the animal to stabilize for a baseline period of at least 2-3 hours.
-
-
Sample Collection and Drug Administration:
-
Collect baseline dialysate samples at regular intervals (e.g., every 20-30 minutes).[1][2]
-
After establishing a stable baseline, administer this compound orally (e.g., 30 or 100 mg/kg) or the vehicle solution.[2][3][4]
-
Continue collecting dialysate samples at the same intervals for several hours post-administration to monitor the change in KYNA levels.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples to determine the concentration of KYNA using a sensitive analytical method such as HPLC with fluorescence detection.
-
-
Data Analysis and Verification:
-
Express the post-dose KYNA levels as a percentage of the average baseline concentration for each animal.
-
At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the correct placement of the microdialysis probe.
-
Troubleshooting Guide
Question: I am not observing a significant decrease in brain KYNA levels after oral administration of this compound. What could be the issue?
Answer:
Several factors could contribute to a lack of a significant pharmacodynamic response. Consider the following troubleshooting steps:
-
Formulation and Administration:
-
Vehicle: Ensure this compound is properly suspended in the cyclodextrin vehicle immediately before administration. Inadequate suspension can lead to inaccurate dosing.[1][2]
-
Oral Gavage Technique: Verify that the oral gavage was successful and the full dose was delivered to the stomach. Improper technique can result in dose loss.
-
-
Experimental Conditions:
-
Microdialysis Probe Recovery: The recovery of the microdialysis probe can vary. Perform in vitro recovery experiments to characterize your probes before in vivo studies. Low in vivo recovery can mask a true pharmacological effect.
-
Probe Placement: Inaccurate placement of the microdialysis probe outside the target brain region will lead to irrelevant measurements. Histological verification of probe placement at the end of the experiment is crucial.
-
Baseline Stability: Ensure a stable baseline of KYNA levels is established before drug administration. A fluctuating baseline can make it difficult to detect a drug-induced change.
-
-
Animal-related Factors:
-
Stress: High levels of stress in the animal can alter neurochemistry and potentially mask the effects of the drug. Ensure animals are well-acclimated and handled gently.
-
Metabolism: Individual differences in drug metabolism could lead to variability in brain exposure. Consider using a larger group of animals to account for biological variability.
-
Question: There is high variability in the baseline KYNA levels between my experimental animals. What can I do to minimize this?
Answer:
High inter-animal variability in baseline neurotransmitter levels is a common challenge in microdialysis studies. Here are some strategies to minimize it:
-
Standardize Experimental Conditions:
-
Acclimatization: Ensure all animals have a consistent and adequate acclimatization period to the housing and experimental setup.
-
Surgical Procedure: Standardize the surgical implantation of the guide cannula to ensure consistent placement.
-
Handling: Handle all animals in the same manner to minimize stress-induced variations.
-
-
Data Normalization: Express post-treatment data as a percentage of the stable baseline established for each individual animal. This normalization helps to account for individual differences in absolute baseline concentrations.
-
Increase Sample Size: A larger number of animals per group can help to improve the statistical power to detect a significant effect despite individual variability.
Frequently Asked Questions (FAQs)
Question: How does this compound cross the blood-brain barrier?
Answer: The exact mechanism of this compound transport across the blood-brain barrier has not been detailed in the available literature. However, for a small molecule to be "systemically active" and affect the central nervous system after oral administration, it must possess physicochemical properties that allow it to penetrate the BBB.[3] These properties typically include a relatively small molecular size, moderate lipophilicity, and a low propensity to be a substrate for efflux transporters at the BBB.
Factors Influencing Brain Penetrance
Key factors influencing a drug's ability to cross the blood-brain barrier.
Question: What species have been used to study the brain effects of this compound?
Answer: Based on the available scientific literature, the brain penetrance and pharmacodynamic effects of this compound have been predominantly studied in rats .[1][2][3][4]
Question: What is the vehicle used for the oral administration of this compound in preclinical studies?
Answer: In the published studies, this compound has been administered orally as a suspension in either a 10% cyclodextrin solution or a 20% hydroxyl-propyl-beta-cyclodextrin (HPBCD) solution.[1][2] Cyclodextrins are often used as pharmaceutical excipients to improve the solubility and stability of poorly water-soluble compounds.
Question: Are there any known species differences in the brain penetrance of this compound?
Answer: The publicly available literature does not contain information on the comparative brain penetrance of this compound across different species. The existing studies have focused on its effects in rats. Assessing potential species differences would require dedicated pharmacokinetic studies in multiple species.
References
- 1. researchgate.net [researchgate.net]
- 2. Oral Administration of a Specific Kynurenic Acid Synthesis (KAT II) Inhibitor Attenuates Evoked Glutamate Release in Rat Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting kynurenine aminotransferase II in psychiatric diseases: promising effects of an orally active enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral administration of a specific kynurenic acid synthesis (KAT II) inhibitor attenuates evoked glutamate release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of KAT II Inhibitors: BFF-816 versus PF-04859989
For researchers and professionals in drug development, the selective inhibition of Kynurenine (B1673888) Aminotransferase II (KAT II) presents a promising therapeutic strategy for neurological and psychiatric disorders characterized by elevated levels of kynurenic acid (KYNA). This guide provides a detailed comparison of two prominent KAT II inhibitors, BFF-816 and PF-04859989, summarizing their biochemical activity, pharmacokinetic profiles, and in vivo efficacy based on available experimental data.
At a Glance: Key Differences
| Feature | This compound | PF-04859989 |
| Mechanism of Action | Reversible | Irreversible |
| Administration Route | Oral | Subcutaneous, Intraperitoneal, Intravenous |
| Reported IC50 (rat) | 13.4 µM (liver homogenate)[1] | 263 nM (rKAT II)[2] |
| Reported IC50 (human) | Not specified | 23 nM (hKAT II)[2] |
| In Vivo Efficacy | Reduces extracellular KYNA, increases glutamate (B1630785) and dopamine[1][3][4] | Reduces brain KYNA by ~50% at 10 mg/kg (sc)[5][6] |
Biochemical Potency and Selectivity
Both this compound and PF-04859989 are potent inhibitors of KAT II, the primary enzyme responsible for KYNA synthesis in the brain.[7][8] However, they exhibit different mechanisms of action and potencies.
PF-04859989 is an irreversible inhibitor that forms a covalent adduct with the pyridoxal-5'-phosphate (PLP) cofactor in the active site of KAT II.[5][6][9] This mechanism contributes to its prolonged duration of action.[5] In vitro assays have demonstrated its high potency, with IC50 values of 23 nM for human KAT II and 263 nM for rat KAT II.[2] Furthermore, PF-04859989 shows selectivity for KAT II over other human KAT isoforms, with significantly higher IC50 values for KAT I (22 µM), KAT III (11 µM), and KAT IV (>50 µM).[2]
This compound, in contrast, is described as a reversible KAT II inhibitor.[10] An in vitro study using rat liver homogenate reported an IC50 value of 13.4 µM.[1] While this indicates effective inhibition, the reported potency is lower than that of PF-04859989. Detailed selectivity data for this compound against other KAT isoforms is not as readily available in the reviewed literature.
Table 1: Comparative Inhibitory Activity
| Compound | Target | IC50 | Species | Notes |
| PF-04859989 | hKAT II | 23 nM[2] | Human | Irreversible inhibitor |
| rKAT II | 263 nM[2] | Rat | ||
| hKAT I | 22 µM[2] | Human | Selective for KAT II | |
| hKAT III | 11 µM[2] | Human | ||
| hKAT IV | >50 µM[2] | Human | ||
| This compound | KAT II | 13.4 µM[1] | Rat (liver homogenate) | Reversible inhibitor |
Pharmacokinetics and Brain Penetrance
A critical attribute for a centrally acting therapeutic is its ability to cross the blood-brain barrier. Both compounds have demonstrated brain penetrance in preclinical studies.
PF-04859989 is a brain-penetrant inhibitor.[5][6] Following a 10 mg/kg subcutaneous dose in rats, it achieves significant exposure in the brain and cerebrospinal fluid (CSF).[5]
This compound is noted for being systemically and orally active.[3][4] This represents a potential advantage for clinical development, as oral administration is generally preferred for chronic therapies.
In Vivo Efficacy and Neurochemical Effects
Both inhibitors have shown the ability to modulate brain neurochemistry by reducing KYNA levels and consequently affecting neurotransmitter systems.
PF-04859989: In vivo studies in rats have shown that a 10 mg/kg subcutaneous dose of PF-04859989 can reduce brain KYNA levels by approximately 50%.[5][6] This reduction in KYNA, an antagonist at α7 nicotinic acetylcholine (B1216132) and NMDA receptors, leads to downstream effects on neurotransmission.[5][11] For instance, PF-04859989 has been shown to restore nicotine-evoked glutamatergic activity in the prefrontal cortex of rats with elevated KYNA levels.[11][12] Furthermore, it has been observed to reduce the activity of midbrain dopamine (B1211576) neurons.[13]
This compound: Oral administration of this compound at 30 mg/kg in rats has been shown to mimic the effects of local KAT II inhibition, leading to a reduction in extracellular KYNA levels.[3][4] This is accompanied by an increase in extracellular glutamate and dopamine levels in brain regions such as the hippocampus and striatum.[1][3][14] Behaviorally, daily administration of this compound has been shown to improve performance in spatial and contextual memory tasks in rats, such as the Morris water maze.[3][4]
Table 2: Comparative In Vivo Effects in Rats
| Compound | Dose & Route | Effect on Brain KYNA | Effect on Neurotransmitters | Behavioral Effects |
| PF-04859989 | 10 mg/kg (sc) | ~50% reduction[5][6] | Restores nicotine-evoked glutamate release[11][12]; Reduces dopamine neuron activity[13] | Investigated for cognitive impairment in schizophrenia models[11] |
| This compound | 30 mg/kg (po) | Reduction in extracellular KYNA[3][14][15] | Increased extracellular glutamate and dopamine[1][3][14] | Improved spatial and contextual memory[3][4] |
Experimental Protocols
In Vitro KAT II Inhibition Assay (for PF-04859989)
The inhibitory activity of PF-04859989 was determined using a fluorimetric in vitro assay. The assay measures the formation of kynurenic acid from kynurenine. The reaction typically contains recombinant human or rat KAT II enzyme, the substrate L-kynurenine, and the cofactor pyridoxal-5'-phosphate (PLP) in a suitable buffer. The inhibitor, at varying concentrations, is pre-incubated with the enzyme before the addition of the substrate to initiate the reaction. The reaction is stopped, and the amount of KYNA produced is quantified by fluorescence (excitation ~340 nm, emission ~400 nm). The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.[10]
In Vivo Microdialysis (for this compound)
To measure the effect of this compound on extracellular levels of KYNA and neurotransmitters, in vivo microdialysis was performed in freely moving adult rats. A microdialysis probe was surgically implanted into the target brain region (e.g., hippocampus or striatum). After a recovery period, the probe was perfused with artificial cerebrospinal fluid. Baseline dialysate samples were collected to establish basal levels of the analytes. This compound was then administered orally (30 mg/kg). Subsequently, dialysate samples were collected at regular intervals and analyzed using high-performance liquid chromatography (HPLC) to determine the concentrations of KYNA, glutamate, and dopamine. The changes from baseline levels post-administration were then calculated.[1][3]
Visualizing the Mechanism and Workflow
To better understand the context of these inhibitors, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: The Kynurenine Pathway and the site of action for KAT II inhibitors.
Caption: A generalized workflow for in vivo microdialysis experiments.
Conclusion
Both this compound and PF-04859989 are valuable tool compounds for investigating the role of the kynurenine pathway in brain function and disease. PF-04859989 stands out for its high potency and irreversible mechanism of action, which has been well-characterized in numerous studies. This compound's key advantage lies in its oral bioavailability, a desirable characteristic for potential therapeutic development.
The choice between these inhibitors for research purposes will depend on the specific experimental design. For studies requiring a long duration of action and high potency, PF-04859989 may be more suitable. For investigations where oral administration is necessary or a reversible inhibitor is preferred, this compound presents a strong alternative. Further head-to-head comparative studies would be beneficial to fully elucidate the relative advantages of each compound.
References
- 1. Targeting Kynurenine Aminotransferase II in Psychiatric Diseases: Promising Effects of an Orally Active Enzyme Inhibitor: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting kynurenine aminotransferase II in psychiatric diseases: promising effects of an orally active enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Quantitative analysis of kynurenine aminotransferase II in the adult rat brain reveals high expression in proliferative zones and corpus callosum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A systemically-available kynurenine aminotransferase II (KAT II) inhibitor restores nicotine-evoked glutamatergic activity in the cortex of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A systemically-available kynurenine aminotransferase II (KAT II) inhibitor restores nicotine-evoked glutamatergic activity in the cortex of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of Kynurenine Aminotransferase II Attenuates Hippocampus-dependent Memory Deficit in Adult Rats Treated Prenatally with Kynurenine - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of KAT II Inhibitors: A Comparative Analysis of BFF-816 and S-ESBA
A comprehensive in vivo comparison between the kynurenine (B1673888) aminotransferase II (KAT II) inhibitors, BFF-816 and S-ESBA, is currently limited by the scarcity of publicly available data for S-ESBA. While this compound has been the subject of multiple preclinical studies demonstrating its efficacy in animal models, similar in vivo research on S-ESBA is not readily found in the scientific literature. This guide, therefore, provides a detailed overview of the in vivo efficacy of this compound and highlights the current knowledge gap regarding S-ESBA.
This compound: A Profile of a Systemically Active KAT II Inhibitor
This compound is a novel, systemically active inhibitor of KAT II, the primary enzyme responsible for the synthesis of kynurenic acid (KYNA) in the brain.[1][2] Elevated levels of KYNA, an antagonist of α7 nicotinic acetylcholine (B1216132) and NMDA receptors, have been linked to cognitive deficits observed in psychiatric disorders such as schizophrenia.[1][2][3] By inhibiting KAT II, this compound reduces brain KYNA levels, leading to a secondary increase in extracellular glutamate, dopamine, and acetylcholine, which is thought to underlie its pro-cognitive effects.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies of this compound.
Table 1: Effects of this compound on Neurotransmitter and Metabolite Levels in Rats
| Compound | Dose | Route of Administration | Animal Model | Brain Region | Effect on KYNA | Effect on Glutamate | Reference |
| This compound | 30 mg/kg | Oral (p.o.) | Sprague-Dawley Rats | Hippocampus | ↓ 25-29% below baseline | ↑ 169-189% above baseline | [4][5] |
| This compound | 30 or 100 mg/kg | Oral (p.o.) | Wistar Rats | Prefrontal Cortex | Attenuated kynurenine-induced increase | Restored NMDA-stimulated release | [6] |
Table 2: Behavioral Effects of this compound in Rodent Models
| Behavioral Test | Animal Model | This compound Dose | Effect | Reference |
| Morris Water Maze | Sprague-Dawley Rats | 30 mg/kg (daily injections) | Significantly decreased escape latency, indicating improved spatial and contextual memory. | [1][2] |
| Passive Avoidance Paradigm | Sprague-Dawley Rats (prenatally exposed to kynurenine) | 30 mg/kg | Prevented contextual memory deficits when administered before memory acquisition. | [3][5] |
S-ESBA: An Uncharacterized KAT II Inhibitor in Vivo
S-ESBA is identified as a mouse and rat KAT II inhibitor.[7] However, a thorough review of the available scientific literature did not yield any in vivo studies detailing its efficacy, the animal models in which it has been tested, or the experimental protocols used. While its inhibitory action on KAT II is noted, its systemic activity, effects on brain neurochemistry, and behavioral outcomes in animal models remain to be publicly documented.
Experimental Protocols for this compound In Vivo Studies
The following are detailed methodologies for key experiments conducted with this compound.
In Vivo Microdialysis
-
Surgery: Stereotaxic implantation of a microdialysis guide cannula targeting the hippocampus or prefrontal cortex.[4][6]
-
Procedure: Following a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate. Dialysate samples are collected at regular intervals (e.g., every 30 minutes) for baseline and post-treatment measurements.[4]
-
Drug Administration: this compound is administered orally (p.o.) at a dose of 30 mg/kg, typically dissolved in 10% cyclodextrin.[4][5]
-
Analysis: Samples are analyzed using high-performance liquid chromatography (HPLC) to determine the concentrations of KYNA and glutamate.[4]
Morris Water Maze
-
Apparatus: A circular pool filled with water made opaque with a non-toxic substance. A hidden escape platform is submerged just below the water's surface.[1][2]
-
Procedure: Rats are trained over several days to find the hidden platform from different starting locations. The time taken to find the platform (escape latency) is recorded.[1][2]
-
Drug Administration: this compound (30 mg/kg) is administered daily.[1][2]
-
Probe Trial: After training, the platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess spatial memory.
Passive Avoidance Paradigm
-
Apparatus: A two-chambered box with a light and a dark compartment separated by a door. The floor of the dark compartment is equipped to deliver a mild foot shock.
-
Training (Acquisition): The animal is placed in the light compartment. When it enters the dark compartment, the door closes, and a brief foot shock is delivered.[5]
-
Testing (Retention): 24 hours later, the animal is returned to the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.[5]
-
Drug Administration: this compound (30 mg/kg) is administered either before the training trial (to assess effects on memory consolidation) or before the testing trial (to assess effects on memory retrieval).[5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of KAT II inhibitors and a typical experimental workflow for in vivo testing.
Conclusion
This compound has demonstrated significant potential as a cognitive enhancer in preclinical models, with a well-defined mechanism of action and robust in vivo efficacy data. By reducing brain levels of KYNA, it effectively modulates glutamatergic and cholinergic neurotransmission, leading to improved performance in memory and learning tasks.
References
- 1. Sensitive Assessment of Hippocampal Learning Using Temporally Dissociated Passive Avoidance Task - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A mouse model of spinal and bulbar muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Passive (or Inhibitory) Avoidance [augusta.edu]
- 4. researchgate.net [researchgate.net]
- 5. scantox.com [scantox.com]
- 6. Morris water maze - Scholarpedia [scholarpedia.org]
- 7. What is a Passive Avoidance Test? [sandiegoinstruments.com]
Head-to-Head Study: A Comparative Analysis of BFF-816 and Other Kynurenine Aminotransferase II (KAT II) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The inhibition of kynurenine (B1673888) aminotransferase II (KAT II), a key enzyme in the kynurenine pathway of tryptophan metabolism, has emerged as a promising therapeutic strategy for neurological and psychiatric disorders characterized by elevated levels of kynurenic acid (KYNA). This guide provides a comparative overview of BFF-816, an orally active KAT II inhibitor, and other notable inhibitors, supported by experimental data to aid in the selection of appropriate research tools and potential therapeutic candidates.
Introduction to KAT II and its Inhibitors
Kynurenine aminotransferase II (KAT II) is the primary enzyme responsible for the synthesis of KYNA in the brain.[1][2] KYNA is an endogenous antagonist of N-methyl-D-aspartate (NMDA) and α7 nicotinic acetylcholine (B1216132) receptors.[3] Elevated levels of KYNA have been implicated in the pathophysiology of schizophrenia and other cognitive disorders.[3] Consequently, the development of potent and selective KAT II inhibitors is an area of intense research. These inhibitors aim to reduce brain KYNA levels, thereby normalizing glutamatergic and cholinergic neurotransmission.
KAT II inhibitors can be broadly classified into two categories: irreversible and reversible. Irreversible inhibitors, such as this compound and PF-04859989, typically form a covalent bond with the enzyme or its cofactor, pyridoxal-5'-phosphate (PLP), leading to sustained inhibition.[4][5] Reversible inhibitors, such as (S)-ESBA and NS-1502, bind non-covalently to the enzyme's active site.[6] The choice between an irreversible and a reversible inhibitor often depends on the desired duration of action and potential off-target effects.
Comparative Efficacy and Potency
The following tables summarize the available quantitative data for this compound and other prominent KAT II inhibitors. Direct head-to-head studies are limited, and thus data is compiled from various sources.
Table 1: In Vitro Potency of KAT II Inhibitors
| Inhibitor | Type | Target Species | IC50 | Reference(s) |
| This compound | Irreversible | - | Data not available in searched literature | [1][6] |
| PF-04859989 | Irreversible | Human | 23 nM | [7][8] |
| Rat | 263 nM | [7][9] | ||
| BFF-122 | Irreversible | - | ~1 µM | [5][10] |
| (S)-ESBA | Reversible | - | ~1-2 mM | [11] |
| NS-1502 | Reversible | - | 315 µM | [6][12] |
| JN-01 | Reversible | - | 73.8 µM | [12] |
| JN-02 | Reversible | - | 112.8 µM | [12] |
Table 2: Selectivity of PF-04859989 against other KAT Isoforms
| Inhibitor | KAT I IC50 | KAT III IC50 | KAT IV IC50 | Reference(s) |
| PF-04859989 | 22 µM | 11 µM | >50 µM | [7] |
Table 3: In Vivo Effects of this compound and PF-04859989 in Rats
| Inhibitor | Dose & Route | Effect on Brain KYNA | Effect on Neurotransmitters | Behavioral Effects | Reference(s) |
| This compound | 30 mg/kg, p.o. | Prevents kynurenine-induced increase | Prevents kynurenine-induced attenuation of evoked glutamate (B1630785) release | Improves performance in spatial and contextual memory tasks | [13][14] |
| PF-04859989 | 10 mg/kg, s.c. | Reduces basal levels by 50% | - | - | [15] |
| 32 mg/kg, s.c. | Significantly reverses L-kynurenine-induced elevations | Restores nicotine-evoked glutamate release | - | [16] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to characterize these inhibitors, the following diagrams are provided.
Experimental Protocols
In Vitro KAT II Inhibition Assay
A common method to determine the in vitro potency of KAT II inhibitors involves measuring the enzymatic conversion of L-kynurenine to KYNA.[12]
1. Reagents and Preparation:
-
Recombinant human or rat KAT II enzyme.
-
L-kynurenine (substrate).
-
α-ketoglutarate (co-substrate).
-
Pyridoxal-5'-phosphate (PLP) (cofactor).
-
Test inhibitor dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Stop solution (e.g., 0.8 M formic acid).
2. Assay Procedure:
-
The KAT II enzyme is pre-incubated with varying concentrations of the test inhibitor in the reaction buffer at 37°C for a defined period (e.g., 10 minutes).[17]
-
The enzymatic reaction is initiated by adding L-kynurenine and α-ketoglutarate.
-
The reaction is allowed to proceed at 37°C for a specific time.
-
The reaction is terminated by adding the stop solution.[17]
3. Quantification and Analysis:
-
The amount of KYNA produced is quantified using high-performance liquid chromatography (HPLC) with a C18 reverse-phase column.[12]
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Microdialysis for Brain KYNA and Neurotransmitter Levels
In vivo microdialysis is a technique used to measure the levels of neurochemicals in the brains of freely moving animals.[13]
1. Animal Preparation:
-
Rats are surgically implanted with a microdialysis guide cannula targeting a specific brain region (e.g., prefrontal cortex or hippocampus).
-
Animals are allowed to recover from surgery.
2. Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted into the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) to establish a baseline level of KYNA and other neurotransmitters.
3. Drug Administration and Sample Collection:
-
The test inhibitor (e.g., this compound) is administered orally or via another route.
-
Dialysate collection continues for several hours post-administration to monitor changes in extracellular KYNA and neurotransmitter levels.
4. Sample Analysis:
-
The concentration of KYNA and neurotransmitters (e.g., glutamate) in the dialysate samples is determined by HPLC coupled with mass spectrometry or fluorescence detection.
-
The data is expressed as a percentage of the baseline levels to assess the effect of the inhibitor over time.
Conclusion
References
- 1. Selective and competitive inhibition of kynurenine aminotransferase 2 by glycyrrhizic acid and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterocyclic Cathinones as Inhibitors of Kynurenine Aminotransferase II—Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterocyclic Cathinones as Inhibitors of Kynurenine Aminotransferase II—Design, Synthesis, and Evaluation | MDPI [mdpi.com]
- 4. scbt.com [scbt.com]
- 5. Kynurenine Aminotransferase Isozyme Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. | BioWorld [bioworld.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. Study of the Activity and Possible Mechanism of Action of a Reversible Inhibitor of Recombinant Human KAT-2: A Promising Lead in Neurodegenerative and Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting kynurenine aminotransferase II in psychiatric diseases: promising effects of an orally active enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oral administration of a specific kynurenic acid synthesis (KAT II) inhibitor attenuates evoked glutamate release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A systemically-available kynurenine aminotransferase II (KAT II) inhibitor restores nicotine-evoked glutamatergic activity in the cortex of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters | PLOS One [journals.plos.org]
Validating BFF-816's Mechanism of Action: A Comparative Guide Using KAT II Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BFF-816, a potent Kynurenine (B1673888) Aminotransferase II (KAT II) inhibitor, with alternative compounds. It details the use of KAT II knockout models to validate its mechanism of action and includes supporting experimental data and detailed protocols for key assays.
Introduction to this compound and the Kynurenine Pathway
The kynurenine pathway is the primary metabolic route for the essential amino acid tryptophan. A key enzyme in this pathway, Kynurenine Aminotransferase II (KAT II), catalyzes the conversion of kynurenine to kynurenic acid (KYNA).[1] Elevated levels of KYNA in the brain have been associated with cognitive deficits in several psychiatric disorders, making KAT II a promising therapeutic target.[2]
This compound is an orally active and irreversible inhibitor of KAT II.[1][3] By inhibiting KAT II, this compound reduces the production of KYNA, which in turn leads to an increase in glutamate (B1630785) levels in the brain.[2][4] This mechanism of action suggests its potential for treating cognitive impairments.
Comparative Analysis of KAT II Inhibitors
A critical aspect of evaluating a new drug candidate is to compare its performance against existing alternatives. This section provides a comparative analysis of this compound with other known KAT II inhibitors.
| Inhibitor | Target | Mechanism of Action | Potency (IC50) | Species Specificity | Reference |
| This compound | KAT II | Irreversible | Not publicly available | --- | [1][3] |
| PF-04859989 | KAT II | Irreversible | hKAT II: 23 nM, 32 nM; rKAT II: 263 nM | Human, Rat | [5][6][7][8][9] |
| S-ESBA | KAT II | Competitive | ~1000 µM | --- | [10] |
| BFF-122 | KAT II | Irreversible | 15-20 µM | --- | [11] |
| NS-1502 | KAT II | Reversible | 315 µM | --- | [11] |
Validating Mechanism of Action with KAT II Knockout Models
The use of knockout (KO) animal models is a powerful tool to validate the mechanism of action of a drug. By comparing the physiological and behavioral effects of the drug in wild-type (WT) animals versus animals lacking the drug's target (KO), researchers can confirm that the drug's effects are indeed mediated through that specific target.
Rationale for Using KAT II Knockout Mice
If this compound's effects are solely due to KAT II inhibition, then administering this compound to a KAT II knockout mouse should produce no significant additional effect on the kynurenine pathway or related behaviors, as the target enzyme is already absent.
Expected Outcomes in KAT II Knockout Models
| Experimental Group | Expected Change in KYNA Levels | Expected Behavioral Outcome | Rationale |
| Wild-Type + Vehicle | Baseline | Normal | Control group. |
| Wild-Type + this compound | Significant Decrease | Improvement in cognitive tasks | This compound inhibits KAT II, reducing KYNA and enhancing glutamatergic neurotransmission. |
| KAT II KO + Vehicle | Basally Low | May show baseline cognitive enhancement or other phenotype | Genetic ablation of KAT II already reduces KYNA levels. |
| KAT II KO + this compound | No significant change from KO + Vehicle | No significant change from KO + Vehicle | The target of this compound is absent. |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to validate the mechanism of action of this compound.
In Vitro KAT II Inhibition Assay
This assay is used to determine the potency of inhibitors against KAT II.
Materials:
-
Recombinant human or rat KAT II enzyme
-
L-Kynurenine (substrate)
-
α-Ketoglutarate (co-substrate)
-
Pyridoxal 5'-phosphate (PLP, cofactor)
-
This compound and other inhibitors
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
96-well plates
-
Plate reader capable of measuring absorbance or fluorescence
Protocol:
-
Prepare serial dilutions of the inhibitors (e.g., this compound, PF-04859989) in the assay buffer.
-
In a 96-well plate, add the recombinant KAT II enzyme, PLP, and the inhibitor at various concentrations.
-
Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding L-kynurenine and α-ketoglutarate.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M formic acid).
-
Quantify the amount of KYNA produced. This can be done using high-performance liquid chromatography (HPLC) with UV or fluorescence detection.[5][12]
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Generation and Genotyping of KAT II Knockout Mice
CRISPR/Cas9 technology is a common method for generating knockout mice.[7][8][9]
Protocol for Generation:
-
Design and Synthesize sgRNAs: Design single guide RNAs (sgRNAs) targeting a critical exon of the KAT II gene (Aadat).
-
Prepare Injection Mix: Prepare a microinjection mix containing Cas9 mRNA and the validated sgRNAs.
-
Microinjection: Inject the mix into the pronucleus of fertilized mouse embryos.
-
Embryo Transfer: Transfer the injected embryos into pseudopregnant female mice.
-
Screen Founders: Genotype the resulting pups to identify founder mice with the desired mutation.
Protocol for Genotyping:
-
DNA Extraction: Extract genomic DNA from tail biopsies of the pups.
-
PCR Amplification: Perform PCR using primers flanking the targeted region of the KAT II gene.
-
Gel Electrophoresis: Analyze the PCR products on an agarose (B213101) gel. The presence of a smaller band or the absence of the wild-type band can indicate a successful knockout.
-
Sequence Verification: Sequence the PCR products to confirm the specific mutation.
In Vivo Microdialysis
This technique allows for the measurement of extracellular levels of KYNA and glutamate in the brains of awake, freely moving animals.[2]
Protocol:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the mouse or rat.
-
Secure the animal in a stereotaxic frame.
-
Expose the skull and drill a small hole at the coordinates corresponding to the brain region of interest (e.g., hippocampus or prefrontal cortex).[6][13][14][15][16]
-
Implant a guide cannula and secure it with dental cement.
-
Allow the animal to recover for several days.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
-
Sample Collection:
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes).
-
-
Drug Administration:
-
Administer this compound (e.g., orally) or vehicle.
-
-
Sample Analysis:
Conclusion
Validating the mechanism of action of a novel compound like this compound is crucial for its development as a therapeutic agent. The use of KAT II knockout models provides a definitive method to confirm that the observed effects of this compound are indeed mediated through the inhibition of KAT II. The experimental protocols outlined in this guide provide a framework for researchers to conduct these validation studies and to compare the efficacy of this compound with other KAT II inhibitors. While a specific IC50 value for this compound is not publicly available, its characterization as a potent, orally active, and irreversible inhibitor, combined with the validation in a knockout model, would provide strong evidence for its therapeutic potential.
References
- 1. scbt.com [scbt.com]
- 2. Targeting kynurenine aminotransferase II in psychiatric diseases: promising effects of an orally active enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Method for Analysis of Kynurenic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. goums.ac.ir [goums.ac.ir]
- 7. 10 essential considerations for creating mouse models with CRISPR/Cas9 [jax.org]
- 8. addgene.org [addgene.org]
- 9. Genome Editing in Mice Using CRISPR/Cas9 Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uadubj.uludag.edu.tr [uadubj.uludag.edu.tr]
- 13. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microdialysis guide cannula implantation surgery [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. mcgill.ca [mcgill.ca]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Unveiling the Target: Cross-Validation of BFF-816's Effects with Genetic Approaches
A Comparative Guide for Researchers in Drug Development
In the quest for novel therapeutics for neurological and psychiatric disorders, the inhibition of kynurenine (B1673888) aminotransferase II (KAT II) has emerged as a promising strategy. BFF-816, an orally active and systemically available KAT II inhibitor, has demonstrated significant potential in preclinical studies by modulating brain neurochemistry and improving cognitive function.[1][2][3][4][5] This guide provides a comprehensive comparison of the pharmacological effects of this compound with the outcomes of genetic approaches targeting KAT II, offering researchers and drug development professionals a clear perspective on the validation of this therapeutic target.
Deciphering the Kynurenine Pathway and the Role of KAT II
The kynurenine pathway is the primary route of tryptophan metabolism in the body. A key enzyme in this pathway, KAT II, catalyzes the conversion of kynurenine to kynurenic acid (KYNA).[1][2] Elevated levels of KYNA in the brain have been implicated in the pathophysiology of several psychiatric conditions, including schizophrenia, by acting as an antagonist at α7 nicotinic acetylcholine (B1216132) and NMDA receptors.[4][5] By inhibiting KAT II, this compound reduces the synthesis of KYNA, leading to a subsequent increase in the levels of key neurotransmitters such as glutamate (B1630785), dopamine, and acetylcholine, which are crucial for cognitive processes.[1][2]
Pharmacological Effects of this compound vs. Genetic Inactivation of KAT II: A Comparative Analysis
To rigorously validate a drug's target, it is essential to compare its pharmacological effects with the phenotype observed upon genetic manipulation of the same target. This cross-validation provides strong evidence that the drug's observed effects are indeed mediated through its intended mechanism of action.
| Parameter | Pharmacological Inhibition with this compound | Genetic Inactivation of KAT II (Knockout Mice) | References |
| Brain Kynurenic Acid (KYNA) Levels | Significantly reduced extracellular KYNA levels in the hippocampus and prefrontal cortex. A 30 mg/kg oral dose in rats rapidly lowered extracellular KYNA to 25-29% below baseline. | Significantly reduced brain KYNA levels. | [6] |
| Neurotransmitter Levels | Increased extracellular levels of glutamate, dopamine, and acetylcholine in various brain regions. For instance, a 30 mg/kg oral dose in rats led to an increase in extracellular glutamate to 169-189% above baseline. | Not explicitly quantified in the provided search results, but expected to show similar trends of increased glutamatergic and cholinergic tone due to reduced KYNA-mediated inhibition. | [1][2][7] |
| Cognitive Function | Improved performance in spatial and contextual memory tasks, such as the Morris water maze and passive avoidance tests. Daily injections of this compound significantly decreased escape latency in the Morris water maze. | Improved performance in cognitive paradigms. | [1][5] |
| Reversibility of Effects | The effects are reversible, with KYNA levels returning to baseline within 4-5 hours after a single administration. | The effect is permanent and non-reversible. | [6] |
| Temporal Control | Allows for acute and transient inhibition of KAT II, enabling the study of the immediate consequences of reduced KYNA synthesis. | Provides a model for the long-term consequences of KAT II deficiency throughout development and adulthood. | [4] |
Experimental Protocols
In Vivo Microdialysis for Neurotransmitter and KYNA Measurement
Objective: To measure extracellular levels of KYNA, glutamate, and other neurotransmitters in specific brain regions of freely moving animals following the administration of this compound or in KAT II knockout models.
Methodology:
-
Surgical Implantation: Adult male Sprague-Dawley rats or C57BL/6J mice (for knockout studies) are anesthetized, and a guide cannula is stereotaxically implanted targeting the brain region of interest (e.g., hippocampus or prefrontal cortex). Animals are allowed to recover for at least 7 days.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period of at least 2 hours, dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) to establish baseline levels of the analytes.
-
Treatment Administration: this compound (e.g., 30 mg/kg) is administered orally. For genetic models, no treatment is administered.
-
Post-Treatment Sample Collection: Dialysate samples continue to be collected for several hours post-administration.
-
Sample Analysis: The collected dialysates are analyzed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (for KYNA) or fluorescence/electrochemical detection (for neurotransmitters) to quantify the concentrations of the analytes.
Morris Water Maze for Spatial Memory Assessment
Objective: To assess spatial learning and memory in rodents treated with this compound or in KAT II knockout mice.
Methodology:
-
Apparatus: A circular pool (e.g., 1.5 m in diameter) is filled with opaque water. A hidden platform is submerged just below the water surface in one of the four quadrants. Visual cues are placed around the pool for spatial navigation.
-
Acquisition Phase (Training): For 5 consecutive days, animals undergo four trials per day. In each trial, the animal is placed in the water facing the pool wall from one of four starting positions and is allowed to swim and find the hidden platform. If the animal does not find the platform within a set time (e.g., 60 seconds), it is gently guided to it. The time taken to reach the platform (escape latency) and the path length are recorded. This compound is administered daily before the training session.
-
Probe Trial (Memory Test): On the day after the last training session, the platform is removed from the pool. The animal is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of spatial memory retention.
Visualizing the Pathways and Workflows
To further elucidate the mechanisms and experimental designs, the following diagrams are provided.
Caption: Mechanism of action of this compound in the kynurenine pathway.
References
- 1. Targeting kynurenine aminotransferase II in psychiatric diseases: promising effects of an orally active enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Oral administration of a specific kynurenic acid synthesis (KAT II) inhibitor attenuates evoked glutamate release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of kynurenine aminotransferase II attenuates hippocampus-dependent memory deficit in adult rats treated prenatally with kynurenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Inhibition of Kynurenine Aminotransferase II Attenuates Hippocampus-dependent Memory Deficit in Adult Rats Treated Prenatally with Kynurenine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Reversible and Irreversible Kynurenine Aminotransferase II (KAT II) Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of reversible and irreversible inhibitors of Kynurenine (B1673888) Aminotransferase II (KAT II), a critical enzyme in the tryptophan metabolic pathway. This document outlines their mechanisms of action, presents key performance data, details relevant experimental protocols, and visualizes the associated biological and experimental workflows.
Kynurenine aminotransferase (KAT) enzymes are responsible for the conversion of L-kynurenine to kynurenic acid (KYNA).[1] Among the four known isoforms, KAT II is considered the primary contributor to KYNA synthesis in the brain.[2] Elevated levels of KYNA have been implicated in the pathophysiology of neurological and psychiatric disorders, including schizophrenia, by acting as an antagonist at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor and the alpha-7 nicotinic acetylcholine (B1216132) receptor.[3] Consequently, the inhibition of KAT II to reduce brain KYNA levels has emerged as a promising therapeutic strategy.[3]
Inhibitors of KAT II can be broadly classified into two categories: reversible and irreversible. The choice between these two modes of inhibition carries significant implications for drug design, target engagement, and potential side effects.
Mechanism of Action: A Tale of Two Strategies
The catalytic activity of KAT II is dependent on its pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, which forms an internal aldimine with a lysine (B10760008) residue in the enzyme's active site.
Reversible inhibitors typically bind non-covalently to the enzyme's active site, competing with the endogenous substrate, L-kynurenine. This interaction is characterized by an equilibrium, and the inhibitor can freely associate and dissociate from the enzyme. The potency of reversible inhibitors is commonly quantified by the inhibition constant (Kᵢ), which represents the concentration of inhibitor required to occupy 50% of the enzyme's active sites at equilibrium.[4]
Irreversible inhibitors of KAT II, on the other hand, often form a stable, covalent bond with the PLP cofactor.[2][5] This mechanism typically involves an initial non-covalent binding step to form an enzyme-inhibitor complex, followed by a chemical reaction that leads to the formation of a permanent adduct.[6] This effectively inactivates the enzyme. For these inhibitors, potency is more accurately described by the second-order rate constant, k_inact/K_I, which reflects both the initial binding affinity (K_I) and the rate of covalent bond formation (k_inact).[6][7]
A significant consideration in the development of irreversible KAT II inhibitors is the potential for off-target effects. Since PLP is a cofactor for numerous other enzymes, inhibitors that covalently modify it could lead to undesirable side effects.[5][8] This has fueled interest in the development of highly selective reversible inhibitors.
Quantitative Comparison of KAT II Inhibitors
The following tables summarize key quantitative data for prominent reversible and irreversible KAT II inhibitors. It is important to note that for irreversible inhibitors, k_inact/K_I is a more reliable measure of potency than IC₅₀, as the latter can be influenced by experimental conditions such as incubation time.[6][7]
Table 1: Reversible KAT II Inhibitors
| Inhibitor | Type | IC₅₀ | Kᵢ | Species |
| (S)-ESBA | Competitive | ~1000 µM[1][8] | - | Human |
| NS-1502 | Reversible | ~315 µM[9][10] | - | Human |
| JN-01 | Reversible | 73.8 µM[11] | - | - |
| JN-02 | Reversible | 112.8 µM[11] | - | - |
| Glycyrrhizic acid | Competitive | 4.51 µM[8] | 10.42 µM[8] | Human |
| Glycyrrhetinic acid | Competitive | 6.96 µM[8] | 6.92 µM[8] | Human |
| Carbenoxolone | Competitive | 3.90 µM[8] | 4.11 µM[8] | Human |
Table 2: Irreversible KAT II Inhibitors
| Inhibitor | Type | IC₅₀ | k_inact/K_I (M⁻¹s⁻¹) | Species |
| PF-04859989 | Irreversible | 23 nM[3] | - | Human |
| 263 nM[3] | - | Rat | ||
| BFF-122 | Irreversible | 15-20 µM[9][10] | - | - |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams were generated using Graphviz.
Experimental Protocols
Accurate characterization of inhibitor potency requires robust and well-defined experimental protocols. Below are methodologies for key assays.
KAT II Enzyme Activity Assay (HPLC-based)
This method directly measures the formation of the product, kynurenic acid, and is a widely used approach for determining inhibitor activity.
Materials:
-
Recombinant human KAT II enzyme
-
L-kynurenine (substrate)
-
α-ketoglutarate (co-substrate)
-
Pyridoxal 5'-phosphate (PLP)
-
Phosphate buffered saline (PBS), pH 7.4
-
Inhibitor stock solutions (in DMSO)
-
0.8 M Formic acid (stop solution)
-
HPLC system with a C18 reverse-phase column
Procedure:
-
Prepare a reaction mixture containing 50 µM PLP, 5 mM α-ketoglutarate, and 5 mM L-kynurenine in PBS (pH 7.4).[12]
-
Add varying concentrations of the test inhibitor to the reaction mixture.
-
Initiate the reaction by adding 0.5 µg of KAT II enzyme. The final reaction volume is typically 50 µL.[12]
-
Incubate the reaction at 37°C for 10 minutes.[12]
-
Terminate the reaction by adding an equal volume of 0.8 M formic acid.[12]
-
Analyze the samples by HPLC to quantify the amount of KYNA produced. A mobile phase of 50% (v/v) methanol (B129727) and 50% (v/v) water is commonly used.[12]
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO vehicle control.
-
Determine the IC₅₀ value by fitting the dose-response data to a suitable equation using non-linear regression.
Determination of Kᵢ for Reversible Inhibitors
To determine the inhibition constant (Kᵢ) for a competitive inhibitor, enzyme kinetics are measured at various substrate and inhibitor concentrations.
Procedure:
-
Perform the KAT II enzyme activity assay as described above.
-
For a fixed concentration of inhibitor, vary the concentration of the substrate (L-kynurenine).
-
Repeat this for several different fixed concentrations of the inhibitor.
-
Measure the initial reaction velocities for each condition.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).
-
For a competitive inhibitor, the lines will intersect on the y-axis.
-
The Kᵢ can be calculated from the apparent Kₘ values obtained in the presence of the inhibitor.[13]
Determination of k_inact and K_I for Irreversible Inhibitors
For irreversible inhibitors, the rate of enzyme inactivation is determined.
Procedure:
-
Set up a continuous enzyme activity assay where the formation of a product can be monitored over time (e.g., a fluorescence-based assay).
-
Initiate the reaction by adding the enzyme to a mixture containing the substrate and varying concentrations of the irreversible inhibitor.[12]
-
Monitor the reaction progress curves (product formation vs. time) for each inhibitor concentration. The rate of the reaction will decrease over time as the enzyme is inactivated.[14]
-
Fit each progress curve to a first-order decay equation to obtain the observed rate of inactivation (k_obs) for each inhibitor concentration.[12][14]
-
Plot the k_obs values against the inhibitor concentration.
-
Fit the resulting data to a hyperbolic equation to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I).[14]
-
The ratio k_inact/K_I provides the second-order rate constant for inhibition.
Conclusion
Both reversible and irreversible inhibitors of KAT II represent viable strategies for modulating KYNA levels in the brain and hold therapeutic potential for CNS disorders. Irreversible inhibitors often exhibit high potency due to their covalent mechanism of action but carry the risk of off-target effects related to the PLP cofactor. Reversible inhibitors may offer a safer alternative, although achieving high potency can be challenging. The choice of inhibition modality will depend on the specific therapeutic goals, the desired selectivity profile, and the overall pharmacokinetic and pharmacodynamic properties of the compound. The experimental protocols outlined in this guide provide a framework for the robust characterization and comparison of novel KAT II inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Untitled Document [ucl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Selective and competitive inhibition of kynurenine aminotransferase 2 by glycyrrhizic acid and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study of the Activity and Possible Mechanism of Action of a Reversible Inhibitor of Recombinant Human KAT-2: A Promising Lead in Neurodegenerative and Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Selectivity Profile of BFF-816 and Other Kynurenine Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity profile of the kynurenine (B1673888) aminotransferase II (KAT-II) inhibitor BFF-816 with other key inhibitors of the kynurenine pathway. The information is presented to aid researchers in selecting the most appropriate tool compounds for their studies in neuroscience, immunology, and oncology.
Introduction to the Kynurenine Pathway and its Therapeutic Potential
The kynurenine pathway is the principal metabolic route for tryptophan degradation in the body. This pathway is not only essential for generating NAD+ but also produces a range of neuroactive and immunomodulatory metabolites. Dysregulation of the kynurenine pathway has been implicated in a variety of disorders, including neurodegenerative diseases, psychiatric conditions, and cancer. Consequently, enzymes within this pathway have emerged as promising therapeutic targets. Key enzymes include indoleamine 2,3-dioxygenase (IDO1), tryptophan 2,3-dioxygenase (TDO2), kynurenine 3-monooxygenase (KMO), and the kynurenine aminotransferases (KATs).
This compound is an orally active and reversible inhibitor of KAT-II, the primary enzyme responsible for the synthesis of kynurenic acid (KYNA) in the brain. Elevated levels of KYNA have been associated with cognitive deficits in conditions like schizophrenia. This guide compares the selectivity of this compound with other notable kynurenine pathway inhibitors, providing available quantitative data and detailed experimental methodologies. While this compound is a known reversible KAT-II inhibitor, specific IC50 values and its selectivity against other kynurenine pathway enzymes are not extensively documented in publicly available literature[1][2].
Kynurenine Pathway Overview
The following diagram illustrates the major steps of the kynurenine pathway and highlights the points of intervention for various inhibitors discussed in this guide.
Kynurenine Pathway and Inhibitor Targets
Quantitative Comparison of Inhibitor Selectivity
The following tables summarize the available quantitative data (IC50 values) for this compound and other key kynurenine pathway inhibitors. IC50 values represent the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.
Table 1: KAT-II Inhibitors - Potency and Selectivity
| Inhibitor | Target | IC50 (Human) | IC50 (Rat) | Selectivity | Mechanism | Reference(s) |
| This compound | KAT-II | Not Reported | Not Reported | Selective for KAT-II | Reversible | [1][2][3][4] |
| PF-04859989 | KAT-II | 23 nM | 263 nM | >1000-fold vs KAT-I, -III, -IV | Irreversible | [3] |
| BFF-122 | KAT-II | ~1 µM | Not Reported | >30-fold vs KAT-I | Irreversible | [4] |
| NS-1502 | KAT-II | 315 µM | Not Reported | Selective for KAT-II | Reversible | [4] |
| (S)-ESBA | KAT-II | ~1-2 mM | Not Reported | Selective for KAT-II | Reversible | [4] |
Table 2: Inhibitors of Other Kynurenine Pathway Enzymes
| Inhibitor | Target(s) | IC50 (Human) | Cell-Based IC50 | Mechanism | Reference(s) |
| Epacadostat (INCB024360) | IDO1 | ~10 nM | 15 nM (HeLa) | Reversible, Competitive | [5][6] |
| BMS-986205 | IDO1 | 10 nM | 50 nM (HeLa) | Irreversible | [5][6] |
| GSK180 | KMO | ~6 nM | 2.0 µM (HEK293) | Competitive | [7] |
| 680C91 | TDO2 | Not Reported | Potent TDO2 inhibitor | Not specified | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Kynurenine Aminotransferase (KAT) Inhibition Assays
1. HPLC-Based Assay for KAT-II Inhibition
This method quantifies the enzymatic activity of KAT-II by measuring the production of kynurenic acid (KYNA) from the substrate kynurenine.
-
Enzyme and Substrates: Recombinant human KAT-II, L-kynurenine, and α-ketoglutarate.
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing pyridoxal (B1214274) 5'-phosphate (PLP).
-
Procedure:
-
A reaction mixture is prepared containing KAT-II enzyme, PLP, and the test inhibitor at various concentrations in PBS.
-
The mixture is pre-incubated to allow for inhibitor binding.
-
The enzymatic reaction is initiated by adding L-kynurenine and α-ketoglutarate.
-
The reaction is incubated at 37°C.
-
The reaction is terminated by the addition of a strong acid, such as formic acid.
-
The amount of KYNA produced is quantified by reverse-phase high-performance liquid chromatography (HPLC) with UV detection.
-
-
Data Analysis: The percentage of inhibition is calculated by comparing the amount of KYNA produced in the presence of the inhibitor to the amount produced in the absence of the inhibitor. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
2. Fluorescence-Based Assay for KAT-II Inhibition
This high-throughput assay measures KAT-II activity by detecting the consumption of a substrate, which leads to a change in fluorescence.
-
Enzyme and Substrates: Recombinant human KAT-II, L-α-aminoadipic acid (AAD), and α-ketoglutarate.
-
Reaction Components: NAD+, glutamic dehydrogenase, and pyridoxal 5'-phosphate (PLP) in a phosphate (B84403) buffer (pH 7.5).
-
Procedure:
-
The assay is performed in a 96-well plate format.
-
The reaction mixture containing hKAT-II, AAD, α-ketoglutarate, NAD+, glutamic dehydrogenase, and PLP is prepared.
-
The test inhibitor is added at various concentrations.
-
The reaction is incubated at 37°C.
-
The fluorescence is measured at an excitation wavelength of 340 nm and an emission wavelength of 390 nm. The decrease in NADH fluorescence is proportional to the enzyme activity.
-
-
Data Analysis: The rate of the reaction is determined from the change in fluorescence over time. The percentage of inhibition is calculated, and IC50 values are determined as described for the HPLC-based assay.
IDO1 and TDO2 Inhibition Assays
Cell-Based Kynurenine Production Assay
This assay measures the activity of IDO1 or TDO2 in a cellular context by quantifying the amount of kynurenine secreted into the cell culture medium.
-
Cell Lines: Human cancer cell lines that endogenously express IDO1 (e.g., SKOV-3) or TDO2 (e.g., A172), or engineered cell lines overexpressing the respective enzymes.
-
IDO1 Induction: For cell lines with inducible IDO1 expression, cells are treated with interferon-gamma (IFNγ) to upregulate enzyme expression.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
If necessary, IDO1 expression is induced with IFNγ.
-
Cells are treated with various concentrations of the test inhibitor.
-
The enzymatic reaction is initiated by adding L-tryptophan to the culture medium.
-
After incubation, the cell culture supernatant is collected.
-
The concentration of kynurenine in the supernatant is measured, often using a colorimetric method involving Ehrlich's reagent, which reacts with kynurenine to produce a colored product that can be quantified by measuring absorbance at 480 nm.
-
-
Data Analysis: A standard curve is generated using known concentrations of kynurenine. The percentage of inhibition is calculated by comparing the kynurenine concentration in the supernatant of inhibitor-treated cells to that of untreated cells. IC50 values are then determined.
Kynurenine 3-Monooxygenase (KMO) Inhibition Assay
UV Absorbance-Based Assay
This assay measures KMO activity by monitoring the consumption of the cofactor NADPH, which results in a decrease in absorbance at 340 nm.
-
Enzyme and Substrates: Recombinant human KMO, L-kynurenine, and NADPH.
-
Assay Buffer: A suitable buffer such as Tris-HCl.
-
Procedure:
-
The assay is performed in a UV-transparent 96-well plate.
-
A reaction mixture containing KMO enzyme and the test inhibitor at various concentrations is prepared.
-
The reaction is initiated by adding L-kynurenine and NADPH.
-
The decrease in absorbance at 340 nm is monitored over time using a microplate reader.
-
-
Data Analysis: The rate of NADPH consumption is calculated from the linear portion of the absorbance versus time plot. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor, and IC50 values are subsequently calculated.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for screening and characterizing kynurenine pathway inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective and competitive inhibition of kynurenine aminotransferase 2 by glycyrrhizic acid and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. oncotarget.com [oncotarget.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Orally Active KAT II Inhibitors: A Comparative In Vivo Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of prominent orally active Kynurenine (B1673888) Aminotransferase II (KAT II) inhibitors, focusing on key preclinical data. The information presented is intended to assist researchers in evaluating and selecting compounds for further investigation in the context of neurological and psychiatric disorders where elevated kynurenic acid (KYNA) levels are implicated.
Introduction
Kynurenic acid (KYNA) is a neuroactive metabolite of the kynurenine pathway, the primary route of tryptophan degradation. Elevated brain levels of KYNA are associated with cognitive deficits in disorders such as schizophrenia. KYNA is synthesized from its precursor L-kynurenine by kynurenine aminotransferases (KATs), with KAT II being the predominant enzyme responsible for its production in the brain. Consequently, the inhibition of KAT II presents a promising therapeutic strategy for lowering brain KYNA levels and potentially ameliorating cognitive dysfunction. This guide focuses on the in vivo efficacy of two well-characterized, orally active KAT II inhibitors: PF-04859989 and BFF816.
Comparative Efficacy of Oral KAT II Inhibitors
The following table summarizes the key in vivo efficacy data for PF-04859989 and BFF816 in preclinical rodent models. These compounds have demonstrated the ability to cross the blood-brain barrier and modulate central KYNA levels and neurotransmission.
| Compound | Animal Model | Dose & Route | Primary Efficacy Endpoint | Key Findings | Citations |
| PF-04859989 | Rat | 10 mg/kg, s.c. | Brain KYNA Reduction | ~50% reduction in basal KYNA levels in the prefrontal cortex, with the effect lasting for approximately 20 hours.[1][2] | |
| Rat | 32 mg/kg, p.o. | Reversal of Kynurenine-Induced Effects | Significantly reversed L-kynurenine-induced elevations of brain KYNA levels.[3] | ||
| Rat | 5 or 10 mg/kg, i.p. | Dopaminergic Neuron Activity | Time-dependent decrease in firing rate and burst activity of dopamine (B1211576) neurons in the ventral tegmental area.[4] | ||
| Rat | 30 mg/kg, s.c. | Sleep Architecture | Improved sleep architecture by enhancing REM and NREM sleep.[5] | ||
| BFF816 | Rat | 30 mg/kg, p.o. | Brain KYNA and Glutamate (B1630785) Levels | Reduced extracellular KYNA and increased extracellular glutamate levels in the hippocampus.[6][7] | |
| Rat | 30 or 100 mg/kg, p.o. | Reversal of Kynurenine-Induced Effects | Dose-dependently attenuated the neosynthesis of KYNA and restored NMDA-stimulated glutamate release in the prefrontal cortex following a kynurenine challenge. | ||
| Rat | 30 mg/kg, p.o. | Spatial and Contextual Memory | Significantly decreased escape latency in the Morris water maze, indicating improved performance.[7] | ||
| Rat | 100 mg/kg, p.o. | Basal KYNA Reduction | Modestly decreased basal extracellular KYNA levels in the prefrontal cortex to a nadir of 30% and was more effective at reducing kynurenine-induced KYNA elevations by almost 75%. |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approaches used to evaluate these inhibitors, the following diagrams illustrate the kynurenine pathway and a generalized workflow for assessing the in vivo efficacy of oral KAT II inhibitors.
Caption: The Kynurenine Pathway and the mechanism of KAT II inhibition.
Caption: A generalized experimental workflow for in vivo efficacy studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of the key experimental protocols employed in the cited studies.
In Vivo Microdialysis for KYNA and Glutamate Measurement
-
Animal Model: Adult male Wistar or Sprague-Dawley rats are commonly used. Animals are surgically implanted with a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or hippocampus) several days prior to the experiment to allow for recovery.
-
Microdialysis Probe: A microdialysis probe (e.g., with a 2-4 mm membrane length) is inserted through the guide cannula on the day of the experiment. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Sample Collection: After a stabilization period to obtain a baseline, the KAT II inhibitor or vehicle is administered orally. Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) into vials for subsequent analysis.
-
Neurochemical Analysis (HPLC): The concentrations of KYNA and glutamate in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with fluorescence detection.
-
KYNA Detection: KYNA is measured fluorometrically with an excitation wavelength of approximately 344 nm and an emission wavelength of about 398 nm.
-
Glutamate Detection: Glutamate is typically derivatized with o-phthaldialdehyde (OPA) and then detected fluorometrically with an excitation wavelength around 390 nm and an emission wavelength of about 460 nm.
-
Morris Water Maze for Spatial Memory Assessment
-
Apparatus: A circular pool (e.g., 1.5-2 meters in diameter) is filled with water made opaque with non-toxic paint or milk powder. A small escape platform is submerged just below the water's surface in a fixed location in one of the four quadrants of the pool. The room contains various distal visual cues for the animals to use for navigation.
-
Procedure:
-
Acquisition Phase: Rats are given a set number of trials per day (e.g., 4 trials) for several consecutive days to learn the location of the hidden platform. For each trial, the rat is placed into the pool from one of four randomized starting positions and allowed to swim until it finds the platform or for a maximum duration (e.g., 60-90 seconds). The time to find the platform (escape latency) is recorded.
-
Probe Trial: 24 hours after the final acquisition trial, a probe trial is conducted where the escape platform is removed from the pool. The rat is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory retention.
-
-
Drug Administration: The KAT II inhibitor or vehicle is administered orally at a specified time before the training trials or the probe trial, depending on the experimental question (e.g., effects on learning vs. memory consolidation or retrieval).
Conclusion
The orally active KAT II inhibitors PF-04859989 and BFF816 have demonstrated robust in vivo efficacy in preclinical models. Both compounds effectively reduce brain KYNA levels and modulate neurotransmitter systems implicated in cognitive function. While PF-04859989 is an irreversible inhibitor, BFF816 acts reversibly. The choice of inhibitor for future research may depend on the specific experimental paradigm and the desired duration of action. The data presented in this guide provide a foundation for researchers to compare these compounds and design further studies to explore their therapeutic potential.
References
- 1. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A high performance liquid chromatography method with electrochemical detection of gamma-aminobutyric acid, glutamate and glutamine in rat brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Developments of a water-maze procedure for studying spatial learning in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neuropharmacologie.universite-paris-saclay.fr [neuropharmacologie.universite-paris-saclay.fr]
- 7. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Off-Target Binding Profile of BFF-816 Versus Other KAT II Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the Kynurenine (B1673888) Aminotransferase II (KAT II) inhibitor BFF-816 and other notable inhibitors, with a focus on their potential off-target binding profiles. The information presented is based on publicly available scientific literature. It is important to note that comprehensive, head-to-head off-target screening data for all these compounds is not publicly available, as this information is often proprietary. This guide, therefore, focuses on comparing the inhibitors based on their mechanism of action and known selectivity, which can infer their potential for off-target effects.
Introduction to KAT II Inhibition
Kynurenine Aminotransferase II (KAT II) is a key enzyme in the kynurenine pathway, responsible for the synthesis of kynurenic acid (KYNA), a neuroactive metabolite.[1][2] Elevated levels of KYNA in the brain have been associated with cognitive deficits in psychiatric disorders such as schizophrenia.[3] Consequently, inhibitors of KAT II are being investigated as potential therapeutics to normalize KYNA levels and improve cognitive function.[1][3] When evaluating the therapeutic potential of any inhibitor, understanding its off-target binding profile is crucial for predicting potential side effects and ensuring safety.
Comparison of KAT II Inhibitors
The following table summarizes the key characteristics of this compound and other KAT II inhibitors. The potential for off-target effects is largely inferred from their mechanism of action and reversibility.
| Inhibitor | Target | Mechanism of Action | Reversibility | Known Selectivity | Potential for Off-Target Effects |
| This compound | KAT II | Not fully elucidated | Reversible | Systemically active KAT II inhibitor.[3] Detailed selectivity across KAT isoforms is not clearly defined in public literature.[4] | Lower to Moderate: As a reversible inhibitor, the potential for off-target effects may be lower than irreversible inhibitors. However, without a broad off-target screening profile, the full scope of its interactions remains unknown. |
| PF-04859989 | KAT II | Forms a covalent adduct with the pyridoxal-5'-phosphate (PLP) cofactor.[5][6] | Irreversible | Potent and selective for human KAT II over KAT I, KAT III, and KAT IV.[7] Showed limited to no activity against other PLP-dependent enzymes like serine racemase in a limited panel.[7] | Higher: The irreversible binding to PLP, a cofactor for numerous enzymes, presents a significant risk for off-target toxicity.[8][9] |
| BFF-122 | KAT II | Forms a covalent adduct with the PLP cofactor.[2] | Irreversible | Selective for KAT II.[9] | Higher: Similar to PF-04859989, the irreversible mechanism targeting the PLP cofactor raises concerns about potential off-target effects on other PLP-dependent enzymes.[10] |
| (S)-ESBA | KAT II | Substrate-like competitive inhibitor.[2] | Reversible | Selective for KAT II over KAT I due to steric hindrance.[9] | Lower: As a reversible, competitive inhibitor, it is expected to have a more favorable off-target profile compared to irreversible inhibitors. However, it has a high IC50 value.[4] |
| NS-1502 | KAT II | Phthalimide derivative.[8] | Reversible | Selective for KAT II.[4] | Lower: Similar to (S)-ESBA, its reversible nature suggests a lower propensity for off-target effects compared to irreversible inhibitors, though it also has a high IC50.[4] |
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the context of KAT II inhibition and the methodologies used to assess inhibitor binding, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Targeting kynurenine aminotransferase II in psychiatric diseases: promising effects of an orally active enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Study of the Activity and Possible Mechanism of Action of a Reversible Inhibitor of Recombinant Human KAT-2: A Promising Lead in Neurodegenerative and Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Review of Kynurenine Aminotransferase II (KAT II) Inhibitors: Therapeutic Potential and Preclinical Evidence
For Researchers, Scientists, and Drug Development Professionals
The inhibition of kynurenine (B1673888) aminotransferase II (KAT II), a key enzyme in the kynurenine pathway of tryptophan metabolism, has emerged as a promising therapeutic strategy for a range of neurological and psychiatric disorders. Elevated levels of kynurenic acid (KYNA), the product of the KAT II-catalyzed reaction, are implicated in the pathophysiology of conditions such as schizophrenia and cognitive impairment. This guide provides a comparative overview of prominent KAT II inhibitors, summarizing their performance based on available experimental data and detailing the methodologies used for their evaluation.
The Kynurenine Pathway and the Role of KAT II
The kynurenine pathway is the primary route for tryptophan degradation in the body. Within this pathway, KAT II catalyzes the transamination of kynurenine to KYNA.[1] KYNA is a neuroactive metabolite that acts as an antagonist at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor and the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7nAChR).[2] By inhibiting these receptors, elevated levels of KYNA can dampen glutamatergic and cholinergic neurotransmission, processes crucial for learning, memory, and synaptic plasticity.[3][4] Consequently, reducing the production of KYNA through the inhibition of KAT II is hypothesized to restore normal neurotransmitter function and alleviate cognitive deficits associated with various neurological disorders.[2][5]
Comparison of KAT II Inhibitors
A number of small molecule inhibitors targeting KAT II have been developed and characterized. These can be broadly classified as reversible or irreversible inhibitors, with each class possessing distinct advantages and disadvantages. The following tables summarize the key quantitative data for some of the most well-studied KAT II inhibitors.
In Vitro Potency and Selectivity
| Inhibitor | Type | Target Species | IC50 (nM) | Selectivity over KAT I (fold) | Selectivity over KAT III (fold) | Selectivity over KAT IV (fold) | Reference |
| PF-04859989 | Irreversible | Human | 23 | ~957 | ~478 | >2174 | [5] |
| Rat | 263 | - | - | - | [5] | ||
| BFF-122 | Irreversible | Rat | ~1000 | - | - | - | [6] |
| BFF-816 | Irreversible | - | - | - | - | - | [7] |
| (S)-ESBA | Reversible | Rat | ~5400 | - | - | - | [8] |
| Human | ~1,000,000 | - | - | - | [9] | ||
| NS-1502 | Reversible | Human | 315,000 | - | - | - | [3][9] |
| Glycyrrhizic Acid | Reversible | Human | 4,510 | Selective for KAT II | Selective for KAT II | Selective for KAT II | [10] |
| Herbacetin | Reversible | Human | 5,980 | - | - | - | [11] |
| (-)-Epicatechin | Reversible | Human | 8,760 | - | - | - | [11] |
In Vivo Efficacy and Pharmacokinetics
| Inhibitor | Animal Model | Dose & Route | Reduction in Brain KYNA | Oral Bioavailability (%) | Cmax | T1/2 | Brain Penetrant | Reference |
| PF-04859989 | Rat | 10 mg/kg, s.c. | ~50% | - | - | - | Yes | [5][12] |
| Rat | 32 mg/kg | ~80% | - | - | - | Yes | [13] | |
| This compound | Rat | 30 mg/kg, p.o. | Significant reduction | - | - | - | Yes | [4][14] |
| (S)-ESBA | Rat | Intracerebral | Dose-dependent decrease | Poor | - | - | No | [5] |
Experimental Protocols
Detailed and standardized experimental protocols are critical for the accurate evaluation and comparison of KAT II inhibitors. Below are representative protocols for key in vitro and in vivo assays.
In Vitro KAT II Inhibition Assay (HPLC-based)
This protocol describes a method to determine the inhibitory activity of a compound against recombinant human KAT II by measuring the production of KYNA from kynurenine.[3]
Materials:
-
Recombinant human KAT-II enzyme
-
L-Kynurenine
-
α-Ketoglutarate
-
Pyridoxal 5'-phosphate (PLP)
-
Test inhibitor compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Formic acid (0.8 M)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a C18 reverse-phase column and UV detector
Procedure:
-
Prepare a reaction mixture containing 50 µM PLP, 5 mM α-ketoglutarate, and 5 mM L-kynurenine in PBS (pH 7.4).
-
Add the test inhibitor at various concentrations (typically from 1 µM to 2000 µM) dissolved in DMSO to the reaction mixture.
-
Initiate the reaction by adding 0.5 µg of recombinant human KAT-II. The final reaction volume is 50 µL.
-
Incubate the reaction mixture at 37°C for 10 minutes.
-
Terminate the reaction by adding an equal volume (50 µL) of 0.8 M formic acid.
-
Dilute 50 µL of the terminated reaction mixture to 1 mL with the mobile phase.
-
Analyze the sample by HPLC. Use a C18 reverse-phase column with a mobile phase of 50% (v/v) methanol and 50% (v/v) water.
-
Detect kynurenine and KYNA by UV absorbance at a wavelength of 330 nm. The retention times for kynurenine and KYNA are typically around 2.5 and 3.5 minutes, respectively.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
In Vivo Assessment of Cognitive Enhancement
1. Morris Water Maze (MWM)
The MWM is a widely used behavioral test to assess spatial learning and memory in rodents.[11]
Apparatus:
-
A large circular pool (typically 1.5-2 m in diameter) filled with opaque water (made opaque with non-toxic white paint).
-
An escape platform submerged just below the water surface.
-
Visual cues placed around the room.
-
A video tracking system to record the animal's swim path.
Procedure:
-
Acquisition Phase: The rat is placed in the pool from one of four starting positions and allowed to swim until it finds the hidden platform. This is repeated for several trials per day over multiple days. The latency to find the platform and the path length are recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
Data Analysis: A reduction in escape latency and path length across acquisition trials indicates learning. A significant preference for the target quadrant during the probe trial indicates good spatial memory.
2. Novel Object Recognition (NOR) Test
The NOR test is used to evaluate recognition memory in rodents, based on their innate preference to explore novel objects over familiar ones.[3]
Apparatus:
-
An open-field arena.
-
Two identical objects for the familiarization phase.
-
One familiar and one novel object for the test phase.
-
A video camera to record the animal's behavior.
Procedure:
-
Habituation: The rat is allowed to freely explore the empty arena for a set period to acclimate to the environment.
-
Familiarization Phase (Trial 1): Two identical objects are placed in the arena, and the rat is allowed to explore them for a specific duration.
-
Inter-Trial Interval (ITI): The rat is returned to its home cage for a defined period (e.g., 1 hour to 24 hours).
-
Test Phase (Trial 2): One of the familiar objects is replaced with a novel object, and the rat is returned to the arena. The time spent exploring each object is recorded.
-
Data Analysis: A discrimination index is calculated (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive discrimination index indicates that the animal remembers the familiar object and prefers the novel one.
Conclusion
The development of potent and selective KAT II inhibitors represents a significant advancement in the pursuit of novel therapeutics for cognitive disorders. While irreversible inhibitors like PF-04859989 have demonstrated robust in vivo efficacy, the potential for off-target effects due to covalent modification of the PLP cofactor remains a concern.[6] Reversible inhibitors, such as the natural compounds glycyrrhizic acid and flavonoids, offer a potentially safer alternative, though their potency and pharmacokinetic properties require further optimization.[10][11] The continued application of the rigorous experimental protocols outlined in this guide will be essential for the comprehensive evaluation of next-generation KAT II inhibitors and their successful translation into clinical candidates.
References
- 1. Crystal Structure-Based Selective Targeting of the Pyridoxal 5′-Phosphate Dependent Enzyme Kynurenine Aminotransferase II for Cognitive Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting kynurenine aminotransferase II in psychiatric diseases: promising effects of an orally active enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kynurenine Aminotransferase Isozyme Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. | BioWorld [bioworld.com]
- 14. Oral Administration of a Specific Kynurenic Acid Synthesis (KAT II) Inhibitor Attenuates Evoked Glutamate Release in Rat Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of BFF-816
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the proper disposal of BFF-816, a kynurenine (B1673888) aminotransferase II (KAT II) inhibitor used in neurobiology research.[1] Adherence to these procedures is critical for ensuring personnel safety and compliance with hazardous waste regulations.
I. Immediate Safety and Handling
Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The minimum required PPE for handling this compound includes:
-
Safety Goggles: To protect against splashes.
-
Lab Coat: To prevent contamination of personal clothing.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.
All handling of this compound, especially during preparation for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure. Ensure that an emergency eyewash station and safety shower are accessible and have been recently tested.
II. This compound Waste Classification and Segregation
Proper waste segregation is the most critical step in the disposal process. This compound waste must be classified and segregated based on its physical state and contamination level. Under no circumstances should this compound waste be disposed of in general trash or down the drain.
| Waste Type | Description | Disposal Container | Disposal Method |
| Solid this compound Waste | Unused or expired pure this compound powder, contaminated weigh boats, or filter paper. | Labeled, sealed hazardous waste container for solids. | Incineration via certified hazardous waste disposal service. |
| Liquid this compound Waste | Solutions containing this compound, such as experimental buffers or stock solutions. | Labeled, sealed hazardous waste container for liquids (e.g., carboy). | Incineration via certified hazardous waste disposal service. |
| Contaminated Sharps | Needles, syringes, or glass pipettes contaminated with this compound. | Puncture-proof sharps container with a biohazard symbol. | Autoclave followed by incineration via certified hazardous waste disposal service. |
| Contaminated Labware | Plasticware (e.g., pipette tips, centrifuge tubes) and glassware contaminated with this compound. | Labeled biohazard bags or containers. | Decontamination via autoclaving, followed by disposal as hazardous waste. |
III. Decontamination and Disposal Protocol
The following protocol outlines the step-by-step procedure for the decontamination and disposal of this compound waste. This protocol is designed to be conducted by trained laboratory personnel.
Objective: To safely deactivate and prepare this compound waste for final disposal.
Materials:
-
Sodium hypochlorite (B82951) solution (10% bleach)
-
Sodium thiosulfate (B1220275) solution (for neutralization of bleach)
-
pH indicator strips
-
Appropriate hazardous waste containers
Procedure:
-
Initial Segregation: As generated, collect all this compound waste into the appropriate, clearly labeled containers as specified in the table above.
-
Liquid Waste Decontamination:
-
Working in a chemical fume hood, slowly add a 10% sodium hypochlorite solution to the liquid this compound waste to achieve a final concentration of at least 1% active chlorine.
-
Allow the mixture to react for a minimum of 30 minutes to ensure deactivation.
-
Neutralize the excess bleach by adding sodium thiosulfate solution until a chlorine test strip indicates the absence of active chlorine.
-
Adjust the pH of the solution to between 6.0 and 8.0 using appropriate neutralizing agents.
-
Seal the container and label it as "Decontaminated this compound Waste" for collection by your institution's hazardous waste management service.
-
-
Solid Waste and Labware:
-
Solid waste and contaminated labware should be placed in autoclavable biohazard bags.
-
Autoclave the bags following your institution's standard operating procedures for sterilizing biological waste.[2]
-
After autoclaving, the bags should be placed in a designated hazardous waste collection area.
-
-
Final Disposal: All collected hazardous waste must be disposed of through a certified hazardous waste management service in accordance with local, state, and federal regulations.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Essential Safety and Handling Protocols for the Novel Compound BFF-816
Disclaimer: Information regarding the specific compound "BFF-816" is not available in the public domain. The following guidance is based on established best practices for handling novel or uncharacterized chemical compounds of unknown toxicity in a research and development setting. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Our goal is to serve as your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. The required level of PPE will vary based on the procedure and the quantity of this compound being handled. The following table summarizes the recommended PPE for different laboratory operations.
| Operation | Risk Level | Required PPE | Glove Type | Respiratory Protection |
| Weighing and preparing stock solutions (solid form) | High | Fully enclosed lab coat, chemical splash goggles, face shield, two pairs of gloves | Nitrile (double-gloved) | Certified N95 or higher respirator |
| Diluting and aliquoting solutions (liquid form) | Medium | Lab coat, chemical splash goggles | Nitrile | Not required (in a certified chemical fume hood) |
| In vitro/in vivo administration | Medium-High | Lab coat, safety glasses with side shields, gloves | Nitrile | Procedure-dependent; consult EHS |
| Waste disposal | High | Chemical-resistant apron, chemical splash goggles, face shield, heavy-duty gloves | Heavy-duty nitrile or butyl rubber | Recommended if handling volatile waste |
Experimental Protocol: Reconstitution of Lyophilized this compound
This protocol details the step-by-step procedure for safely reconstituting a lyophilized powder of this compound into a stock solution. This process should be performed in a certified chemical fume hood.
Materials:
-
Vial of lyophilized this compound
-
Anhydrous DMSO (or other specified solvent)
-
Sterile, disposable syringes and needles
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Calibrated pipettes and sterile tips
Procedure:
-
Preparation:
-
Don all required PPE as specified for high-risk operations in the table above.
-
Disinfect the work surface of the chemical fume hood.
-
Allow the vial of this compound to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation.
-
-
Reconstitution:
-
Carefully remove the cap from the vial of this compound.
-
Using a sterile syringe, slowly add the calculated volume of anhydrous DMSO to the vial. Aim the solvent stream down the side of the vial to avoid aerosolizing the powder. .
-
Replace the cap and gently swirl the vial to dissolve the compound. If necessary, vortex for 10-15 seconds.
-
Visually inspect the solution to ensure complete dissolution.
-
-
Aliquoting and Storage:
-
Using a new sterile syringe or calibrated pipette, transfer the desired volume of the stock solution into sterile conical tubes.
-
Clearly label each aliquot with the compound name (this compound), concentration, solvent, date, and your initials.
-
Store the aliquots at the recommended temperature (e.g., -20°C or -80°C) in a designated and clearly labeled freezer.
-
Safe Handling and Disposal Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound. Adherence to this workflow is critical to minimize exposure and ensure regulatory compliance.
Caption: Logical workflow for handling and disposing of this compound.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Solid Waste:
-
Includes contaminated gloves, bench paper, pipette tips, and empty vials.
-
Collect in a dedicated, clearly labeled hazardous waste bag or container.
-
Keep the container sealed when not in use.
-
-
Liquid Waste:
-
Includes unused stock solutions, experimental media containing this compound, and solvent rinses.
-
Collect in a sealed, chemical-resistant waste container.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name (this compound), and the solvent system.
-
Do not mix incompatible waste streams.
-
-
Sharps Waste:
-
Includes needles and syringes used for handling this compound.
-
Dispose of immediately into a designated sharps container for chemically contaminated sharps.
-
Final Disposal: Once waste containers are full, contact your institution's EHS department to arrange for pickup and proper disposal. Do not pour any waste containing this compound down the drain.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
